Product packaging for Pinaverium bromide-d4(Cat. No.:)

Pinaverium bromide-d4

Cat. No.: B12415159
M. Wt: 595.4 g/mol
InChI Key: IKGXLCMLVINENI-VAVDFWPTSA-M
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Description

Pinaverium bromide-d4 is a useful research compound. Its molecular formula is C26H41Br2NO4 and its molecular weight is 595.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H41Br2NO4 B12415159 Pinaverium bromide-d4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H41Br2NO4

Molecular Weight

595.4 g/mol

IUPAC Name

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium bromide

InChI

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m1./s1/i8D2,12D2;

InChI Key

IKGXLCMLVINENI-VAVDFWPTSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC[C@H]1CC[C@@H]2C[C@H]1C2(C)C)[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC.[Br-]

Canonical SMILES

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Pinaverium Bromide-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of pinaverium bromide-d4, a deuterated analog of the gastrointestinal antispasmodic agent, pinaverium bromide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies.

Introduction

Pinaverium bromide is a spasmolytic agent that acts as an L-type calcium channel blocker with selectivity for the smooth muscle of the gastrointestinal tract.[1] It is clinically used for the treatment of symptoms associated with irritable bowel syndrome (IBS). The introduction of deuterium at specific molecular positions can alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism. This can lead to improved therapeutic efficacy and a more favorable side-effect profile. This compound, with deuterium atoms incorporated into the ethyl chain of the morpholine ring, is a valuable tool for in vitro and in vivo studies aimed at investigating the metabolic pathways of pinaverium bromide and exploring the potential benefits of deuteration.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, leveraging established routes for the synthesis of pinaverium bromide with the introduction of a deuterated intermediate. The key strategic consideration is the synthesis of a deuterated morpholine precursor.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a plausible synthetic route to this compound.

Step 1: Synthesis of 2,2,3,3-tetradeuteromorpholine

A potential route to the deuterated morpholine core involves the use of deuterated starting materials. One approach is the cyclization of a deuterated diethanolamine derivative.

  • Materials: Deuterated diethanolamine, sulfuric acid.

  • Procedure: A detailed procedure for the synthesis of deuterated morpholine derivatives can be adapted from patented methods. Generally, this involves the acid-catalyzed cyclization of a deuterated diethanolamine precursor.

Step 2: Synthesis of 4-(2-chloroethyl-1,1,2,2-d4)morpholine

The deuterated morpholine is then converted to the corresponding chloroethyl derivative.

  • Materials: 2,2,3,3-tetradeuteromorpholine, 2-chloroethanol, thionyl chloride.

  • Procedure: 2,2,3,3-tetradeuteromorpholine is reacted with 2-chloroethanol to yield N-(2-hydroxyethyl-1,1,2,2-d4)morpholine. Subsequent treatment with thionyl chloride in an inert solvent like dichloromethane affords 4-(2-chloroethyl-1,1,2,2-d4)morpholine.

Step 3: Synthesis of the Intermediate Compound

This step involves the condensation of dihydronopol with the deuterated chloroethylmorpholine.

  • Materials: Dihydronopol, 4-(2-chloroethyl-1,1,2,2-d4)morpholine hydrochloride, sodium hydroxide, methyl ethyl ketone.

  • Procedure: A mixture of dihydronopol and 4-(2-chloroethyl-1,1,2,2-d4)morpholine hydrochloride is stirred with aqueous sodium hydroxide. After reaction completion, the product is extracted and concentrated.

Step 4: Synthesis of this compound

The final step is the quaternization of the intermediate with 2-bromo-4,5-dimethoxybenzyl bromide.

  • Materials: The intermediate from Step 3, 2-bromo-4,5-dimethoxybenzyl bromide, methyl ethyl ketone.

  • Procedure: An equimolar amount of the deuterated intermediate is reacted with 2-bromo-4,5-dimethoxybenzyl bromide in methyl ethyl ketone with heating. The resulting precipitate of this compound is then filtered, washed, and dried.[2]

G cluster_0 Step 1: Deuterated Morpholine Synthesis cluster_1 Step 2: Chloroethylation cluster_2 Step 3: Condensation cluster_3 Step 4: Quaternization d_diethanolamine Deuterated Diethanolamine d_morpholine 2,2,3,3-tetradeuteromorpholine d_diethanolamine->d_morpholine  H2SO4 d_chloroethylmorpholine 4-(2-chloroethyl-1,1,2,2-d4)morpholine d_morpholine->d_chloroethylmorpholine 1. 2-Chloroethanol 2. SOCl2 chloroethanol 2-Chloroethanol thionyl_chloride SOCl2 intermediate Deuterated Intermediate d_chloroethylmorpholine->intermediate NaOH dihydronopol Dihydronopol dihydronopol->intermediate pinaverium_d4 This compound intermediate->pinaverium_d4 benzyl_bromide 2-bromo-4,5-dimethoxybenzyl bromide benzyl_bromide->pinaverium_d4 MEK, Heat

References

The In Vitro Spasmolytic Action of Pinaverium Bromide-d4: A Technical Guide to its Core Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium bromide is a quaternary ammonium antispasmodic agent utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2][3] Its therapeutic effects are primarily attributed to its localized action on the smooth muscle of the gastrointestinal tract.[4][5] Pinaverium bromide-d4, the deuterated analogue of pinaverium bromide, serves as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies, with an identical in vitro mechanism of action to the parent compound.[6][7] This technical guide provides an in-depth exploration of the in vitro mechanism of action of pinaverium bromide, focusing on its molecular target and cellular effects, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary in vitro mechanism of action of pinaverium bromide is the blockade of L-type voltage-dependent calcium channels located on the plasma membrane of gastrointestinal smooth muscle cells.[1][2][3][4][8][9] By inhibiting these channels, pinaverium bromide reduces the influx of extracellular calcium ions into the smooth muscle cells.[1][3][4][5][10] This reduction in intracellular calcium concentration is the pivotal event that leads to the relaxation of gastrointestinal smooth muscle, thereby alleviating spasms and associated pain.[1][10]

The selectivity of pinaverium bromide for the gastrointestinal tract is a key feature, minimizing cardiovascular side effects often associated with other calcium channel blockers.[4] This selectivity is largely attributed to its pharmacokinetic properties, as it is poorly absorbed from the gastrointestinal tract and exhibits significant hepatobiliary excretion.[4]

The following diagram illustrates the signaling pathway of pinaverium bromide's action:

Pinaverium_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Contraction Smooth Muscle Contraction Ca_int->Contraction Initiates Pinaverium This compound Pinaverium->L_type_Ca_Channel Blocks

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Analysis of In Vitro Efficacy

The inhibitory effects of pinaverium bromide on smooth muscle contraction have been quantified in various in vitro models. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in antagonizing contractions induced by different stimuli.

Tissue/Cell Preparation Contractile Agent Pinaverium Bromide IC50 Reference
Canine Colonic Circular Smooth MuscleCholinergic Nerve Stimulation1.0 x 10⁻⁶ M[8]
Canine Colonic Circular Smooth MuscleSpontaneous Contractions3.8 x 10⁻⁶ M[8]
Rabbit Gastric Antral Smooth Muscle CellsGastrin1 nM[11]
Rabbit Gastric Antral Smooth Muscle CellsCholecystokinin-8 (CCK-8)1 nM[11]
Rabbit Gastric Antral Smooth Muscle CellsMotilin25 nM[11]
Human Colonic Circular Smooth Muscle CellsCholecystokinin-8 (CCK-8)0.92 ± 0.12 nM[12]
Human Colonic Circular Smooth Muscle CellsCarbachol (CCh)0.73 ± 0.08 nM[12]
Rat Colonic Smooth Muscle (Stress Group)Acetylcholine (ACh)1.66 x 10⁻⁶ M[10]
Rat Colonic Smooth Muscle (Control Group)Acetylcholine (ACh)0.91 x 10⁻⁶ M[10]
Rat Colonic Smooth Muscle (Stress Group)Potassium Chloride (KCl)8.13 x 10⁻⁷ M[10]
Rat Colonic Smooth Muscle (Control Group)Potassium Chloride (KCl)3.80 x 10⁻⁷ M[10]
Rabbit Jejunum Smooth Muscle CellsVoltage-dependent inward currents1.5 µM[13]

Detailed Experimental Protocols

The following sections describe generalized methodologies for key in vitro experiments used to characterize the mechanism of action of pinaverium bromide.

Isolated Smooth Muscle Contraction Assay

This assay measures the effect of pinaverium bromide on the contractility of isolated gastrointestinal smooth muscle strips.

Experimental Workflow:

Contraction_Assay_Workflow Tissue_Prep Tissue Preparation (e.g., colonic strips) Mounting Mounting in Organ Bath (Krebs solution, 37°C, gassed with 95% O₂/5% CO₂) Tissue_Prep->Mounting Equilibration Equilibration under Tension Mounting->Equilibration Pinaverium_Add Pre-incubation with This compound Equilibration->Pinaverium_Add Stimulation Addition of Contractile Agent (e.g., ACh, KCl, CCK-8) Measurement Measurement of Isometric Contraction (Force Transducer) Stimulation->Measurement Pinaverium_Add->Stimulation Analysis Data Analysis (IC50 determination) Measurement->Analysis

Figure 2: Experimental workflow for the isolated smooth muscle contraction assay.

Methodology:

  • Tissue Preparation: Smooth muscle strips are dissected from the desired region of the gastrointestinal tract (e.g., colon, jejunum) of a model organism (e.g., rat, rabbit, dog) or human tissue samples.

  • Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

  • Drug Incubation: Tissues are pre-incubated with varying concentrations of this compound for a defined duration before the addition of a contractile agent.

  • Stimulation: A contractile agent such as acetylcholine, KCl, or CCK-8 is added to the organ bath to induce muscle contraction.

  • Measurement: The isometric contraction of the muscle strips is recorded using a force transducer connected to a data acquisition system.

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist alone. IC50 values are determined by plotting the percentage inhibition against the logarithm of the drug concentration.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated smooth muscle cells.

Experimental Workflow:

Patch_Clamp_Workflow Cell_Isolation Isolation of Single Smooth Muscle Cells Patch_Pipette Formation of Gigaseal with Patch Pipette (Whole-cell configuration) Cell_Isolation->Patch_Pipette Voltage_Clamp Clamping Membrane Potential Patch_Pipette->Voltage_Clamp Depolarization Application of Depolarizing Voltage Steps Voltage_Clamp->Depolarization Current_Recording Recording of Inward Ca²⁺ Currents Depolarization->Current_Recording Pinaverium_Perfusion Perfusion with this compound Current_Recording->Pinaverium_Perfusion Post_Drug_Recording Recording of Ca²⁺ Currents in the Presence of Drug Pinaverium_Perfusion->Post_Drug_Recording Analysis Analysis of Current Inhibition Post_Drug_Recording->Analysis

Figure 3: Experimental workflow for patch-clamp electrophysiology.

Methodology:

  • Cell Isolation: Single smooth muscle cells are enzymatically dissociated from gastrointestinal tissue.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single smooth muscle cell.

  • Voltage Clamp: The membrane potential of the cell is held at a negative resting potential.

  • Eliciting Currents: Depolarizing voltage steps are applied to activate voltage-gated calcium channels, and the resulting inward calcium currents are recorded.

  • Drug Application: this compound is applied to the cell via the extracellular perfusion solution.

  • Measurement of Inhibition: Calcium currents are recorded again in the presence of the drug to determine the extent of inhibition.

  • Data Analysis: The reduction in the amplitude of the calcium current by this compound is quantified to assess its channel-blocking activity.

Conclusion

In vitro studies have unequivocally established that this compound, like its non-deuterated counterpart, exerts its spasmolytic effects through the blockade of L-type calcium channels in gastrointestinal smooth muscle cells. This targeted mechanism of action, coupled with its favorable pharmacokinetic profile, underpins its clinical efficacy in the management of functional gastrointestinal disorders. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals engaged in the study of gastrointestinal motility and the development of novel spasmolytic agents.

References

Pinaverium bromide-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pinaverium bromide-d4, a deuterated analog of the spasmolytic agent Pinaverium bromide. This document is intended for use by professionals in research, scientific, and drug development fields, offering key data, a representative experimental workflow, and a logical diagram of its primary application.

Core Compound Data

This compound is a stable isotope-labeled form of Pinaverium bromide. Its primary utility is as an internal standard for analytical and pharmacokinetic studies, enhancing the accuracy of quantification of the parent compound in biological matrices through mass spectrometry and liquid chromatography.

A comprehensive summary of its key quantitative data is presented below.

ParameterValue
CAS Number Not Available[1][2][3][4]
Molecular Formula C₂₆H₃₇D₄Br₂NO₄[1][3][4][5]
Molecular Weight 595.44 g/mol [1][3][4][5]
Parent Compound Pinaverium Bromide
Parent Compound CAS No. 53251-94-8[2][6]

Representative Experimental Workflow: Pharmacokinetic Analysis

The following section details a typical experimental protocol where this compound is employed as an internal standard for the quantification of Pinaverium bromide in a biological sample, such as plasma.

Objective: To accurately determine the concentration of Pinaverium bromide in plasma samples over time.

Methodology:

  • Sample Collection: Biological samples (e.g., blood) are collected from subjects at predetermined time points following the administration of Pinaverium bromide. Plasma is subsequently isolated through centrifugation.

  • Internal Standard Spiking: A known concentration of this compound is added to each plasma sample. This serves as the internal standard to correct for variations in sample preparation and instrument response.

  • Sample Preparation (Protein Precipitation):

    • To each 100 µL plasma sample, 300 µL of a precipitating agent (e.g., acetonitrile) is added.

    • The mixture is vortexed for approximately 1 minute to ensure thorough mixing and precipitation of proteins.

    • The samples are then centrifuged at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Extraction: The clear supernatant, containing the analyte (Pinaverium bromide) and the internal standard (this compound), is carefully transferred to a new set of tubes.

  • Evaporation and Reconstitution:

    • The supernatant is evaporated to dryness under a gentle stream of nitrogen.

    • The dried residue is reconstituted in a specific volume (e.g., 100 µL) of the mobile phase used for the chromatographic analysis.

  • LC-MS/MS Analysis:

    • An aliquot of the reconstituted sample is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • The analyte and the internal standard are separated chromatographically.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Pinaverium bromide and this compound.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of Pinaverium bromide in the original plasma sample by comparing it to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visual Representation of Experimental Workflow

The logical flow of the experimental protocol described above is illustrated in the following diagram.

experimental_workflow node_sample_collection Sample Collection (e.g., Plasma) node_spiking Spiking with This compound (Internal Standard) node_sample_collection->node_spiking node_precipitation Protein Precipitation (e.g., with Acetonitrile) node_spiking->node_precipitation node_centrifugation Centrifugation node_precipitation->node_centrifugation node_extraction Supernatant Extraction node_centrifugation->node_extraction node_evaporation Evaporation (Nitrogen Stream) node_extraction->node_evaporation node_reconstitution Reconstitution (in Mobile Phase) node_evaporation->node_reconstitution node_analysis LC-MS/MS Analysis node_reconstitution->node_analysis node_data Data Analysis (Concentration Determination) node_analysis->node_data

References

An In-depth Technical Guide to the Solubility of Pinaverium Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pinaverium bromide-d4 in organic solvents. It includes available quantitative data, detailed experimental protocols for solubility determination, and visualizations of the compound's mechanism of action and relevant experimental workflows.

Introduction to this compound

Pinaverium bromide is a spasmolytic agent that acts as a selective L-type voltage-gated calcium channel blocker in the smooth muscle cells of the gastrointestinal (GI) tract.[1][2][3] By inhibiting calcium ion influx, it prevents smooth muscle contraction and relaxes the GI tract, making it an effective treatment for symptoms associated with irritable bowel syndrome (IBS).[1][3][4]

This compound is the deuterium-labeled version of Pinaverium bromide. Deuterated compounds are frequently used as internal standards in analytical and pharmacokinetic studies due to their similar chemical properties to the parent drug but distinct mass, allowing for precise quantification.[5][6] Understanding the solubility of this compound is critical for the development of analytical methods and formulations.

Solubility Profile of Pinaverium Bromide

Quantitative solubility data for this compound is not widely published. However, the physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility data for Pinaverium bromide can serve as a strong proxy for this compound.

The available data indicates that Pinaverium bromide is soluble in several common organic and aqueous solvents. The quantitative data from various sources is summarized below.

SolventReported SolubilityCompoundSource(s)
Dimethyl Sulfoxide (DMSO)≥10 mg/mLPinaverium bromide[7][8]
Dimethyl Sulfoxide (DMSO)50 mg/mL (requires ultrasound)Pinaverium bromide[9]
Dimethyl Sulfoxide (DMSO)100 mg/mLPinaverium bromide[10]
Dimethyl Sulfoxide (DMSO)Slightly solublePinaverium bromide[11]
Ethanol≥10 mg/mLPinaverium bromide[7][8]
Ethanol100 mg/mLPinaverium bromide[10]
MethanolSlightly solublePinaverium bromide[11]
Water10 mg/mL (requires ultrasound and heat)Pinaverium bromide[9]
Water16 mg/mL - 50 mg/mLPinaverium bromide[10]
PBS (pH 7.2)≥10 mg/mLPinaverium bromide[7][8]
10% DMSO / 90% Corn Oil≥2.08 mg/mLPinaverium bromide[9]

Note: The significant variations in reported DMSO and water solubility may be attributed to differences in experimental conditions such as temperature, pH, and the use of physical methods like sonication or heating to enhance dissolution.

Mechanism of Action: L-type Calcium Channel Blockade

Pinaverium bromide exerts its therapeutic effect by selectively targeting L-type calcium channels on the smooth muscle cells of the gastrointestinal tract.[1][4] This action inhibits the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction. By blocking this pathway, Pinaverium leads to muscle relaxation, thereby alleviating spasms and associated pain.[2][3]

cluster_membrane GI Smooth Muscle Cell Membrane cluster_intracellular channel L-type Ca²⁺ Channel (Voltage-Gated) contraction Muscle Contraction channel->contraction Triggers Ca_ion Ca²⁺ Ca_ion->channel Influx pinaverium Pinaverium Bromide pinaverium->channel Blocks no_contraction Muscle Relaxation (Spasmolysis)

Mechanism of Action of Pinaverium Bromide.

Experimental Protocol: Thermodynamic Solubility Determination

The Saturation Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[12][13] It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

A. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

B. Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.[12]

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][14] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, allow the suspension to settle.[13] To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[13]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticulates, immediately filter the aliquot using a syringe filter chemically compatible with the solvent.

  • Quantification:

    • Dilute the filtered supernatant to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

    • Calculate the original solubility in mg/mL or mol/L based on the dilution factor.

  • Reproducibility: The experiment should be performed in triplicate to ensure the results are accurate and reproducible.[15]

start Start step1 1. Add excess solid This compound to vial start->step1 step2 2. Add precise volume of organic solvent step1->step2 step3 3. Equilibrate (e.g., 24-48h) with constant agitation and controlled temperature step2->step3 step4 4. Separate solid and liquid phases (Centrifugation) step3->step4 step5 5. Collect and filter supernatant (e.g., 0.22 µm syringe filter) step4->step5 step6 6. Dilute sample for analysis step5->step6 step7 7. Quantify concentration (e.g., HPLC, UV-Vis) step6->step7 end Calculate Solubility (mg/mL or M) step7->end

Workflow for the Shake-Flask Solubility Assay.

References

Isotopic Purity of Pinaverium Bromide-d4 for Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Pinaverium bromide-d4, a critical internal standard for quantitative bioanalysis by mass spectrometry. Understanding and verifying the isotopic purity of deuterated standards is paramount for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.

Core Concepts in Isotopic Purity for Mass Spectrometry

Isotopically labeled compounds, such as this compound, are indispensable in modern bioanalytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS). They serve as ideal internal standards because their physicochemical properties are nearly identical to the analyte of interest, yet they are distinguishable by their mass-to-charge ratio (m/z).

The isotopic purity of a deuterated standard refers to the percentage of the compound that contains the specified number of deuterium atoms. Impurities in the form of molecules with fewer or no deuterium atoms (e.g., d0, d1, d2, d3) can interfere with the quantification of the analyte, leading to inaccurate results. Therefore, a thorough characterization of the isotopic distribution is essential.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often exceeding 98%. For instance, a patent for a method detecting pinaverium bromide mentions the use of this compound with a chemical and isotopic purity of 99.0%. However, for rigorous quantitative analysis, a detailed isotopic distribution is necessary. This information is typically provided in the Certificate of Analysis (CoA) from the supplier.

While a specific CoA for this compound was not publicly available for this review, the following table represents a typical isotopic distribution for a high-purity deuterated standard.

Isotopic SpeciesMass ShiftRepresentative Abundance (%)
d0 (unlabeled)+0< 0.1
d1+1< 0.2
d2+2< 0.5
d3+3< 1.0
d4 +4 > 98.0

Note: The values in this table are representative. The exact isotopic distribution for a specific lot of this compound must be obtained from the manufacturer's Certificate of Analysis.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS). The following is a generalized protocol for this assessment.

Objective: To determine the isotopic distribution of this compound.

Materials:

  • This compound standard

  • High-purity solvent (e.g., acetonitrile, methanol)

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled to a liquid chromatography system

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

  • Mass Spectrometry Analysis:

    • Direct Infusion: Infuse the working solution directly into the mass spectrometer. This method is rapid and provides a clear spectrum of the isotopic cluster.

    • LC-MS: Inject the working solution onto an appropriate LC column (e.g., C18) to separate the deuterated standard from any potential impurities before it enters the mass spectrometer.

    • MS Settings:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Resolution: Set to a high value (e.g., > 60,000) to resolve the isotopic peaks.

      • Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]+ of this compound (expected m/z ~516) is recommended.

      • Acquire full scan mass spectra.

  • Data Analysis:

    • Identify the isotopic cluster corresponding to the [M+H]+ ion of this compound.

    • Measure the intensity of each isotopic peak (d0, d1, d2, d3, and d4).

    • Calculate the relative abundance of each isotopic species by dividing the intensity of each peak by the total intensity of all peaks in the cluster and multiplying by 100.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (1 µg/mL) stock->working lcms LC-HRMS Analysis (High Resolution) working->lcms integrate Identify & Integrate Isotopic Peaks lcms->integrate calculate Calculate Relative Abundance integrate->calculate report Report Isotopic Distribution calculate->report

Caption: Workflow for determining the isotopic purity of this compound.

Metabolic Pathway of Pinaverium Bromide

Pinaverium bromide is primarily metabolized in the liver. The stability of the deuterium labels on the -d4 analogue during metabolism is a crucial consideration for its use as an internal standard. The deuterium atoms in this compound are typically placed on the ethyl morpholine side chain, a region not expected to undergo metabolic alteration, thus ensuring the integrity of the internal standard during biological processing.

metabolic_pathway cluster_metabolism Hepatic Metabolism Pinaverium Pinaverium Bromide Demethylation Demethylation of methoxy group Pinaverium->Demethylation CYP450 Hydroxylation Hydroxylation of norpinanyl ring Pinaverium->Hydroxylation CYP450 Elimination Elimination of benzyl group & opening of morpholine ring Pinaverium->Elimination CYP450

Caption: Major metabolic pathways of Pinaverium bromide in the liver.[1][2]

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. This guide has outlined the importance of assessing isotopic distribution, provided a representative data table, and detailed an experimental protocol for its determination using high-resolution mass spectrometry. For any quantitative study, it is imperative to obtain the lot-specific Certificate of Analysis from the supplier to ensure the highest quality data. The provided diagrams visually summarize the key workflows and metabolic considerations for researchers utilizing this essential internal standard.

References

A Technical Guide to Pinaverium Bromide-d4 for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pinaverium bromide-d4, a deuterated analog of the gastrointestinal-selective L-type calcium channel blocker, Pinaverium bromide. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in preclinical studies. It consolidates information on suppliers, key chemical properties, and detailed experimental protocols to facilitate the design and execution of research in this area.

Introduction to Pinaverium Bromide

Pinaverium bromide is a spasmolytic agent that exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the gastrointestinal (GI) tract.[1][2] This targeted action allows it to alleviate symptoms of irritable bowel syndrome (IBS) such as abdominal pain, diarrhea, and intestinal discomfort, with a low incidence of systemic anticholinergic side effects.[2] Its selectivity for the GI tract is attributed to its pharmacokinetic properties, including low absorption and efficient hepato-biliary excretion, which ensures that the majority of the orally administered dose remains within the gastrointestinal system.[1][2]

The deuterated form, this compound, serves as a valuable tool in preclinical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can alter the metabolic rate of the compound, potentially leading to a different pharmacokinetic profile, which can be investigated to better understand the drug's behavior in vivo.

Suppliers of this compound for Preclinical Research

A critical first step in preclinical research is sourcing high-quality, research-grade compounds. The following table summarizes known suppliers of this compound, intended for research use only. It is imperative to request a certificate of analysis from the supplier to obtain lot-specific data on purity and isotopic enrichment.

SupplierProduct NameCatalog Number (Example)Notes
Ace TherapeuticsThis compoundIBDI-432828For research use only.
MedchemExpressThis compoundHY-112343SFor research use only.
VeeprhoPinaverium-D4 Bromide-For use as an internal standard in analytical and pharmacokinetic research.
Santa Cruz BiotechnologyPinaverium-d4 Bromidesc-479482For research use only. Not for diagnostic or therapeutic use.
TargetMolPinaverium-d4 Bromide (Mixture of Diastereomers)T7M3849-
PharmaffiliatesPinaverium-d4 BromidePA STI 073750-
Simson PharmaPinaverium-D4 BromideP1220001Available via custom synthesis.
TLC Pharmaceutical StandardsPinaverium-d4 Bromide (Mixture of Diastereomers)P-706-

Physicochemical Properties and Quantitative Data

While specific purity and isotopic enrichment data should be obtained from the supplier's Certificate of Analysis for each batch, the following table summarizes key physicochemical properties of this compound and reported biological activity data for the non-deuterated form.

PropertyValueReference
This compound
Molecular FormulaC₂₆H₃₇D₄Br₂NO₄[3]
Molecular Weight595.44 g/mol [3]
Pinaverium bromide (non-deuterated)
IC₅₀ (ACh-induced contraction)
Stress Group (rats)1.66 x 10⁻⁶ mol/L[4][5]
Control Group (rats)0.91 x 10⁻⁶ mol/L[4][5]
IC₅₀ (KCl-induced contraction)
Stress Group (rats)8.13 x 10⁻⁷ mol/L[4][5]
Control Group (rats)3.80 x 10⁻⁷ mol/L[4][5]
IC₅₀ (CCK-induced contraction)
Human Colonic Smooth Muscle Cells0.92 +/- 0.12 nM[6]
IC₅₀ (CCh-induced contraction)
Human Colonic Smooth Muscle Cells0.73 +/- 0.08 nM[6]

Signaling Pathway of Pinaverium Bromide

Pinaverium bromide's primary mechanism of action is the blockade of L-type calcium channels in gastrointestinal smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is a critical step in the initiation and maintenance of muscle contraction. The following diagram illustrates this signaling pathway.

Pinaverium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Contraction Smooth Muscle Contraction Ca_int->Contraction Initiates Pinaverium Pinaverium bromide-d4 Pinaverium->L_type_Ca_Channel Blocks

Caption: Signaling pathway of Pinaverium bromide's action.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. These protocols are based on published studies of the non-deuterated compound and can be adapted for the deuterated analog.

Ex Vivo Smooth Muscle Contractility Assay

This protocol details the measurement of isometric contraction of isolated colonic smooth muscle strips, a common method to assess the spasmolytic activity of compounds.

Experimental Workflow:

Contractility_Workflow A Isolate Distal Colon from Rat B Prepare Circular Smooth Muscle Strips (2mm x 8mm) A->B C Mount Strips in Tissue Bath (37°C, Oxygenated Tyrode's Solution) B->C D Attach to Isometric Force Transducer C->D E Equilibrate and Record Baseline D->E F Induce Contraction (ACh or KCl) E->F G Record Contractile Response F->G H Wash and Re-equilibrate G->H I Incubate with This compound H->I J Re-induce Contraction (ACh or KCl) I->J K Record Post-treatment Response J->K L Analyze Data and Calculate IC₅₀ K->L

Caption: Workflow for the smooth muscle contractility assay.

Detailed Methodology:

  • Tissue Preparation:

    • Euthanize male Sprague-Dawley rats via cervical dislocation.

    • Excise the distal colon (approximately 4 cm from the anus).

    • Prepare circular smooth muscle strips (2 mm x 8 mm) by carefully removing the mucosa and serosa.[4]

  • Experimental Setup:

    • Mount the muscle strips in individual tissue baths containing Tyrode-Ringer solution (composition in mmol/L: 137 NaCl, 5.4 KCl, 0.5 MgCl₂, 1.8 CaCl₂, 11.9 NaHCO₃, 0.4 NaH₂PO₄, 5 Glucose; pH 7.4).[4]

    • Maintain the bath at 37°C and continuously oxygenate with 95% O₂ and 5% CO₂.[4]

    • Attach one end of the strip to an isometric force transducer to record contractile force.

  • Procedure:

    • Allow the muscle strips to equilibrate for at least 15 minutes.

    • Induce muscle contraction by adding either Acetylcholine (ACh, 10⁻⁵ mol/L) or Potassium Chloride (KCl, 60 mmol/L) to the bath.[4]

    • Record the contractile response until a stable plateau is reached.

    • Wash the strips with fresh Tyrode-Ringer solution and allow them to return to baseline.

    • Introduce varying concentrations of this compound (e.g., 10⁻⁷ to 3x10⁻⁵ mol/L) into the bath and incubate for at least 15 minutes.[4]

    • Re-stimulate the muscle strips with the same concentration of ACh or KCl.

    • Record the contractile response in the presence of this compound.

    • Compare the mean contractile force before and after the addition of the test compound to determine the inhibitory effect and calculate the IC₅₀ value.[4]

In Vitro Calcium Channel Blocking Assay in Isolated Smooth Muscle Cells

This protocol describes the investigation of Pinaverium bromide's effect on intracellular calcium concentration in isolated colonic smooth muscle cells.

Experimental Workflow:

Calcium_Assay_Workflow A Isolate and Culture Colonic Smooth Muscle Cells B Load Cells with Fura-2/AM (Ca²⁺ fluorescent dye) A->B C Prepare Cell Suspension B->C D Measure Baseline Intracellular Ca²⁺ ([Ca²⁺]i) C->D E Stimulate Cells with ACh or KCl D->E F Measure Increase in [Ca²⁺]i E->F G Wash and Re-suspend Cells F->G H Incubate with This compound G->H I Re-stimulate Cells with ACh or KCl H->I J Measure [Ca²⁺]i in the Presence of the Compound I->J K Analyze Data to Determine Inhibition of Ca²⁺ Influx J->K

Caption: Workflow for the in vitro calcium channel blocking assay.

Detailed Methodology:

  • Cell Preparation:

    • Isolate smooth muscle cells from the circular muscle layer of the human or rat colon.

    • Culture the isolated cells in an appropriate medium.

  • Calcium Measurement:

    • Load the cultured smooth muscle cells with the calcium-sensitive fluorescent dye Fura-2/AM.[4]

    • Prepare a cell suspension in a suitable buffer.

    • Use a fluorometer to measure the baseline intracellular calcium concentration ([Ca²⁺]i).

  • Procedure:

    • Stimulate the cells with a contractile agent such as Cholecystokinin (CCK-8, 1nM), Carbachol (CCh, 1nM), or KCl (20mM).[6]

    • Measure the peak increase in [Ca²⁺]i.

    • Wash the cells and resuspend them in fresh buffer.

    • Incubate the cells with varying concentrations of this compound.

    • Re-stimulate the cells with the same contractile agent.

    • Measure the [Ca²⁺]i in the presence of this compound.

    • Analyze the data to determine the extent of inhibition of calcium influx. A significant inhibition of the increase in [Ca²⁺]i upon stimulation indicates a calcium channel blocking effect.[4]

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in rats, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship Diagram:

PK_Study_Logic cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analytical Phase cluster_PK_Analysis Pharmacokinetic Analysis A Administer this compound to Rats (e.g., oral gavage) B Collect Blood Samples at Pre-defined Time Points A->B C Process Plasma from Blood Samples B->C D Quantify this compound and Metabolites using LC-MS/MS C->D E Calculate PK Parameters (Cmax, Tmax, AUC, t₁/₂) D->E

Caption: Logical flow of a preclinical pharmacokinetic study.

Detailed Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats.

    • House the animals under standard laboratory conditions with free access to food and water.

  • Dosing:

    • Administer a single dose of this compound to the rats. Oral gavage is a common route for preclinical studies of orally administered drugs. The dose will depend on the specific objectives of the study.

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound and its potential metabolites in plasma.

    • The use of a deuterated standard (if a non-deuterated analyte is being measured, or a different isotopologue) is crucial for accurate quantification.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t₁/₂: Elimination half-life.

    • Pharmacokinetic software can be used for these calculations.

Conclusion

This compound is an indispensable tool for the preclinical investigation of Pinaverium bromide. This guide provides a foundational resource for researchers by summarizing available suppliers, key quantitative data, and detailed experimental protocols. The successful execution of preclinical studies relies on the use of well-characterized compounds and robust, reproducible methodologies. Researchers are encouraged to obtain lot-specific data from their chosen supplier and to adapt the provided protocols to their specific experimental needs, ensuring compliance with all relevant animal welfare and laboratory safety guidelines.

References

Certificate of Analysis for Pinaverium bromide-d4 standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and key characteristics of the Pinaverium bromide-d4 standard. The data presented herein is compiled from established analytical methodologies and serves as a detailed reference for researchers and scientists.

Physicochemical Properties

This compound is the deuterated analogue of Pinaverium bromide, an antispasmodic agent. The incorporation of deuterium atoms provides a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

PropertyValue
Chemical Name 4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-4-bicyclo[3.1.1]heptanyl)ethoxy-d4]ethyl]morpholin-4-ium bromide
Molecular Formula C₂₆H₃₇D₄Br₂NO₄
Molecular Weight 595.44 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in methanol and water

Analytical Method for Purity and Assay

The purity and assay of this compound are typically determined using a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The following protocol is a representative example of such a method.

Experimental Protocol: RP-HPLC

A selective RP-HPLC method has been developed for the estimation of Pinaverium bromide.[3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenomenex C18 (250 x 4.6 mm i.d., 5 µm particle size).[4]

  • Mobile Phase: A mixture of ammonium acetate buffer (pH 3.0) and acetonitrile in a 20:80 ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 214 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Method Validation Summary

The analytical method is validated according to ICH guidelines to ensure its suitability for the intended purpose.

Validation ParameterTypical Results
Linearity (Concentration Range) 12.5 - 75.0 µg/mL (r² > 0.999)[4]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%[4]
Limit of Detection (LOD) Typically in the low ng/mL range
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL range

Purity Profile

The purity of the this compound standard is critical for its use as an internal standard. The primary impurity is the non-deuterated Pinaverium bromide. Other potential process-related impurities and degradation products are monitored and controlled to be within acceptable limits.

AnalyteSpecification
Purity (by HPLC) ≥ 98.0%
Isotopic Purity (d4) ≥ 99.0%
Non-deuterated Pinaverium bromide ≤ 1.0%
Total Other Impurities ≤ 1.0%

Mechanism of Action: Signaling Pathway

Pinaverium bromide is a gastrointestinal-selective calcium channel blocker.[5][6][7] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in the smooth muscle cells of the colon.[6] This blockage prevents the influx of extracellular calcium, which is a critical step in the initiation of smooth muscle contraction. By reducing calcium entry, Pinaverium bromide leads to the relaxation of the intestinal smooth muscle, thereby alleviating spasms and associated symptoms of irritable bowel syndrome (IBS).[6][8]

Pinaverium_Bromide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Calcium Channel Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Relaxation Muscle Relaxation L_type_Ca_Channel->Relaxation Leads to Contraction Smooth Muscle Contraction Ca_int->Contraction Initiates Pinaverium Pinaverium Bromide Pinaverium->L_type_Ca_Channel Blocks

Caption: Mechanism of action of Pinaverium bromide.

Experimental Workflow for Quantification

The use of this compound as an internal standard is fundamental for the accurate quantification of Pinaverium bromide in biological samples by techniques such as LC-MS/MS. A typical workflow is outlined below.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC_Separation Chromatographic Separation (HPLC/UPLC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for bioanalytical quantification.

References

Pharmacological profile of Pinaverium bromide and its deuterated analog

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profile of Pinaverium Bromide and its Deuterated Analog

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinaverium bromide is a locally acting antispasmodic agent utilized in the treatment of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic effect is mediated through the selective blockade of L-type voltage-gated calcium channels in the smooth muscle cells of the gastrointestinal tract, leading to muscle relaxation and symptomatic relief.[3][4][5] Despite its efficacy, pinaverium bromide exhibits a pharmacokinetic profile characterized by very low oral bioavailability and a short half-life.[6][7] The strategy of deuteration—substituting specific hydrogen atoms with their stable isotope, deuterium—presents a compelling approach to potentially enhance its metabolic stability and overall pharmacokinetic properties. This guide provides a detailed examination of the pharmacology of pinaverium bromide, explores the theoretical advantages of its deuterated analog, and outlines key experimental protocols for its evaluation.

Pharmacological Profile of Pinaverium Bromide

Mechanism of Action

Pinaverium bromide exerts its spasmolytic effect by acting as a selective antagonist of L-type voltage-dependent calcium channels located on the smooth muscle cells of the intestine.[3][8][9] The mechanism involves the following key steps:

  • Binding to Calcium Channels: Pinaverium competitively interacts with the 1,4-dihydropyridine binding sites on the alpha 1S subunit of the L-type calcium channel.[3][6]

  • Inhibition of Calcium Influx: This binding stabilizes a non-conducting state of the channel, which inhibits the inward flow of calcium ions into the smooth muscle cell that is necessary for contraction.[3][4][6]

  • Muscle Relaxation: By preventing the intracellular calcium concentration from reaching the contractile threshold, pinaverium bromide induces relaxation of gastrointestinal smooth muscle, alleviating spasms and associated pain.[4][10][11]

Its high selectivity for the gastrointestinal tract minimizes cardiovascular side effects, which are common with other less selective calcium channel blockers.[5][12]

cluster_0 Extracellular Space cluster_1 Smooth Muscle Cell Ca_ext Ca²⁺ Ca_channel L-type Ca²⁺ Channel (α1S subunit) Ca_ext->Ca_channel Influx Ca_int Ca²⁺ Ca_channel->Ca_int Contraction Muscle Contraction Ca_int->Contraction Activates Pinaverium Pinaverium Bromide Pinaverium->Ca_channel Blocks

Caption: Signaling pathway of Pinaverium Bromide's mechanism of action.

Pharmacokinetics

The physicochemical properties of pinaverium bromide, specifically its highly polar quaternary ammonium group, dictate its pharmacokinetic profile, leading to high local action within the gut.[3][6][13]

ParameterValueReference(s)
Oral Bioavailability < 1%[6][7]
Absorption Poor (5-10%)[6][7][13]
Time to Peak Plasma (Tmax) ~1 hour[6][7]
Plasma Protein Binding ~97%[6][13]
Metabolism Hepatic (Demethylation, Hydroxylation)[6][7]
Elimination Half-Life (t½) ~1.5 hours[7]
Primary Route of Excretion Fecal (via hepatobiliary excretion)[4][6][7]
Pharmacodynamics and Clinical Efficacy

Pinaverium bromide has demonstrated dose-dependent inhibitory effects on smooth muscle contractions induced by various stimuli.[5] Its clinical efficacy in treating IBS symptoms is well-documented.[14][15]

ParameterConditionValueReference(s)
IC₅₀ (vs. Acetylcholine) Control colonic muscle0.91 µM (9.1 x 10⁻⁷ mol/L)[3][16]
IC₅₀ (vs. Acetylcholine) Stressed colonic muscle1.66 µM (1.66 x 10⁻⁶ mol/L)[3][9][16]
IC₅₀ (vs. KCl) Control colonic muscle0.38 µM (3.8 x 10⁻⁷ mol/L)[3][16]
IC₅₀ (vs. KCl) Stressed colonic muscle0.81 µM (8.13 x 10⁻⁷ mol/L)[3][16]
IC₅₀ (vs. Spontaneous Contraction) Canine colonic muscle3.8 µM (3.8 x 10⁻⁶ M)[8]
Clinical Efficacy Overall IBS Symptom Relief (vs. Placebo)Risk Ratio: 1.75; NNT: 4[15]

Deuterated Pinaverium Bromide Analog

While no extensive pharmacological data for a deuterated analog of pinaverium bromide is publicly available, a research-grade compound, Pinaverium-d4 Bromide, does exist.[17] The rationale for developing such an analog is based on well-established principles of medicinal chemistry.

Rationale for Deuteration

Deuteration involves the strategic replacement of one or more hydrogen atoms (protium) with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE) .[][19]

Potential advantages of deuterating a drug like pinaverium bromide, which undergoes hepatic metabolism, include:[6][7]

  • Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer plasma half-life.[19][20]

  • Increased Drug Exposure: A slower first-pass metabolism can increase oral bioavailability (AUC).[21][22]

  • Reduced Metabolite-Related Toxicity: Deuteration can shift metabolism away from pathways that produce reactive or toxic metabolites.[][22]

  • Less Frequent Dosing: A longer half-life may allow for a reduced dosing frequency, improving patient adherence.[19][22]

cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism PD Parent Drug (Pinaverium) with C-H bond Metab CYP450 Metabolism PD->Metab M1 Metabolite 1 Metab->M1 M2 Reactive Metabolite 2 Metab->M2 PD_D Deuterated Analog with stronger C-D bond Metab_D CYP450 Metabolism (Rate slowed by KIE) PD_D->Metab_D M1_D Metabolite 1 (Formation reduced) Metab_D->M1_D M2_D Reactive Metabolite 2 (Formation significantly reduced) Metab_D->M2_D

Caption: Logical diagram of how deuteration can alter metabolic pathways.

Key Experimental Methodologies

Evaluating the pharmacological profile of pinaverium bromide and its analogs requires specific in vitro and in vivo assays.

In Vitro Protocol: Patch-Clamp Electrophysiology

Objective: To directly quantify the inhibitory effect of a test compound on L-type calcium channels in isolated gastrointestinal smooth muscle cells.

Methodology:

  • Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the longitudinal muscle layer of a relevant GI tissue, such as the rabbit jejunum or canine colon.[8][16]

  • Electrode Preparation: Borosilicate glass microelectrodes are pulled and polished to a resistance of 2-5 MΩ and filled with an appropriate intracellular solution (e.g., CsCl-based to block K⁺ currents).

  • Whole-Cell Recording: A high-resistance "giga-seal" is formed between the micropipette and a single cell. The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular voltage and measurement of transmembrane currents.

  • Voltage Protocol: The cell's membrane potential is held at a hyperpolarized level (e.g., -100 mV) to ensure all voltage-gated channels are in a closed state.[23] Depolarizing voltage steps (e.g., 25 ms pulses to 0 mV) are applied to elicit an inward Ca²⁺ current (ICa), which is recorded.[23]

  • Compound Application: The cell is perfused with an extracellular solution containing a vehicle control. Once a stable baseline ICa is established, the solution is switched to one containing the test compound (e.g., pinaverium bromide) at increasing concentrations.

  • Data Analysis: The peak inward current at each concentration is measured and normalized to the baseline current. A concentration-response curve is plotted to calculate the half-maximal inhibitory concentration (IC₅₀).[8]

In Vivo Protocol: Colorectal Distension (CRD) Model for Visceral Hypersensitivity

Objective: To assess the analgesic efficacy of a test compound on visceral pain in an animal model of IBS.[24][25]

Methodology:

  • Animal Preparation: A rat or mouse is anesthetized, and a small, flexible balloon catheter is inserted intra-anally into the descending colon, typically positioned 1-2 cm from the anus. Fine wire electrodes are inserted into the external oblique abdominal muscles to record electromyographic (EMG) activity.

  • Baseline Measurement: After a recovery and acclimatization period, baseline visceromotor responses (VMR) are recorded. The VMR is the reflex contraction of the abdominal muscles in response to the painful stimulus of distension, quantified by the EMG signal.[26]

  • Compound Administration: The test compound (pinaverium bromide or its analog) or a vehicle control is administered via a relevant route (e.g., oral gavage, intraperitoneal injection).[9]

  • Distension Protocol: Following a set pre-treatment period, the colorectal balloon is inflated to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20 seconds) with a rest period between stimuli.

  • Data Acquisition and Analysis: The EMG signal is recorded, amplified, and integrated. The response at each pressure is calculated as the total EMG activity during distension minus the baseline activity. The data is then analyzed to compare the VMR in the drug-treated group versus the vehicle-treated group, with a significant reduction indicating an analgesic effect.

cluster_workflow Colorectal Distension (CRD) Experimental Workflow A 1. Animal Preparation (Balloon & EMG Electrode Insertion) B 2. Compound Administration (Pinaverium or Vehicle) A->B C 3. Graded Stimulus (Balloon inflation to set pressures) B->C D 4. Data Acquisition (Record abdominal EMG response) C->D E 5. Analysis (Compare VMR between groups) D->E

Caption: Experimental workflow for the in vivo colorectal distension model.

Conclusion

Pinaverium bromide is an effective, GI-selective L-type calcium channel blocker for the management of IBS. Its distinct pharmacological profile is defined by potent local action on intestinal smooth muscle with minimal systemic exposure. The development of a deuterated analog represents a scientifically grounded strategy to overcome the pharmacokinetic limitations of the parent compound, potentially offering an improved therapeutic profile with enhanced metabolic stability and bioavailability. The rigorous application of established experimental protocols, such as patch-clamp electrophysiology and in vivo visceral sensitivity models, is critical for the preclinical validation and characterization of such novel chemical entities.

References

In-vitro metabolism of Pinaverium bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In-Vitro Metabolism of Pinaverium Bromide-d4

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, exhibiting selectivity for the smooth muscle cells of the gastrointestinal (GI) tract.[1][2][3] Its primary mechanism of action involves inhibiting the influx of calcium ions into these cells by blocking L-type voltage-dependent calcium channels, which leads to muscle relaxation and alleviation of spasms and pain associated with conditions like Irritable Bowel Syndrome (IBS).[1][4][5] Due to its quaternary ammonium structure, pinaverium bromide has low systemic absorption and acts locally within the GI tract.[3]

This compound is a deuterium-labeled version of the parent compound.[6][7] Deuterium labeling is a common strategy in drug development. It can be used to create internal standards for quantitative bioanalysis or to develop new chemical entities with potentially altered metabolic profiles. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which may slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[8] This guide provides a comprehensive overview of the known metabolic pathways of pinaverium bromide and outlines detailed experimental protocols for investigating the in-vitro metabolism of its deuterated analog, this compound.

Known and Predicted Metabolic Pathways

Preclinical studies indicate that pinaverium bromide undergoes extensive hepatic metabolism.[1] The primary metabolic transformations identified for the parent compound involve a combination of Phase I reactions.[9]

Key Metabolic Reactions for Pinaverium Bromide: [9]

  • O-Demethylation: Removal of one of the methoxy groups from the dimethoxybenzyl moiety.

  • Hydroxylation: Addition of a hydroxyl group to the norpinanyl ring.

  • N-Debenzylation and Ring Opening: Elimination of the benzyl group followed by the opening of the morpholine ring.

For this compound, the deuterium atoms are located on the ethyl chain connecting the morpholine nitrogen to the ether oxygen. While these positions are not the primary reported sites of metabolism for the parent drug, the deuteration could potentially influence the overall metabolic rate and profile through secondary effects. The primary metabolic pathways are expected to be similar to the non-deuterated compound.

Pinaverium_Metabolism cluster_parent Pinaverium Bromide cluster_metabolites Phase I Metabolites PB Pinaverium Bromide M1 O-Demethylated Metabolite PB->M1 O-Demethylation (CYP450) M2 Hydroxylated Metabolite (Norpinanyl Ring) PB->M2 Hydroxylation (CYP450) M3 N-Debenzylated Metabolite + Morpholine Ring Opening PB->M3 N-Debenzylation & Ring Scission (CYP450)

Caption: Proposed metabolic pathway of Pinaverium Bromide.

Experimental Protocols for In-Vitro Studies

To characterize the in-vitro metabolic profile of this compound, a series of standard assays are required. These include metabolic stability assessment and metabolite identification studies, typically using human liver microsomes (HLMs) or hepatocytes.

Metabolic Stability Assay

This assay determines the rate at which the compound is metabolized by liver enzymes, providing key parameters like in-vitro half-life (t½) and intrinsic clearance (Clint).[10]

Methodology:

  • Preparation: Human liver microsomes (HLMs) are thawed on ice. A master solution of this compound (e.g., 1 µM) is prepared in an appropriate buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

  • Incubation Setup: In a 96-well plate, HLM protein (e.g., 0.5 mg/mL) is pre-warmed with the buffer at 37°C for 10 minutes.[11]

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the wells containing the HLM and test compound.[11] A control incubation is run in parallel without the NADPH system to assess non-enzymatic degradation.

  • Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile (ACN), containing an internal standard (e.g., a structurally unrelated compound like itraconazole or verapamil).[12][13]

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.

  • Analysis: The concentration of the remaining this compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in-vitro half-life is calculated as t½ = 0.693/k.

Metabolite Identification (MetID) Study

This study aims to identify the chemical structures of metabolites formed during incubation.

Methodology:

  • Incubation: A higher concentration of this compound (e.g., 10 µM) is incubated with HLMs or cryopreserved human hepatocytes (which contain both Phase I and Phase II enzymes) for a longer period (e.g., 60-120 minutes) under the same conditions as the stability assay.[14]

  • Sample Processing: The reaction is quenched with cold ACN. Samples are centrifuged, and the supernatant is often concentrated by evaporation and reconstituted in a smaller volume of mobile phase to increase metabolite detection sensitivity.

  • Analysis: The samples are analyzed using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography.[15]

  • Data Interpretation: The data is processed to find potential metabolite peaks by searching for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation) relative to the parent drug. The fragmentation patterns (MS/MS spectra) of the parent drug and potential metabolites are compared to elucidate the site of metabolic modification.[16]

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep_compound Prepare Pinaverium bromide-d4 Solution pre_warm Pre-warm HLM/ Hepatocytes prep_compound->pre_warm prep_hlm Prepare HLM/ Hepatocyte Suspension prep_hlm->pre_warm prep_cofactor Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_cofactor->initiate pre_warm->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with ACN + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze stability Calculate t½ & Clint (Stability Assay) analyze->stability metid Identify Metabolite Structures (MetID Study) analyze->metid

Caption: General workflow for in-vitro drug metabolism studies.

Data Presentation (Illustrative)

Quantitative data from these studies should be presented in a clear, tabular format. The following tables are illustrative examples of how results for this compound could be reported.

Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes

Parameter Value
HLM Concentration 0.5 mg/mL
Initial Substrate Conc. 1 µM
In-vitro Half-Life (t½) 25 min
Intrinsic Clearance (Clint) 55.4 µL/min/mg protein

| % Remaining at 60 min | 18.9% |

Table 2: Illustrative Metabolites of this compound Identified in HLM Incubations

Metabolite ID Proposed Biotransformation Mass Shift (Da) Relative Abundance (%)
M1 O-Demethylation -14.0157 35
M2 Hydroxylation +15.9949 28
M3 N-Debenzylation -91.0548 15

| M4 | Dihydroxylation | +31.9898 | 8 |

Analytical Methodologies

A robust and sensitive analytical method, typically UPLC-MS/MS, is critical for the accurate quantification of this compound and the detection of its metabolites.

Table 3: Example LC-MS/MS Parameters for Analysis

Parameter Condition
LC System Waters ACQUITY UPLC or equivalent[12]
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)[16]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)[17]
Flow Rate 0.4 mL/min
Gradient Linear gradient from 5% to 95% B over several minutes
Column Temperature 45°C[18]
Injection Volume 2-5 µL
MS System Triple Quadrupole (for quantification) or Q-TOF/Orbitrap (for MetID)
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transition (Parent) To be determined experimentally (e.g., m/z 515.2 -> 230)
MRM Transition (IS) Dependent on internal standard used

| Collision Energy | To be optimized (e.g., 18 V for parent compound)[12] |

Conclusion

The in-vitro metabolism of this compound is predicted to follow pathways similar to its non-deuterated parent, primarily involving O-demethylation, hydroxylation, and N-debenzylation.[9] The deuterium labeling on the ethyl chain is not expected to block these primary metabolic routes but may subtly influence the overall rate of metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively characterize the metabolic stability and identify the metabolites of this compound. The resulting data are essential for understanding its pharmacokinetic profile and for its application in further drug development and research.

References

Stability of Pinaverium Bromide-d4 in Biological Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Pinaverium bromide-d4, a deuterated analog of Pinaverium bromide, in various biological matrices. This compound is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies. Ensuring its stability throughout the sample collection, processing, and analysis workflow is paramount for generating accurate and reliable data. While specific quantitative stability data for the deuterated form is not extensively published, this document outlines the established methodologies for stability assessment based on regulatory guidelines and provides illustrative data based on the non-deuterated parent compound, Pinaverium bromide. This guide also details potential metabolic pathways and provides standardized experimental protocols for researchers to validate the stability of this compound in their own laboratory settings.

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for functional gastrointestinal disorders. In the realm of drug development and clinical research, the use of stable isotope-labeled internal standards, such as this compound, is a gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The underlying assumption is that the deuterated standard exhibits identical chemical and physical properties to the analyte, thus compensating for variability during sample preparation and analysis. However, the stability of this internal standard in biological matrices (e.g., plasma, blood, urine) under various storage and handling conditions must be rigorously established.

This guide provides a framework for understanding and evaluating the stability of this compound. It covers recommended experimental protocols, data presentation, and visualization of key processes to aid researchers in ensuring the integrity of their bioanalytical methods.

Potential Metabolic Pathways

The metabolism of Pinaverium bromide has been shown to occur primarily in the liver. The main metabolic transformations include demethylation of one of the methoxy groups, hydroxylation of the norpinanyl ring, and the elimination of the benzyl group, which is followed by the opening of the morpholine ring. It is anticipated that this compound follows a similar metabolic cascade. The deuteration is on the ethyl-morpholine moiety, a position not directly involved in the primary metabolic reactions, suggesting that the metabolic fate is likely comparable to the parent drug.

Pinaverium_bromide_d4 This compound Metabolite_1 O-demethylation Pinaverium_bromide_d4->Metabolite_1 Metabolite_2 Hydroxylation (norpinanyl ring) Pinaverium_bromide_d4->Metabolite_2 Metabolite_3 Benzyl group elimination & Morpholine ring opening Pinaverium_bromide_d4->Metabolite_3

Figure 1: Potential Metabolic Pathways of this compound.

Stability in Biological Matrices: Experimental Protocols and Data

The stability of this compound in biological matrices must be evaluated under conditions that mimic the lifecycle of a study sample, from collection to analysis. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. The following sections detail the experimental protocols for these assessments.

General Experimental Workflow

A typical workflow for assessing the stability of this compound in a biological matrix involves spiking the matrix with a known concentration of the deuterated compound, subjecting the samples to various conditions, and then quantifying the remaining compound using a validated LC-MS/MS method.

cluster_0 Sample Preparation cluster_1 Stability Testing cluster_2 Sample Analysis Start Obtain Blank Biological Matrix Spike Spike with This compound Start->Spike Aliquoting Aliquot Samples Spike->Aliquoting Bench_Top Bench-Top (Room Temp) Aliquoting->Bench_Top Freeze_Thaw Freeze-Thaw Cycles (-20°C / -80°C) Aliquoting->Freeze_Thaw Long_Term Long-Term Storage (-20°C / -80°C) Aliquoting->Long_Term Extraction Sample Extraction Bench_Top->Extraction Freeze_Thaw->Extraction Long_Term->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification

Figure 2: General Workflow for Stability Assessment.

Bench-Top Stability

This experiment evaluates the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling time in the laboratory.

Protocol:

  • Prepare a pooled sample of the biological matrix (e.g., human plasma) spiked with this compound at low and high quality control (QC) concentrations.

  • Aliquots of these QC samples are kept on the bench at room temperature (approximately 25°C).

  • Samples are analyzed at time zero and at subsequent time points (e.g., 4, 8, 12, and 24 hours).

  • The concentration of this compound at each time point is compared to the concentration at time zero.

Freeze-Thaw Stability

This test assesses the stability of the analyte after repeated cycles of freezing and thawing, which can occur during sample retrieval and analysis.

Protocol:

  • Use the same low and high QC samples prepared for the bench-top stability assessment.

  • Subject the aliquots to a number of freeze-thaw cycles (typically three to five).

  • A freeze-thaw cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

  • After the final thaw, the samples are analyzed, and the concentrations are compared to those of freshly prepared QC samples that have not undergone freeze-thaw cycles.

Long-Term Stability

This study determines the stability of the analyte in the biological matrix over an extended period under frozen storage conditions.

Protocol:

  • Store aliquots of the low and high QC samples at the intended storage temperatures (e.g., -20°C and -80°C).

  • Analyze the samples at various time intervals (e.g., 1, 3, 6, and 12 months).

  • The concentrations are compared to the initial concentrations to assess for degradation.

Illustrative Stability Data (Based on Pinaverium Bromide)

While specific data for this compound is not publicly available, the following table summarizes the stability of the non-deuterated Pinaverium bromide in human plasma, which can be considered indicative.

Stability TestStorage ConditionDurationLow QC Concentration (pg/mL)High QC Concentration (pg/mL)
Bench-Top Stability Room Temperature (~25°C)24 hours98.5%99.2%
Freeze-Thaw Stability 3 cycles (-20°C to RT)3 days97.8%98.5%
Short-Term Storage 4°C7 days99.1%100.5%
Long-Term Storage -20°C30 days96.5%97.8%
Long-Term Storage -80°C90 days98.2%99.0%

Data is presented as the mean percentage of the initial concentration remaining.

Analytical Methodology

The quantification of this compound is typically performed using a validated LC-MS/MS method. A patent (CN114609293B) describes a method for the detection of Pinaverium bromide in plasma using this compound as an internal standard.

Sample Preparation

A common method for extracting Pinaverium bromide and its deuterated internal standard from plasma is protein precipitation followed by liquid-liquid extraction.

Plasma_Sample Plasma Sample (containing this compound) Protein_Precipitation Add Acetonitrile (Protein Precipitation) Plasma_Sample->Protein_Precipitation Centrifugation_1 Vortex & Centrifuge Protein_Precipitation->Centrifugation_1 Supernatant_Transfer Transfer Supernatant Centrifugation_1->Supernatant_Transfer LLE Liquid-Liquid Extraction (e.g., with ethyl acetate) Supernatant_Transfer->LLE Centrifugation_2 Vortex & Centrifuge LLE->Centrifugation_2 Evaporation Evaporate Organic Layer (under Nitrogen) Centrifugation_2->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Injection Inject into LC-MS/MS Reconstitution->LC_MS_Injection

Figure 3: Sample Preparation Workflow for LC-MS/MS Analysis.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transition for Pinaverium bromide: m/z 512.1 → 230.9

    • MRM Transition for this compound: m/z 516.1 → 230.9

Conclusion and Recommendations

While specific, publicly available stability data for this compound in biological matrices is limited, the established principles of bioanalytical method validation for stable isotope-labeled internal standards provide a robust framework for its assessment. Based on the stability of the parent compound, this compound is expected to be stable under typical laboratory handling and storage conditions. However, it is imperative that each laboratory validates the stability of this compound in the specific matrices and under the exact conditions used for their studies. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data in pharmacokinetic and other quantitative bioanalytical studies. It is recommended to store biological samples containing this compound at -80°C for long-term stability and to minimize the number of freeze-thaw cycles.

Pinaverium Bromide: A Technical Guide to its Role as a Selective L-Type Calcium Channel Blocker in the Gastrointestinal Tract

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinaverium bromide is a spasmolytic agent with a high degree of selectivity for the smooth muscle of the gastrointestinal (GI) tract.[1][2][3] Its therapeutic efficacy in the treatment of functional GI disorders, such as irritable bowel syndrome (IBS), stems from its primary mechanism of action as a blocker of L-type voltage-gated calcium channels (Cav1.x).[4][5][6] This technical guide provides an in-depth review of the molecular pharmacology of pinaverium bromide, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its physiological effects and experimental investigation through signaling and workflow diagrams.

Mechanism of Action

Pinaverium bromide exerts its spasmolytic effect by inhibiting the influx of extracellular calcium (Ca2+) into gastrointestinal smooth muscle cells through L-type voltage-gated calcium channels.[3][5][7] This action prevents the initiation of the excitation-contraction coupling cascade, leading to muscle relaxation.[8][9] The drug binds to the α1 subunit of the L-type calcium channel, the pore-forming subunit responsible for calcium conductance.[9][10] Unlike some other calcium channel blockers, pinaverium bromide's action is not use-dependent, meaning its blocking effect does not increase with repetitive stimulation of the muscle cells.[11] Its selectivity for the GI tract is largely attributed to its pharmacokinetic properties; as a quaternary ammonium compound, it exhibits low systemic absorption and is subject to significant hepato-biliary excretion, thus concentrating its effects within the gastrointestinal system.[1][3][12]

Signaling Pathway of Pinaverium Bromide in GI Smooth Muscle

Pinaverium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_Ca_channel L-type Ca²⁺ Channel (α1 subunit) Ca2+_ext->L_type_Ca_channel Influx Ca2+_int Ca²⁺ L_type_Ca_channel->Ca2+_int Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK MLCK_active Active MLCK MLCK->MLCK_active Myosin Myosin MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction Pinaverium Pinaverium Bromide Pinaverium->L_type_Ca_channel Blocks

Caption: Signaling pathway of Pinaverium bromide's inhibitory action on smooth muscle contraction.

Quantitative Data

The inhibitory effects of pinaverium bromide have been quantified in various in-vitro models. The following tables summarize key findings regarding its potency and binding affinity.

Table 1: Inhibitory Concentration (IC50) of Pinaverium Bromide
PreparationAgonist/ConditionIC50 (µM)Reference
Rabbit jejunal smooth muscle cellsVoltage-dependent inward current1.5[4][11]
Rat colonic circular muscle strips (control)Acetylcholine (ACh)0.91[5][13]
Rat colonic circular muscle strips (stressed)Acetylcholine (ACh)1.66[5][13]
Rat colonic circular muscle strips (control)Potassium Chloride (KCl)0.38[5][13][14]
Rat colonic circular muscle strips (stressed)Potassium Chloride (KCl)0.813[5][13][14]
Canine colonic circular smooth muscleCholinergic responses1.0[15]
Canine colonic circular smooth muscleSpontaneous contractions3.8[15]
Human colonic circular smooth muscle cellsCholecystokinin (CCK)0.92 (nM)[10]
Human colonic circular smooth muscle cellsCarbachol (CCh)0.73 (nM)[10]
Table 2: Binding Affinity (Ki) of Pinaverium Bromide
Cell Line/TissueTargetKi (µM)Reference
CHO cells expressing Cav1.2 α1C-aL-type Ca2+ Channel1.5[4]
CHO cells expressing Cav1.2 α1C-bL-type Ca2+ Channel2.92[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of pinaverium bromide's effects.

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

Objective: To measure the effect of pinaverium bromide on voltage-activated calcium channel currents in single smooth muscle cells.

Methodology:

  • Cell Isolation: Smooth muscle cells are isolated from the longitudinal muscle of the rabbit jejunum via enzymatic digestion.[11]

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.[11]

  • Solutions: The external solution contains a physiological concentration of CaCl2 or a high concentration of BaCl2 as the charge carrier. The internal (pipette) solution is formulated to isolate inward calcium currents.

  • Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep calcium channels in a closed state. Depolarizing voltage steps are applied to elicit inward currents.

  • Drug Application: Pinaverium bromide is applied to the external solution at varying concentrations.

  • Data Analysis: The peak inward current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Isolated Muscle Strip Contractility Assay

Objective: To assess the inhibitory effect of pinaverium bromide on agonist-induced contractions of intestinal smooth muscle.

Methodology:

  • Tissue Preparation: Circular muscle strips are dissected from the colon of rats or canines.[5][15]

  • Organ Bath Setup: Each muscle strip is mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode-Ringer solution) maintained at 37°C.[5] One end of the strip is fixed, and the other is attached to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Contraction Induction: Contractions are induced by adding a contractile agent such as acetylcholine (ACh) or potassium chloride (KCl) to the bath.[5]

  • Inhibition Measurement: After establishing a stable contractile response, pinaverium bromide is added to the bath in a cumulative concentration-dependent manner. The reduction in contractile force is recorded.

  • Data Analysis: The inhibitory effect at each concentration is expressed as a percentage of the maximal contraction induced by the agonist alone. IC50 values are then calculated.

Experimental Workflow for Muscle Strip Contractility Assay

Contractility_Workflow Start Start Tissue_Prep Tissue Preparation (e.g., rat colonic strips) Start->Tissue_Prep Mounting Mount in Organ Bath (Physiological Salt Solution, 37°C, O₂) Tissue_Prep->Mounting Equilibration Equilibrate Under Resting Tension Mounting->Equilibration Induce_Contraction Induce Contraction (e.g., add ACh or KCl) Equilibration->Induce_Contraction Record_Baseline Record Baseline Contractile Force Induce_Contraction->Record_Baseline Add_Pinaverium Add Pinaverium Bromide (Cumulative Concentrations) Record_Baseline->Add_Pinaverium Record_Inhibition Record Inhibitory Response Add_Pinaverium->Record_Inhibition Data_Analysis Data Analysis (Calculate % Inhibition, IC₅₀) Record_Inhibition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in-vitro muscle strip contractility assay.

Intracellular Calcium ([Ca2+]i) Measurement

Objective: To directly measure the effect of pinaverium bromide on the increase in intracellular calcium concentration in response to agonists.

Methodology:

  • Cell Culture: Smooth muscle cells are cultured from the colon.[5]

  • Fluorescent Dye Loading: The cultured cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2/AM.[5]

  • Measurement: The cell suspension is placed in a fluorometer, and fluorescence is measured at dual excitation wavelengths. The ratio of fluorescence intensities is used to calculate the intracellular calcium concentration.

  • Stimulation: An agonist (e.g., ACh or KCl) is added to the cell suspension to induce an increase in [Ca2+]i.

  • Inhibition Assay: The experiment is repeated with cells pre-incubated with varying concentrations of pinaverium bromide before the addition of the agonist.

  • Data Analysis: The peak increase in [Ca2+]i in the presence of pinaverium bromide is compared to the control response to determine the extent of inhibition.

Selectivity of Pinaverium Bromide

The clinical utility of pinaverium bromide is enhanced by its selectivity for the gastrointestinal tract, which minimizes systemic side effects, particularly cardiovascular effects that can be associated with other calcium channel blockers.[1][3][12] This selectivity is a result of both its molecular action and its pharmacokinetic profile.

Logical Relationship Diagram for GI Selectivity

GI_Selectivity Pinaverium Pinaverium Bromide (Quaternary Ammonium) Low_Absorption Low Systemic Absorption Pinaverium->Low_Absorption Hepato_Biliary_Excretion High Hepato-Biliary Excretion Pinaverium->Hepato_Biliary_Excretion Oral_Admin Oral Administration Oral_Admin->Pinaverium High_GI_Concentration High Concentration in GI Tract Low_Absorption->High_GI_Concentration Low_Systemic_Concentration Low Concentration in Systemic Circulation Low_Absorption->Low_Systemic_Concentration Hepato_Biliary_Excretion->High_GI_Concentration GI_Effect Spasmolytic Effect on GI Smooth Muscle High_GI_Concentration->GI_Effect Systemic_Effect Minimal Systemic Effects (e.g., Cardiovascular) Low_Systemic_Concentration->Systemic_Effect GI_Selectivity Gastrointestinal Selectivity GI_Effect->GI_Selectivity Systemic_Effect->GI_Selectivity

Caption: Factors contributing to the gastrointestinal selectivity of Pinaverium bromide.

Conclusion

Pinaverium bromide is a well-characterized L-type calcium channel blocker with pronounced selectivity for the gastrointestinal tract. Its mechanism of action, focused on inhibiting calcium influx into smooth muscle cells, provides a clear rationale for its use in motility disorders. The quantitative data from electrophysiological and contractility studies consistently demonstrate its potency at the cellular and tissue levels. The experimental protocols outlined herein provide a basis for further research and development of compounds with similar targeted activities. The combination of its targeted pharmacological action and favorable pharmacokinetic profile makes pinaverium bromide an effective and well-tolerated therapeutic agent for conditions characterized by gastrointestinal smooth muscle hypercontractility.

References

An Exploratory Technical Guide on the Metabolism of Pinaverium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker with selectivity for the gastrointestinal tract. It is used in the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Understanding the metabolic fate of pinaverium bromide is crucial for a comprehensive assessment of its efficacy and safety profile. This technical guide summarizes the known metabolic pathways of pinaverium bromide and details the analytical methodologies employed for its quantification in biological matrices.

Metabolic Pathways of Pinaverium Bromide

Pinaverium bromide undergoes extensive hepatic metabolism. The primary metabolic transformations identified in preclinical studies involve three main pathways:

  • O-Demethylation: The removal of a methyl group from one of the methoxy groups on the benzyl ring.

  • Hydroxylation: The addition of a hydroxyl group to the norpinanyl ring.

  • Benzyl Group Cleavage and Morpholine Ring Opening: The cleavage of the bond between the benzyl group and the nitrogen of the morpholine ring, followed by the opening of the morpholine ring structure.

The following diagram illustrates the proposed metabolic pathways of pinaverium bromide.

Pinaverium_Metabolism Proposed Metabolic Pathways of Pinaverium Bromide Pinaverium Pinaverium Bromide Metabolite1 O-Demethylated Metabolite Pinaverium->Metabolite1 O-Demethylation Metabolite2 Hydroxylated Metabolite (Norpinanyl Ring) Pinaverium->Metabolite2 Hydroxylation Metabolite3 Benzyl-Cleaved Metabolite (with Morpholine Ring Opening) Pinaverium->Metabolite3 Benzyl Cleavage & Ring Opening

Caption: Proposed metabolic pathways of Pinaverium Bromide.

Quantitative Data on Metabolites

A thorough review of the existing scientific literature did not yield any quantitative data on the formation of pinaverium bromide or pinaverium bromide-d4 metabolites. While the metabolic pathways have been qualitatively described, the extent to which each metabolite is formed, its concentration in biological fluids, and its pharmacokinetic profile remain to be elucidated. One study utilizing 14C-labeled pinaverium bromide in rats suggested no significant metabolic structure modification, which highlights the need for further research to clarify these discrepancies.

The absence of quantitative metabolite data underscores a significant area for future research in the clinical pharmacology of pinaverium bromide.

Experimental Protocols for Quantification of Pinaverium Bromide

While data on the metabolites of pinaverium bromide is scarce, several robust analytical methods have been developed and validated for the quantification of the parent drug in biological matrices, primarily human plasma. These methods provide a blueprint for the potential development of assays to quantify its metabolites, should reference standards become available. The most common techniques employed are Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC).

UPLC-MS/MS Method for Pinaverium Bromide in Human Plasma

This method offers high sensitivity and selectivity for the determination of pinaverium bromide in a complex biological matrix like plasma.

4.1.1. Sample Preparation

A protein precipitation method is typically used for sample extraction.

StepProcedure
1 To 500 µL of human plasma, add an internal standard (e.g., Itraconazole).
2 Add acetonitrile to precipitate plasma proteins.
3 Vortex the mixture.
4 Centrifuge to pellet the precipitated proteins.
5 Transfer the supernatant to a clean tube and evaporate to dryness.
6 Reconstitute the residue in the mobile phase for injection.

4.1.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Chromatography
- InstrumentWaters Acquity UPLC system[1]
- ColumnAcquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[1]
- Mobile PhaseAcetonitrile and 5 mM ammonium formate (80:20, v/v)[1]
- Flow Rate0.3 mL/min (Isocratic elution)[1]
- Injection Volume5 µL
- Run Time2.5 minutes[1]
Mass Spectrometry
- InstrumentWaters XEVO TQ-S Mass Spectrometer[1]
- Ionization ModePositive Ion Electrospray (ESI+)
- Detection ModeMultiple Reaction Monitoring (MRM)
- MRM Transitionm/z 511.2 → 230 for pinaverium bromide[1]

4.1.3. Method Validation

The method is typically validated over a concentration range of 12–12,000 pg/mL.[1]

HPLC Method for Pinaverium Bromide in Pharmaceutical Formulations

This method is suitable for the determination of pinaverium bromide in tablet dosage forms.

4.2.1. Sample Preparation

StepProcedure
1 Weigh and finely powder a set number of tablets.
2 Accurately weigh a portion of the powder equivalent to a specific amount of pinaverium bromide.
3 Dissolve the powder in a suitable diluent (e.g., a mixture of buffer and methanol).
4 Sonicate the solution to ensure complete dissolution.
5 Dilute the solution to a known concentration with the diluent.
6 Filter the solution through a 0.22 µm nylon membrane filter before injection.

4.2.2. Chromatographic Conditions

ParameterCondition
Chromatography
- InstrumentHPLC system with a UV detector
- ColumnC18 column (e.g., 100mm x 2.1mm, 1.7 µm particle size)
- Mobile PhaseA mixture of potassium dihydrogen orthophosphate buffer (pH 6.5) and methanol (e.g., 55:45 v/v)
- Flow Rate1.0 mL/min
- DetectionUV at 214 nm
- Injection Volume10 µL

The following diagram illustrates a typical experimental workflow for the UPLC-MS/MS analysis of pinaverium bromide in plasma.

UPLC_MSMS_Workflow UPLC-MS/MS Analytical Workflow for Pinaverium Bromide in Plasma cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (500 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UPLC Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography ESI Electrospray Ionization (ESI+) Chromatography->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Results Pharmacokinetic Analysis Quantification->Results

References

Initial Assessment of Pinaverium Bromide-d4 for Bioanalytical Method Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial assessment of Pinaverium bromide-d4 as an internal standard for the development of robust and reliable bioanalytical methods. The use of a stable isotope-labeled (SIL) internal standard is a critical component in modern quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound, as a deuterated analog of pinaverium bromide, offers significant advantages in minimizing analytical variability and ensuring accurate quantification in complex biological matrices.

Introduction to Pinaverium Bromide and the Role of Deuterated Internal Standards

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker with high selectivity for the smooth muscle cells of the gastrointestinal (GI) tract.[1][2][3] Its mechanism of action involves inhibiting the influx of calcium ions into these cells, thereby reducing muscle contractility and spasms.[1][2][4] This makes it an effective treatment for functional GI disorders such as irritable bowel syndrome (IBS).[3][5]

In bioanalytical method development, especially for regulatory submissions, the use of a stable isotope-labeled internal standard is highly recommended.[6] Deuterated internal standards, such as this compound, are considered the gold standard.[7][8] They share nearly identical physicochemical properties with the analyte, meaning they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[7][8] This co-elution is crucial for compensating for matrix effects—the suppression or enhancement of the analyte signal by other components in the biological sample—which is a primary reason for incorporating SIL internal standards.[9] The use of a SIL-IS can significantly improve assay robustness, precision, and accuracy, and can reduce method development time.[9]

Mechanism of Action of Pinaverium Bromide

Pinaverium bromide exerts its therapeutic effect by blocking L-type voltage-dependent calcium channels in the smooth muscle cells of the gastrointestinal tract.[1][2] This blockade prevents the influx of calcium ions, which is a critical step in muscle contraction. The result is a relaxation of the intestinal muscles, alleviating the pain and discomfort associated with spasms.[1]

Pinaverium_Bromide_Mechanism cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular Events Ca_Channel L-type Calcium Channel Contraction Muscle Contraction & Spasm Ca_Channel->Contraction Leads to Relaxation Muscle Relaxation Ca_Channel->Relaxation Pinaverium Pinaverium Bromide Pinaverium->Ca_Channel Blocks Pinaverium->Relaxation Promotes Ca_Extracellular Ca_Extracellular->Ca_Channel Influx Ca_Intracellular

Mechanism of action of Pinaverium Bromide.

Bioanalytical Method Development using this compound

The development of a robust LC-MS/MS method for the quantification of pinaverium bromide in biological matrices, such as human plasma, necessitates the use of a suitable internal standard. This compound is an ideal candidate.

Experimental Workflow

A typical bioanalytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of this compound at the beginning of the sample preparation process is crucial for ensuring accurate quantification.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample (e.g., 0.5 mL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Extraction (e.g., LLE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (UPLC/HPLC) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

General workflow for bioanalytical method development.
Detailed Experimental Protocols

The following protocols are synthesized from published methodologies for the quantification of pinaverium bromide in human plasma.[10][11][12]

3.2.1. Preparation of Stock and Working Solutions

  • Pinaverium Bromide Stock Solution (1 mg/mL): Accurately weigh and dissolve pinaverium bromide reference standard in an appropriate solvent (e.g., acetonitrile or methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.[11]

  • Working Solutions: Prepare working solutions of both pinaverium bromide (for calibration standards and quality control samples) and this compound (internal standard working solution) by serial dilution of the stock solutions with an appropriate solvent (e.g., acetonitrile). A typical internal standard working solution concentration is 12 ng/mL.[11]

3.2.2. Sample Preparation

Two common extraction techniques for pinaverium bromide from plasma are protein precipitation and liquid-liquid extraction.

  • Protein Precipitation:

    • To 500 µL of plasma sample, add a specified volume of the this compound internal standard working solution.

    • Add acetonitrile to precipitate plasma proteins.[10]

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Liquid-Liquid Extraction:

    • To 0.5 mL of plasma sample, add 25 µL of the 12 ng/mL this compound internal standard working solution.[11]

    • Add 3 mL of an extraction solvent mixture, such as isopropanol/dichloromethane (5/95 v/v).[11]

    • Shake for 3 minutes and then centrifuge at 4000 rpm for 5 minutes.[11]

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.

3.2.3. Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of pinaverium bromide.

ParameterMethod 1Method 2
LC System UPLCHPLC-MS/MS
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[10]Not specified
Mobile Phase Acetonitrile-5 mM ammonium formate (80:20, v/v)[10]Isopropanol-dichloromethane (5:95) for extraction[11]
Flow Rate 0.3 mL/min[10]Not specified
Elution Isocratic[10]Not specified
MS System XEVO TQ-SNot specified
Ionization Positive Ion Electrospray (ESI+)Positive Ion Electrospray (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Mass Transition (Pinaverium) m/z 511.2 → 230[10][13]m/z 512.09 → 230.93[11]
Mass Transition (Pinaverium-d4) Not specifiedm/z 516.13 → 230.92[11]
Collision Energy (Pinaverium) 18 V[14]26 V[11]
Collision Energy (Pinaverium-d4) Not specified28 V[11]

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of highly sensitive and accurate bioanalytical methods. The following table summarizes key performance parameters from published methods.

ParameterMethod AMethod B
Internal Standard Itraconazole[10]This compound [11]
Linearity Range 12–12,000 pg/mL[10][13]0.005 - 3.75 ng/mL (5 - 3750 pg/mL)[11]
Lower Limit of Quantification (LLOQ) 12 pg/mL[10]0.005 ng/mL (5 pg/mL)[11]
Intra-day Precision (%RSD) < 15%[12]< 2.24% (for matrix effect)[11]
Inter-day Precision (%RSD) < 15%[12]Not specified
Accuracy Within ± 15% of nominal concentrationNot specified
Recovery 99.7-111.7%[12]Not specified
Matrix Effect Enhancement of signal observed, but CV < 15%[13]Internal standard normalized matrix effect factors of 0.899 and 0.956[11]

Conclusion

The initial assessment of this compound demonstrates its suitability as an excellent internal standard for the bioanalytical quantification of pinaverium bromide. Its use in conjunction with sensitive LC-MS/MS instrumentation allows for the development of highly robust, accurate, and precise methods capable of meeting regulatory requirements for pharmacokinetic and bioequivalence studies. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to establish and validate their own bioanalytical assays for pinaverium bromide.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of Pinaverium Bromide in Human Plasma Using Pinaverium Bromide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for the treatment of irritable bowel syndrome (IBS). Accurate and sensitive quantification of pinaverium bromide in biological matrices is crucial for pharmacokinetic studies and bioequivalence assessment. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of pinaverium bromide in human plasma, employing its deuterated analog, Pinaverium bromide-d4, as an internal standard to ensure high accuracy and precision.

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to reliable and reproducible results. The methodology presented herein is designed for high-throughput analysis, offering a rapid and efficient workflow for clinical and research applications.

Experimental Protocols

This section provides a detailed protocol for the quantification of pinaverium bromide in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Pinaverium bromide reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Dichloromethane (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Stock and Working Solutions Preparation
  • Pinaverium Bromide Stock Solution (1 mg/mL): Accurately weigh and dissolve the pinaverium bromide reference standard in acetonitrile to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound in acetonitrile to obtain a final concentration of 1 mg/mL.

  • This compound Intermediate Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile to achieve a concentration of 10 µg/mL.

  • This compound Internal Standard Working Solution (12 ng/mL): Further dilute the intermediate working solution with acetonitrile to a final concentration of 12 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 0.5 mL of human plasma sample into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (12 ng/mL) to the plasma sample.

  • Add 3 mL of extraction solvent (isopropanol/dichloromethane, 5/95 v/v).

  • Vortex the mixture for 3 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a new 5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 60°C.

  • Reconstitute the dried residue with 100 µL of a mixed solvent of 2mM ammonium formate solution and acetonitrile (40:60 v/v).

  • Transfer the reconstituted sample to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: Waters ACQUITY UPLC BEH

  • Column: C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 2mM Ammonium Formate in water

  • Mobile Phase B: Acetonitrile

  • Elution: Gradient elution

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Pinaverium bromide512.09230.933926
This compound516.13230.923028

Quantitative Data Summary

The described method has been validated to be linear, accurate, and precise for the quantification of pinaverium bromide in human plasma.

Table 2: Calibration and Quality Control Sample Concentrations

Sample TypeConcentration (ng/mL)
Lower Limit of Quantification (LLOQ)0.005
Quality Control - Low (QL)0.015
Quality Control - Medium 1 (QML)0.2
Quality Control - Medium 2 (QMH)2
Quality Control - High (QH)3.75

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of pinaverium bromide in human plasma.

experimental_workflow sample Plasma Sample (0.5 mL) is Add Internal Standard (this compound, 25 µL) sample->is extraction Liquid-Liquid Extraction (Isopropanol/Dichloromethane) is->extraction centrifuge Centrifugation (4000 rpm, 5 min) extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporation to Dryness (Nitrogen, 60°C) supernatant->evaporation reconstitution Reconstitution (100 µL Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for pinaverium bromide analysis.

Conclusion

The LC-MS/MS method employing this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantitative analysis of pinaverium bromide in human plasma. The detailed protocol and established quantitative parameters demonstrate the suitability of this method for pharmacokinetic and bioequivalence studies, supporting drug development and clinical research. The use of a deuterated internal standard ensures the robustness and accuracy of the results by minimizing analytical variability.

Application Notes and Protocols for Pinaverium Bromide Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of pinaverium bromide from plasma samples for quantitative analysis. The included methodologies cover protein precipitation and liquid-liquid extraction techniques coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Pinaverium bromide is a quaternary ammonium compound that acts as a calcium channel blocker, primarily used in the treatment of irritable bowel syndrome (IBS). Accurate quantification of pinaverium bromide in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Due to its low plasma concentrations, sensitive and robust analytical methods are required. This document outlines validated sample preparation techniques to ensure reliable and reproducible results.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interfering substances from the plasma matrix and concentrating the analyte of interest. The most commonly employed methods for pinaverium bromide analysis are protein precipitation and liquid-liquid extraction.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample clean-up. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Application Note: This method is rapid and requires minimal method development. Acetonitrile is a common precipitating agent for pinaverium bromide analysis, offering good recovery and ease of implementation. This approach is well-suited for high-throughput analysis.[1][2][3][4][5][6]

Experimental Protocol:

Materials:

  • Human plasma

  • Pinaverium bromide reference standard

  • Internal Standard (IS) solution (e.g., Itraconazole or Paclitaxel)[1][4]

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of human plasma into a microcentrifuge tube.[1][2][3][5]

  • Spike the plasma sample with an appropriate amount of the internal standard solution.

  • Add 1.0 mL of acetonitrile to the plasma sample.[3]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the sample at 14,000 x g for 7 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase for analysis.

Workflow Diagram:

Start Start: Plasma Sample (500 µL) Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (1.0 mL) Add_IS->Add_ACN Vortex Vortex (30 sec) Add_ACN->Vortex Centrifuge Centrifuge (14,000 x g, 7 min) Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Analysis LC-MS/MS Analysis Transfer_Supernatant->Analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids. This technique generally provides a cleaner extract compared to protein precipitation.

Application Note: A method utilizing isopropanol-dichloromethane has been developed for the extraction of pinaverium bromide from plasma.[7] This approach offers high sensitivity and is suitable for studies requiring low limits of quantification.[7]

Experimental Protocol:

Materials:

  • Human plasma

  • Pinaverium bromide reference standard

  • Internal Standard (IS) working solution (e.g., Pinaverium bromide-d4)

  • Extraction solvent: Isopropanol/Dichloromethane (5:95, v/v)[7]

  • Reconstitution solvent: 2mM Ammonium formate solution and Acetonitrile (40:60, v/v)[7]

  • Centrifuge tubes (5 mL)

  • Shaker

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 0.5 mL of plasma sample into a 5 mL centrifuge tube.[7]

  • Add 25 µL of the internal standard working solution.[7]

  • Add 3 mL of the extraction solvent (Isopropanol/Dichloromethane, 5:95 v/v).[7]

  • Shake the mixture for 3 minutes.[7]

  • Centrifuge at 4000 rpm for 5 minutes.[7]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 60 °C.[7]

  • Reconstitute the residue in 100 µL of the reconstitution solvent.[7]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

Start Start: Plasma Sample (0.5 mL) Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Isopropanol/Dichloromethane (3 mL) Add_IS->Add_Solvent Shake Shake (3 min) Add_Solvent->Shake Centrifuge Centrifuge (4000 rpm, 5 min) Shake->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (N2, 60°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Solvent Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts. Although a specific, validated protocol for pinaverium bromide was not identified in the literature search, a general approach can be proposed based on the physicochemical properties of the analyte.

Application Note: Pinaverium bromide is a quaternary ammonium compound, suggesting that a strong cation exchange (SCX) or a mixed-mode (e.g., reversed-phase and cation exchange) SPE sorbent could be effective. The general steps would involve conditioning the SPE cartridge, loading the pre-treated plasma sample, washing away interferences, and eluting the analyte of interest. Method development and validation would be required to optimize this approach.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited literature for the different sample preparation and analysis methods.

Table 1: Method Performance Comparison

ParameterProtein Precipitation (Method 1)Protein Precipitation (Method 2)Liquid-Liquid Extraction
Internal Standard Itraconazole[1]Paclitaxel[4]This compound[7]
Linearity Range (pg/mL) 12 - 12,000[1][2][3]10 - 10,000[4]Not explicitly stated
Lower Limit of Quantification (LLOQ) (pg/mL) 12[1][2][3]10[4]Not explicitly stated
Recovery (%) Not explicitly stated99.7 - 111.7[4]Not explicitly stated
Matrix Effect Not explicitly statedNot explicitly statedNot explicitly stated
Intra-day Precision (%RSD) < 15[1]< 15[4]Not explicitly stated
Inter-day Precision (%RSD) < 15[1]< 15[4]Not explicitly stated

Table 2: LC-MS/MS Conditions

ParameterProtein Precipitation (Method 1)Protein Precipitation (Method 2)Liquid-Liquid Extraction
Chromatographic Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[1][2][3]Not explicitly statedACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[7]
Mobile Phase Acetonitrile:5 mM Ammonium formate (80:20, v/v)[1][2][3]Not explicitly statedA: 2mM Ammonium formate; B: Acetonitrile (Gradient)[7]
Flow Rate (mL/min) 0.3[1][2][3]Not explicitly stated0.4[7]
Ionization Mode ESI+[1][2][3]ESI+[4]ESI+[7]
Mass Transition (m/z) 511.2 → 230.0[1][2][3]Not explicitly stated512.09 → 230.93[7]

Conclusion

Both protein precipitation and liquid-liquid extraction are effective methods for the preparation of plasma samples for the analysis of pinaverium bromide. Protein precipitation offers a simpler and faster workflow, making it suitable for high-throughput applications. Liquid-liquid extraction, while more labor-intensive, can provide cleaner extracts and potentially higher sensitivity. The choice of method will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and available instrumentation. For all methods, thorough validation is essential to ensure data quality and reliability.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Pinaverium Bromide from Human Plasma Using a Deuterated Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantification of Pinaverium bromide in human plasma. The method employs a deuterated internal standard, Pinaverium bromide-d4, to ensure high accuracy and correct for matrix effects, making it suitable for pharmacokinetic and bioequivalence studies. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This protocol consistently yields high extraction recovery for both the analyte and the internal standard.

Introduction

Pinaverium bromide is a spasmolytic agent that acts locally on the gastrointestinal tract. Accurate determination of its concentration in biological matrices like plasma is crucial for pharmacokinetic assessments. Liquid-liquid extraction is a classic and effective technique for sample clean-up, and the use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard for correcting analytical variability and matrix-induced ion suppression or enhancement in LC-MS/MS analysis. This protocol provides a detailed, step-by-step method for the LLE of Pinaverium bromide from human plasma.

Experimental Protocol

This protocol is adapted from a validated method for the detection of Pinaverium bromide in plasma.[1]

1. Materials and Reagents

  • Pinaverium bromide reference standard

  • This compound (deuterated internal standard)

  • Human plasma (blank)

  • Isopropanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized or Milli-Q)

  • 5 mL polypropylene centrifuge tubes

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator

2. Preparation of Solutions

  • Internal Standard (IS) Working Solution (12 ng/mL): Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). From this stock, prepare a working solution of 12 ng/mL in acetonitrile.[1]

  • Extraction Solvent: Mix isopropanol and dichloromethane in a 5:95 (v/v) ratio.[1]

  • Reconstitution Solvent: Prepare a solution of 2mM ammonium formate in water and mix it with acetonitrile in a 40:60 (v/v) ratio.[1]

  • Mobile Phase A: 2mM ammonium formate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

3. Sample Preparation and Liquid-Liquid Extraction

  • Pipette 0.5 mL of human plasma into a 5 mL polypropylene centrifuge tube.

  • Add 25 µL of the 12 ng/mL this compound internal standard working solution to the plasma sample.[1]

  • Add 3 mL of the extraction solvent (isopropanol/dichloromethane, 5:95 v/v).[1] The resulting plasma to solvent ratio is 1:6.

  • Vortex the mixture for 3 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the supernatant (organic layer) to a clean 5 mL tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 60°C.[1]

  • Reconstitute the dried residue with the reconstitution solvent (2mM ammonium formate:acetonitrile, 40:60 v/v).

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

  • Chromatographic Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1x50 mm.[1]

  • Column Temperature: 40°C.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2 µL.[1]

  • Gradient Elution: A gradient elution program with mobile phases A and B is employed.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).[1]

    • Capillary Voltage: 3 kV.[1]

    • Desolvation Temperature: 450°C.[1]

    • Desolvation Gas Flow: 1000 L/H.[1]

    • Ion Source Temperature: 150°C.[1]

  • MRM Transitions:

    • Pinaverium bromide: m/z 512.09 → 230.93 (Cone: 39V, Collision Energy: 26V).[1]

    • This compound: m/z 516.13 → 230.92 (Cone: 30V, Collision Energy: 28V).[1]

Data Presentation

The following table summarizes the quantitative data regarding the extraction efficiency of the described protocol.

AnalyteConcentration LevelExtraction Recovery (%)
Pinaverium bromideLow Quality Control104%
Pinaverium bromideHigh Quality Control104%
This compound (IS)N/A105%

Data extracted from a patent describing a similar methodology.[1]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis plasma 0.5 mL Plasma add_is Add 25 µL IS (Pinaverium-d4) plasma->add_is add_solvent Add 3 mL Isopropanol:DCM (5:95) add_is->add_solvent vortex Vortex 3 min add_solvent->vortex centrifuge Centrifuge 4000 rpm, 5 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2, 60°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-liquid extraction workflow for Pinaverium bromide.

Conclusion

The described liquid-liquid extraction protocol using a deuterated internal standard provides a reliable and high-recovery method for the quantification of Pinaverium bromide in human plasma. The detailed steps and specified LC-MS/MS conditions offer a solid foundation for researchers in drug metabolism and pharmacokinetics to implement this method, ensuring accurate and reproducible results.

References

Solid-Phase Extraction Method for Pinaverium Bromide and its d4-Analog: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of Pinaverium bromide, a quaternary ammonium antispasmodic agent, and its deuterated analog (d4-Pinaverium bromide) from human plasma. This method is optimized for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pinaverium bromide is a calcium channel blocker that acts selectively on the gastrointestinal tract. Its d4-analog is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification. Due to the complex nature of biological matrices like plasma, a robust sample preparation method is crucial to remove interfering substances and concentrate the analytes of interest. This application note details a mixed-mode cation exchange (MCX) SPE protocol that provides high recovery and clean extracts suitable for sensitive LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Waters Oasis® MCX)

  • Pinaverium Bromide and d4-Pinaverium Bromide Standards: Certified reference standards

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water (18 MΩ·cm)

  • Reagents: Formic acid, Ammonium hydroxide, Ammonium acetate

  • Biological Matrix: Human plasma

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pinaverium bromide and d4-Pinaverium bromide in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 methanol:water) to create calibration curve standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of d4-Pinaverium bromide at a suitable concentration (e.g., 12 ng/mL) in acetonitrile.[1]

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 500 µL of plasma.

  • Add 25 µL of the d4-Pinaverium bromide internal standard working solution (e.g., at 12 ng/mL) to the plasma sample.[1]

  • Vortex for 10 seconds.

  • Add 500 µL of 4% formic acid in water to the plasma sample.

  • Vortex for 30 seconds to mix thoroughly.

  • The sample is now ready for solid-phase extraction.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a generic method for mixed-mode cation exchange cartridges and is suitable for quaternary ammonium compounds.

  • Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 4% formic acid in water.

  • Sample Loading: Load the pre-treated plasma sample (1 mL) onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.

  • Elution: Elute the analytes (Pinaverium bromide and d4-Pinaverium bromide) by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate in a clean collection tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as a mixture of 2mM ammonium formate solution and acetonitrile (40:60, v/v).[1]

    • Vortex to ensure complete dissolution.

    • The sample is now ready for LC-MS/MS analysis.

Data Presentation

While a specific SPE validation report for Pinaverium bromide is not publicly available, the following tables summarize typical performance characteristics based on data from related analytical methods and generic SPE protocols for similar compounds.

Table 1: LC-MS/MS Parameters for Pinaverium Bromide and d4-Analog
ParameterPinaverium Bromided4-Pinaverium Bromide (Internal Standard)
Precursor Ion (m/z) 511.2515.2 (inferred)
Product Ion (m/z) 230230 (inferred)
Ionization Mode ESI+ESI+

Note: The mass transitions for the d4-analog are inferred based on the stable isotope label and may need to be optimized.

Table 2: Expected Analytical Performance (Based on Related Methods)
ParameterExpected ValueComments
Extraction Recovery >80%High recoveries are typical for mixed-mode cation exchange SPE of basic compounds. A study using protein precipitation reported recoveries of 99.7-111.7% for Pinaverium bromide.[2]
Matrix Effect <15%A patent for a liquid-liquid extraction method reported internal standard normalized matrix effect factors of 0.899 and 0.956 for Pinaverium bromide, with a precision of less than 2.24%, indicating negligible matrix effects under those conditions.[1]
Linearity (pg/mL) 10 - 10,000A linear range of 10.0-10000.0 pg/mL has been validated for Pinaverium bromide in human plasma using LC-MS/MS.[2]
Lower Limit of Quantification (LLOQ) 10 pg/mLAn LLOQ of 10 pg/mL has been achieved in human plasma.[2]
Intra- and Inter-day Precision (%RSD) <15%Relative standard deviations for intra- and inter-day precision have been reported to be less than 15%.[2]

Visualizations

Below are diagrams illustrating the experimental workflow for the solid-phase extraction of Pinaverium bromide and its d4-analog.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (MCX) cluster_final_prep Final Preparation Plasma Plasma Sample (500 µL) Add_IS Add d4-Pinaverium IS (25 µL) Add_Acid Add 4% Formic Acid (500 µL) Vortex1 Vortex Vortex2 Vortex Load 3. Load Sample Vortex2->Load Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (4% Formic Acid) Condition->Equilibrate Equilibrate->Load Wash1 4a. Wash (2% Formic Acid) Load->Wash1 Wash2 4b. Wash (Methanol) Wash1->Wash2 Elute 5. Elute (5% NH4OH in Methanol) Wash2->Elute Dry_Down Evaporate to Dryness Elute->Dry_Down Reconstitute Reconstitute (100 µL Mobile Phase) Dry_Down->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the solid-phase extraction of Pinaverium bromide.

Caption: Logical flow of the mixed-mode cation exchange SPE process.

References

Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Determination of Pinaverium Bromide and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Pinaverium bromide and its stable isotope-labeled internal standard, Pinaverium bromide-d4, in plasma samples. The described method is highly suitable for pharmacokinetic and bioequivalence studies, offering a short run time and simple sample preparation.

Introduction

Pinaverium bromide is a calcium channel blocker with antispasmodic properties, primarily used in the treatment of irritable bowel syndrome (IBS).[1][2][3][4] Accurate and reliable quantification of Pinaverium bromide in biological matrices is crucial for clinical and preclinical drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response.[5] This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric detection of Pinaverium bromide and this compound.

Chromatographic Conditions

A summary of established chromatographic conditions for the analysis of Pinaverium bromide is presented in Table 1. These conditions are directly applicable for the simultaneous analysis of this compound, which is expected to co-elute with the unlabeled compound under reversed-phase conditions. The differentiation between the two compounds is achieved by the mass spectrometer.

Table 1: Chromatographic Conditions for Pinaverium Bromide and this compound Analysis

ParameterMethod 1Method 2Method 3
Chromatography System UPLC-MS/MSLC-MS/MSRP-HPLC
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[6][7][8]C18 silica gel column[9]Phenomenex C18 (5 µm, 250 x 4.6 mm)[10]
Mobile Phase A 5 mM Ammonium Formate in Water2mM Ammonium Formate solution[9]Ammonium Acetate Buffer (pH 3.0)[10]
Mobile Phase B Acetonitrile[6][7][8]Acetonitrile[9]Acetonitrile[10]
Elution Mode Isocratic (80:20, B:A)[6][7][8]Gradient[9]Isocratic (80:20, B:A)[10]
Flow Rate 0.3 mL/min[6][7][8]0.4 mL/min[9]1.0 mL/min[10]
Column Temperature Not Specified40 °C[9]Not Specified
Injection Volume Not Specified1 µL[9]20 µL[10]
Run Time 2.5 min[6][7][8]Not Specified~5 min[10]
Detector Tandem Mass SpectrometerTandem Mass SpectrometerUV at 214 nm[10]

Mass Spectrometry Parameters

For quantitative analysis, a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization (ESI+) is recommended.

Table 2: Mass Spectrometry MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Pinaverium bromide511.2230
This compound515.2 (Predicted)230 (Predicted) or other stable fragment

Note: The exact m/z for this compound may vary depending on the position of the deuterium labels. The precursor ion will be +4 Da compared to the unlabeled compound. The product ion may be the same or different depending on the fragmentation pattern.

Experimental Protocols

Standard and Sample Preparation

a. Stock Solutions: Prepare individual stock solutions of Pinaverium bromide and this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.[9]

b. Working Standard Solutions: Prepare serial dilutions of the Pinaverium bromide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

c. Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 12 ng/mL) in acetonitrile.[9]

d. Sample Preparation (Protein Precipitation):

  • To 500 µL of plasma sample, add a specified volume of the internal standard working solution.[6][7][8]

  • Add an appropriate volume of acetonitrile to precipitate the plasma proteins.[6][7][8]

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

e. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma sample, add 25 µL of the internal standard working solution.[9]

  • Add 3 mL of an extraction solvent mixture of isopropanol and dichloromethane (5:95, v/v).[9]

  • Vortex for 3 minutes, followed by centrifugation at 4000 rpm for 5 minutes.[9]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 60 °C.[9]

  • Reconstitute the residue in a mobile phase-compatible solvent for injection.[9]

UPLC-MS/MS Analysis
  • Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared samples and standards onto the column.

  • Acquire data using the MRM parameters specified in Table 2.

Logical Workflow for Method Development

MethodDevelopmentWorkflow Workflow for Pinaverium Bromide Analysis Sample Plasma Sample Collection Spike_IS Spike with This compound Sample->Spike_IS Extraction Sample Preparation (Protein Precipitation or LLE) Spike_IS->Extraction UPLC_Separation UPLC Separation (C18 Column) Extraction->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Workflow for the bioanalysis of Pinaverium bromide.

Conclusion

The presented UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous determination of Pinaverium bromide and its deuterated internal standard, this compound. The detailed protocols for sample preparation and chromatographic conditions can be readily implemented in a research or clinical laboratory setting for high-throughput analysis. This method is well-suited for pharmacokinetic studies and other applications requiring accurate quantification of Pinaverium bromide in biological matrices.

References

Application Notes and Protocols for the Detection of Pinaverium Bromide-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pinaverium bromide-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary parameters, experimental procedures, and data presentation formats to ensure accurate and reproducible results.

Mass Spectrometry Parameters

The successful detection of Pinaverium bromide and its deuterated internal standard, this compound, relies on optimized mass spectrometry settings. The following table summarizes the key parameters for analysis in positive electrospray ionization (ESI+) mode.

ParameterPinaverium BromideThis compoundReference
Parent Ion (m/z) 512.09516.13[1]
Product Ion (m/z) 230.93230.92[1]
Cone Voltage (V) 3930[1]
Collision Energy (V) 2628[1]

An alternative transition for Pinaverium bromide is m/z 511.2 → 230, with a reported collision energy of 18V.[2][3][4][5]

General Mass Spectrometry Conditions: [1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 1000 L/Hr

  • Ion Source Temperature: 150 °C

  • Cone Gas Flow: 150 L/Hr

Liquid Chromatography Parameters

Effective chromatographic separation is crucial for accurate quantification. The following table outlines a validated LC method.

ParameterValueReference
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1x50mm[1]
Mobile Phase A 2mM Ammonium Formate in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 1 µL[1]
Gradient Elution See below[1]

Gradient Elution Program: [1]

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
1.4 25 75
1.5 5 95
2.3 5 95
2.4 60 40

| 3.0 | 60 | 40 |

An alternative isocratic method utilizes an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) with a mobile phase of acetonitrile and 5 mM ammonium formate (80:20, v/v) at a flow rate of 0.3 mL/min.[2][3][5]

Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pinaverium bromide and this compound in an appropriate solvent (e.g., acetonitrile or methanol) to obtain a final concentration of 1 mg/mL.

  • Intermediate Stock Solutions: Perform serial dilutions of the primary stock solutions with the same solvent to create intermediate stock solutions at lower concentrations.

  • Working Standard Solutions: Prepare a series of working standard solutions by spiking the appropriate amounts of the Pinaverium bromide intermediate stock solution into a blank biological matrix (e.g., plasma).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 12 ng/mL in acetonitrile) to be added to all samples, including calibration standards and quality controls.[1]

Sample Preparation from Plasma

This protocol details a protein precipitation method, a common and effective technique for plasma sample cleanup.[2][3][5] An alternative liquid-liquid extraction method is also described.

Method 1: Protein Precipitation [2][3][5]

  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add three volumes of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction [1]

  • To 0.5 mL of plasma sample, add 25 µL of the internal standard working solution (12 ng/mL this compound in acetonitrile).

  • Add 3 mL of the extraction solvent, isopropanol/dichloromethane (5/95 v/v).

  • Vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a 2mM ammonium formate solution-acetonitrile (40:60 v/v) mixture before injection.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation supernatant_collection->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification Data Acquisition reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Mass Spectrometry Parameter Relationship

ms_parameters cluster_parent Parent Ion Selection (Q1) cluster_fragmentation Collision Cell (Q2) cluster_product Product Ion Detection (Q3) pinaverium Pinaverium m/z 512.09 collision_pinaverium Collision Energy 26V pinaverium->collision_pinaverium Cone Voltage 39V pinaverium_d4 Pinaverium-d4 m/z 516.13 collision_pinaverium_d4 Collision Energy 28V pinaverium_d4->collision_pinaverium_d4 Cone Voltage 30V product_pinaverium Product Ion m/z 230.93 collision_pinaverium->product_pinaverium product_pinaverium_d4 Product Ion m/z 230.92 collision_pinaverium_d4->product_pinaverium_d4

Caption: Relationship of MS parameters for Pinaverium analysis.

References

Application of Pinaverium Bromide-d4 in a Pharmacokinetic Study of Pinaverium Bromide in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive overview of the application of the stable isotope-labeled compound, Pinaverium Bromide-d4, as an internal standard for the quantitative determination of Pinaverium Bromide in rat plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology is crucial for conducting accurate and reliable pharmacokinetic studies, which are essential in the development and evaluation of new drug formulations.

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily targeting the smooth muscle of the gastrointestinal tract. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models such as rats is fundamental for its clinical development. Due to its low oral bioavailability and rapid elimination, a highly sensitive and specific analytical method is required to characterize its pharmacokinetics accurately.

The use of a deuterated internal standard like this compound is the gold standard for quantitative LC-MS/MS bioanalysis. This compound shares nearly identical physicochemical properties with the unlabeled analyte, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and co-ionization behavior effectively compensates for variations in sample processing and matrix effects, leading to enhanced precision and accuracy of the analytical results.

This application note, along with the detailed protocols provided, serves as a practical guide for researchers and scientists in setting up and validating a robust bioanalytical method for pharmacokinetic studies of pinaverium bromide in rats.

Experimental Protocols

I. In-Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study of pinaverium bromide in rats following oral administration.

1. Animals:

  • Species: Sprague-Dawley rats, male, weighing 200-250 g.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.

2. Drug Formulation and Administration:

  • Formulation: Pinaverium bromide should be dissolved in a suitable vehicle, such as a mixture of 0.5% carboxymethylcellulose sodium (CMC-Na) and 0.1% Tween 80 in sterile water, to the desired concentration.

  • Dose: A single oral dose of 10 mg/kg is administered by oral gavage.

3. Blood Sampling:

  • Procedure: Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein at predose (0 hours) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: The blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma samples are transferred to clean polypropylene tubes and stored at -80°C until analysis.

II. Bioanalytical Method: LC-MS/MS Quantification of Pinaverium Bromide in Rat Plasma

This protocol details the LC-MS/MS method for the quantification of pinaverium bromide in rat plasma using this compound as an internal standard[1].

1. Preparation of Standard and Quality Control (QC) Solutions:

  • Stock Solutions: Prepare stock solutions of pinaverium bromide and this compound (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the pinaverium bromide stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 12 ng/mL[1].

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank rat plasma to prepare calibration standards and quality control (QC) samples at different concentration levels (e.g., LLOQ, low, mid, and high QC).

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the this compound internal standard working solution (12 ng/mL)[1].

  • Add 3 mL of extraction solvent (isopropanol/dichloromethane, 5/95 v/v)[1].

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 4000 rpm for 5 minutes[1].

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (2mM ammonium formate solution-acetonitrile, 40:60 v/v)[1].

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 analytical column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[1].

  • Mobile Phase:

    • Mobile Phase A: 2 mM ammonium formate in water[1].

    • Mobile Phase B: Acetonitrile[1].

  • Elution: A gradient elution program should be optimized to ensure good separation of the analyte and internal standard from endogenous plasma components.

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for pinaverium bromide and this compound should be optimized for maximum sensitivity and specificity.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters
ParameterValueReference
Internal StandardThis compound[1]
Lower Limit of Quantification (LLOQ)0.005 ng/mL[1]
Quality Control (QC) Levels0.015 ng/mL (Low) 0.2 ng/mL (Medium 1) 2 ng/mL (Medium 2) 3.75 ng/mL (High)[1]

Note: The precision and accuracy of the method at these QC levels were reported to be acceptable, although specific quantitative values were not provided in the reference.

Table 2: Representative Pharmacokinetic Parameters of Pinaverium Bromide in Rats (Oral Administration)
ParameterUnitValue
Cmax (Maximum Plasma Concentration)ng/mLTo be determined
Tmax (Time to Cmax)hTo be determined
AUC(0-t) (Area under the curve from 0 to the last measurable time point)ng·h/mLTo be determined
AUC(0-∞) (Area under the curve from 0 to infinity)ng·h/mLTo be determined
t1/2 (Elimination half-life)hTo be determined
CL/F (Apparent total clearance)L/h/kgTo be determined
Vd/F (Apparent volume of distribution)L/kgTo be determined

Visualizations

Pharmacokinetic_Study_Workflow cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Fasting Fasting Animal_Acclimatization->Fasting Drug_Administration Oral Gavage of Pinaverium Bromide Fasting->Drug_Administration Overnight Blood_Sampling Serial Blood Sampling (0-24h) Drug_Administration->Blood_Sampling Plasma_Preparation Centrifugation Blood_Sampling->Plasma_Preparation Plasma_Storage Storage at -80°C Plasma_Preparation->Plasma_Storage Sample_Thawing Plasma Sample Thawing Plasma_Storage->Sample_Thawing IS_Spiking Spiking with This compound Sample_Thawing->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Concentration_Determination Concentration Calculation LC_MS_MS_Analysis->Concentration_Determination PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Concentration_Determination->PK_Parameter_Calculation Reporting Reporting PK_Parameter_Calculation->Reporting

Caption: Workflow of a pharmacokinetic study of pinaverium bromide in rats.

Analytical_Method_Workflow Plasma_Sample 100 µL Rat Plasma IS_Addition Add 25 µL this compound (IS) Plasma_Sample->IS_Addition Extraction_Solvent Add 3 mL Isopropanol/Dichloromethane (5/95) IS_Addition->Extraction_Solvent Vortex Vortex for 3 min Extraction_Solvent->Vortex Centrifuge Centrifuge at 4000 rpm for 5 min Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in 100 µL Mobile Phase Evaporation->Reconstitution LC_MS_MS Inject into LC-MS/MS Reconstitution->LC_MS_MS

Caption: Sample preparation workflow for LC-MS/MS analysis.

References

Application Notes and Protocols: Use of Pinaverium Bromide-d4 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. As with any therapeutic agent, understanding its potential for drug-drug interactions (DDI) is a critical component of its safety and efficacy profile. Isotopically labeled compounds, such as Pinaverium bromide-d4, are invaluable tools in modern drug metabolism and pharmacokinetic (DMPK) studies, including the assessment of DDI potential.

This document provides detailed application notes and protocols for the utilization of this compound in DDI studies. The primary application of this compound in this context is as an internal standard (IS) for the accurate quantification of the parent drug, pinaverium bromide, in various biological matrices during in vitro and in vivo studies. Furthermore, should pinaverium bromide be identified as a substrate of specific cytochrome P450 (CYP) enzymes, its deuterated form can be instrumental in reaction phenotyping and inhibition assays.

Role of this compound in DDI Studies

Stable isotope-labeled compounds like this compound are ideal for use as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time, while their mass difference allows for distinct detection. This minimizes experimental variability and enhances the accuracy and precision of quantitative data.

In the context of DDI studies, accurate quantification of the probe substrate (pinaverium bromide) is paramount to determine the extent of inhibition or induction of its metabolizing enzymes by a co-administered drug.

Metabolic Pathways of Pinaverium Bromide

Understanding the metabolic pathways of a drug is the first step in designing relevant DDI studies. Pinaverium bromide undergoes hepatic metabolism, primarily through two main pathways:

  • Demethylation of one of the methoxy groups.

  • Hydroxylation of the norpinanyl ring.[1]

While the general metabolic routes are known, the specific cytochrome P450 (CYP) isoforms responsible for these transformations are not definitively reported in publicly available literature. Identifying these enzymes is a crucial prerequisite for conducting targeted in vitro DDI studies. The following sections outline protocols to first identify the metabolizing CYP isoforms and then to assess the DDI potential.

Experimental Protocols

Protocol 1: Reaction Phenotyping of Pinaverium Bromide Metabolism

Objective: To identify the specific CYP450 isoforms responsible for the metabolism of pinaverium bromide.

Methodology:

This protocol utilizes a combination of human liver microsomes (HLMs) and a panel of recombinant human CYP enzymes.

Materials:

  • Pinaverium bromide

  • This compound (for use as an internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Incubation with Recombinant CYPs:

    • Prepare incubation mixtures containing a specific recombinant CYP isoform, pinaverium bromide (at a concentration near its Km, if known, or a standard concentration such as 1 µM), and phosphate buffer.

    • Pre-warm the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding ice-cold acetonitrile containing this compound as the internal standard (e.g., at a final concentration of 12 ng/mL).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the depletion of pinaverium bromide using a validated LC-MS/MS method.

  • Incubation with HLMs and Selective Inhibitors:

    • Prepare incubation mixtures containing HLMs, pinaverium bromide, and a specific CYP inhibitor (or vehicle control).

    • Pre-incubate the HLMs with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.

    • Add pinaverium bromide to the mixture.

    • Initiate the reaction with the NADPH regenerating system.

    • Follow the incubation, termination, and analysis steps as described above.

Data Analysis:

  • From the recombinant CYP experiment, identify the isoforms that show the highest rates of pinaverium bromide metabolism.

  • From the HLM experiment, determine the percentage of inhibition of pinaverium bromide metabolism by each selective inhibitor.

  • Correlate the results from both experiments to identify the primary CYP isoforms involved in pinaverium bromide metabolism.

Protocol 2: In Vitro CYP450 Inhibition Assay

Objective: To evaluate the potential of a new chemical entity (NCE) to inhibit the metabolism of pinaverium bromide. This protocol assumes that the primary metabolizing CYP isoform(s) have been identified in Protocol 1.

Methodology:

This assay measures the concentration-dependent inhibition of pinaverium bromide metabolism in HLMs by an NCE.

Materials:

  • Pinaverium bromide (as the probe substrate)

  • This compound (as the internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NCE (test inhibitor)

  • A known potent inhibitor for the identified CYP isoform (positive control)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Prepare a range of concentrations of the NCE and the positive control inhibitor.

  • Pre-incubation: In a 96-well plate, add HLMs, phosphate buffer, and either the NCE, positive control inhibitor, or vehicle control. Pre-incubate at 37°C for 10 minutes.

  • Substrate Addition: Add pinaverium bromide to each well.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (linear range of metabolite formation).

  • Termination: Stop the reaction by adding ice-cold acetonitrile containing this compound.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of pinaverium bromide.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the NCE and the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

Data Presentation

Quantitative data from DDI studies should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Reaction Phenotyping of Pinaverium Bromide Metabolism in Human Liver Microsomes

CYP IsoformSelective InhibitorInhibitor Concentration (µM)Pinaverium Bromide Metabolism (% of Control)
CYP1A2Furafylline1095 ± 5
CYP2C9Sulfaphenazole1092 ± 6
CYP2C19Ticlopidine188 ± 4
CYP2D6Quinidine125 ± 3
CYP3A4Ketoconazole130 ± 4

Note: Data are hypothetical and for illustrative purposes only. The results suggest that CYP2D6 and CYP3A4 are the major enzymes involved in pinaverium bromide metabolism.

Table 2: IC50 Values for Inhibition of Pinaverium Bromide Metabolism (hypothetically mediated by CYP2D6)

Test CompoundIC50 (µM)
NCE-1> 100
NCE-215.2
Quinidine (Positive Control)0.8

Note: Data are hypothetical. NCE-1 shows weak to no inhibition, while NCE-2 is a moderate inhibitor.

Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for Reaction Phenotyping

G cluster_0 Recombinant CYP Screening cluster_1 HLM with Selective Inhibitors rCYP Incubate Pinaverium Bromide with individual recombinant CYPs rCYP_analysis LC-MS/MS Analysis: Measure Pinaverium Bromide Depletion rCYP->rCYP_analysis data_integration Integrate and Analyze Data rCYP_analysis->data_integration HLM Incubate Pinaverium Bromide with HLMs + specific CYP inhibitors HLM_analysis LC-MS/MS Analysis: Measure Pinaverium Bromide Depletion HLM->HLM_analysis HLM_analysis->data_integration result Identify Primary Metabolizing CYP Isoforms data_integration->result

Caption: Workflow for identifying CYP450 enzymes metabolizing pinaverium bromide.

Diagram 2: Workflow for In Vitro CYP Inhibition Assay

G prep Prepare serial dilutions of Test Compound (NCE) and Positive Control incubation Pre-incubate HLM with inhibitors, then add Pinaverium Bromide prep->incubation reaction Initiate reaction with NADPH regenerating system incubation->reaction termination Terminate reaction with Acetonitrile containing this compound (IS) reaction->termination analysis LC-MS/MS Analysis: Quantify Pinaverium Bromide termination->analysis calculation Calculate % Inhibition and IC50 values analysis->calculation

Caption: Workflow for determining the inhibitory potential of a compound on pinaverium bromide metabolism.

Diagram 3: Pinaverium Bromide Metabolic Pathway

G Pinaverium Pinaverium Bromide Demethylated O-Demethylated Metabolite Pinaverium->Demethylated CYP-mediated Demethylation Hydroxylated Hydroxylated Metabolite Pinaverium->Hydroxylated CYP-mediated Hydroxylation

Caption: Major metabolic pathways of pinaverium bromide.

Conclusion

The use of this compound as an internal standard is essential for generating reliable quantitative data in DDI studies involving pinaverium bromide. The protocols outlined in these application notes provide a systematic approach to first identify the key metabolizing enzymes and subsequently to assess the potential for DDIs with other compounds. The clear presentation of data and visualization of experimental workflows are crucial for the effective communication and interpretation of these important safety studies in the drug development process.

References

Application Note and Protocol: Quantitative Analysis of Pinaverium Bromide in Tissue Samples using a d4-Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, with selectivity for the gastrointestinal tract.[1][2] It is primarily used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[3] Understanding the tissue distribution of Pinaverium bromide is crucial for preclinical and clinical drug development to assess its efficacy and potential off-target effects. This document provides a detailed protocol for the quantitative analysis of Pinaverium bromide in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Pinaverium bromide-d4 as an internal standard.

The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in complex biological matrices such as tissue homogenates. It helps to compensate for variations in sample preparation, matrix effects, and instrument response. While specific protocols for tissue analysis of Pinaverium bromide are not extensively published, this application note provides a comprehensive methodology adapted from established plasma bioanalysis techniques and general tissue sample preparation protocols for small molecule quantification.

Experimental Protocols

Materials and Reagents
  • Pinaverium bromide reference standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Water, deionized or Milli-Q

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenization buffer (e.g., PBS)

  • Organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of isopropanol and dichloromethane)

Stock and Working Solutions Preparation
  • Pinaverium Bromide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pinaverium bromide in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.

Sample Preparation: Tissue Homogenization and Extraction

This protocol outlines a general procedure. Optimization and validation are required for each specific tissue type.

3.1. Tissue Homogenization:

  • Accurately weigh the frozen tissue sample.

  • Add a pre-determined volume of ice-cold homogenization buffer (e.g., PBS at a 1:3 or 1:4 tissue weight to buffer volume ratio).

  • Homogenize the tissue sample using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is obtained. Keep samples on ice throughout the process to minimize degradation.

3.2. Analyte Extraction (Protein Precipitation or Liquid-Liquid Extraction):

Method A: Protein Precipitation (PPT)

  • To a known aliquot (e.g., 100 µL) of tissue homogenate, add the internal standard working solution.

  • Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase to improve sensitivity.

Method B: Liquid-Liquid Extraction (LLE)

  • To a known aliquot (e.g., 100 µL) of tissue homogenate, add the internal standard working solution.

  • Add a specific volume of an appropriate organic extraction solvent (e.g., MTBE or 5:95 isopropanol:dichloromethane).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at high speed to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at or below 40°C.

  • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization.

Liquid Chromatography (LC) Parameters:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 5mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Parameters:

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Pinaverium: m/z 511.2 → 230[4] Pinaverium-d4: To be determined by direct infusion (expected m/z 515.2 → 230 or other suitable fragment)
Collision Energy To be optimized for both analyte and internal standard
Source Temperature To be optimized based on the instrument
Desolvation Gas Flow To be optimized based on the instrument

Data Presentation

The following tables summarize representative quantitative data for Pinaverium bromide analysis. Note that this data is primarily derived from plasma-based assays and should be considered as a reference for tissue method development.

Table 1: Representative LC-MS/MS Method Parameters for Pinaverium Bromide Analysis (from Plasma Studies)

ParameterValueReference
Internal Standard Itraconazole or Paclitaxel[4][5]
Extraction Method Protein Precipitation (Acetonitrile)[4]
Linearity Range 12 - 12,000 pg/mL[4]
Lower Limit of Quantification (LLOQ) 10 - 12 pg/mL[4][5]
Intra-day Precision (%RSD) < 15%[5]
Inter-day Precision (%RSD) < 15%[5]
Recovery 99.7 - 111.7%[5]

Table 2: Method Validation Parameters for a Pinaverium Bromide Assay in Pharmaceutical Dosage Forms

ParameterValueReference
Linearity Range 5 - 100 µg/mL[6]
Limit of Detection (LOD) 1.41 µg/mL[6]
Limit of Quantification (LOQ) 4.70 µg/mL[6]
Precision (%RSD) < 1.38%[6]
Accuracy 100.68% (mean)[6]

Mandatory Visualizations

Mechanism of Action of Pinaverium Bromide

extracellular Extracellular Space cell_membrane Smooth Muscle Cell Membrane intracellular Intracellular Space contraction Muscle Contraction intracellular->contraction ca_channel L-type Ca2+ Channel ca_channel->intracellular pinaverium Pinaverium Bromide pinaverium->ca_channel blocks relaxation Muscle Relaxation pinaverium->relaxation promotes ca_ion Ca2+ ca_ion->ca_channel influx

Caption: Mechanism of Pinaverium Bromide as an L-type calcium channel blocker.

Experimental Workflow for Quantitative Analysis of Pinaverium Bromide in Tissue

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing tissue_collection Tissue Collection & Freezing homogenization Tissue Homogenization (e.g., Bead Beater) tissue_collection->homogenization is_addition Addition of Pinaverium-d4 IS homogenization->is_addition extraction Extraction (PPT or LLE) is_addition->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (if LLE) supernatant_transfer->evaporation LLE Path lc_ms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lc_ms_analysis PPT Path reconstitution Reconstitution in Mobile Phase evaporation->reconstitution reconstitution->lc_ms_analysis peak_integration Peak Integration lc_ms_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Pinaverium Bromide calibration_curve->quantification

Caption: Workflow for Pinaverium Bromide quantification in tissue samples.

References

Application Note: High-Throughput Screening Assay for Pinaverium Bromide Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily targeting the smooth muscle cells of the gastrointestinal tract.[1][2][3][4] Its mechanism of action involves the inhibition of calcium ion influx into these cells, leading to muscle relaxation and alleviation of symptoms associated with irritable bowel syndrome (IBS).[2][5][4] High-throughput screening (HTS) assays are essential in drug discovery for identifying and characterizing new chemical entities that modulate the activity of therapeutic targets. This application note describes a robust and sensitive high-throughput screening assay for the quantification of Pinaverium bromide in biological matrices using a deuterated internal standard (Pinaverium-d6) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a deuterated internal standard is critical for achieving high accuracy and precision in quantitative bioanalysis, as it co-elutes with the analyte and effectively compensates for matrix effects and variations in sample processing and instrument response.[6][7][8]

Signaling Pathway of Pinaverium Bromide

Pinaverium bromide exerts its therapeutic effect by modulating calcium signaling in gastrointestinal smooth muscle cells. The simplified signaling pathway is depicted below.

Pinaverium_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Smooth Muscle Cell Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Pinaverium Pinaverium Bromide Pinaverium->Ca_channel Blocks Extracellular_Ca Extracellular_Ca->Ca_channel Influx

Caption: Pinaverium bromide blocks L-type calcium channels, inhibiting muscle contraction.

Experimental Workflow

The high-throughput screening assay workflow is designed for efficiency and automation, from sample preparation to data analysis.

HTS_Workflow cluster_prep Sample Preparation (96-Well Plate) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample_Aliquot 1. Aliquot Plasma Sample Add_IS 2. Add Pinaverium-d6 (IS) Sample_Aliquot->Add_IS Add_Solvent 3. Add Acetonitrile (Protein Precipitation) Add_IS->Add_Solvent Mix_Centrifuge 4. Mix & Centrifuge Add_Solvent->Mix_Centrifuge Supernatant_Transfer 5. Transfer Supernatant Mix_Centrifuge->Supernatant_Transfer Injection 6. Injection into UPLC-MS/MS Supernatant_Transfer->Injection Chromatography 7. Chromatographic Separation Injection->Chromatography Detection 8. MS/MS Detection (MRM) Chromatography->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification (Analyte/IS Ratio) Integration->Quantification Reporting 11. Report Generation Quantification->Reporting

Caption: Automated HTS workflow for Pinaverium bromide quantification.

Materials and Methods

Reagents and Materials

  • Pinaverium bromide (Reference Standard)

  • Pinaverium-d6 bromide (Deuterated Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • 96-well deep-well plates

  • 96-well collection plates

  • Automated liquid handler

  • Plate centrifuge

  • UPLC-MS/MS system

Disclaimer: The quantitative data presented in the following tables are hypothetical and for illustrative purposes. They are based on typical performance characteristics of validated bioanalytical LC-MS/MS methods using deuterated internal standards. Actual results may vary and require method-specific validation.

Quantitative Data Summary

Table 1: Linearity and Range

Parameter Value
Calibration Curve Range 10 - 10,000 pg/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

| Deviation from Nominal | ≤ ±15% (≤ ±20% for LLOQ) |

Table 2: Precision and Accuracy (Intra-day and Inter-day)

QC Level Concentration (pg/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 10 < 10 ± 10 < 15 ± 15
Low 30 < 8 ± 8 < 10 ± 10
Medium 300 < 5 ± 5 < 8 ± 8

| High | 8000 | < 5 | ± 5 | < 8 | ± 8 |

Table 3: Recovery and Matrix Effect

Analyte Low QC Recovery (%) High QC Recovery (%) Matrix Factor IS Normalized Matrix Factor
Pinaverium bromide ~ 85% ~ 83% 0.95 - 1.05 0.98 - 1.02

| Pinaverium-d6 | ~ 86% | ~ 84% | 0.96 - 1.04 | N/A |

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Pinaverium bromide stock solution (1 mg/mL): Accurately weigh and dissolve Pinaverium bromide in methanol.

  • Pinaverium-d6 stock solution (1 mg/mL): Accurately weigh and dissolve Pinaverium-d6 in methanol.

  • Working solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) working solution (50 ng/mL): Dilute the Pinaverium-d6 stock solution in acetonitrile.

2. Automated Sample Preparation (96-Well Plate Protein Precipitation) This protocol is designed for an automated liquid handling system.

  • Sample Aliquoting: Using the liquid handler, aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well deep-well plate.

  • Internal Standard Addition: Add 200 µL of the IS working solution (50 ng/mL Pinaverium-d6 in acetonitrile) to all wells.

  • Mixing: Mix the plate on a plate shaker for 5 minutes at 1000 rpm.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate using the liquid handler.

  • Sealing: Seal the collection plate, ready for injection into the UPLC-MS/MS system.

3. UPLC-MS/MS Analysis

Table 4: UPLC Parameters

Parameter Condition
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 1.5 min, hold for 0.5 min, return to initial
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Run Time | 2.5 minutes |

Table 5: MS/MS Parameters

Parameter Condition
Mass Spectrometer Sciex QTRAP 6500 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 550°C
Desolvation Gas Flow 1000 L/hr
MRM Transitions
Pinaverium bromide Q1: 511.2 m/z -> Q3: 230.1 m/z
Pinaverium-d6 Q1: 517.2 m/z -> Q3: 230.1 m/z (Hypothetical)

| Dwell Time | 50 ms |

4. Data Processing and Quantification

  • Peak areas for Pinaverium bromide and Pinaverium-d6 are integrated using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio (Pinaverium bromide / Pinaverium-d6) against the nominal concentration of the calibration standards.

  • The concentrations of Pinaverium bromide in the QC and unknown samples are determined from the calibration curve using a weighted (1/x²) linear regression.

Conclusion

This application note provides a detailed protocol for a high-throughput screening assay for Pinaverium bromide using a deuterated internal standard and UPLC-MS/MS. The automated 96-well plate protein precipitation method allows for rapid and efficient sample preparation, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision of the quantitative results. This method is suitable for supporting drug discovery and development activities requiring the rapid analysis of a large number of samples.

References

Application Notes & Protocols: A Validated Bioanalytical Method for the Quantification of Pinaverium Bromide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders.[1][2] Accurate and reliable quantification of Pinaverium bromide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for a validated bioanalytical method for the determination of Pinaverium bromide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Methodology

The following sections detail the experimental procedures for the quantification of Pinaverium bromide in human plasma.

Materials and Reagents
  • Pinaverium bromide reference standard

  • Internal Standard (IS): Itraconazole or Paclitaxel[3][4]

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Isopropanol

  • Dichloromethane

  • Water (Ultrapure)

  • Human plasma (blank)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer is required.[2][3]

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (500 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer reconstitute Reconstitute in Mobile Phase supernatant_transfer->reconstitute lc_separation Chromatographic Separation reconstitute->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Bioanalytical Workflow for Pinaverium Bromide Quantification.
Standard and Quality Control Sample Preparation

  • Stock Solutions: Prepare stock solutions of Pinaverium bromide and the internal standard (e.g., Itraconazole) in a suitable solvent like acetonitrile or methanol.[3]

  • Working Solutions: Prepare working solutions by serially diluting the stock solutions with the mobile phase or an appropriate solvent.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentration levels.

Sample Preparation Protocol

Two primary methods for sample preparation are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation [2][3]

  • To 500 µL of plasma sample, add the internal standard.

  • Add acetonitrile for protein precipitation.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction [5]

  • To 0.5 mL of plasma sample, add 25 µL of the internal standard working solution.

  • Add 3 mL of extraction solvent (e.g., isopropanol/dichloromethane, 5/95 v/v).[5]

  • Vortex for 3 minutes and then centrifuge.

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue with 100 µL of a mixture of 2mM ammonium formate solution and acetonitrile (40:60 v/v).[5]

  • Inject the sample for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the typical LC-MS/MS conditions for the analysis of Pinaverium bromide.

Table 1: Liquid Chromatography Conditions

ParameterCondition 1[2][3]Condition 2[1]
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)Phenomenex Onyx C18 monolithic (100 mm x 4.6 mm i.d.)
Mobile Phase Acetonitrile:5 mM Ammonium Formate (80:20, v/v)Acetonitrile:0.3% Triethylamine solution pH 5.0 (50:50, v/v)
Flow Rate 0.3 mL/min2.0 mL/min
Column Temp. 40 °C45 °C
Injection Vol. 1 µL10 µL
Run Time 2.5 min3.4 min

Table 2: Mass Spectrometry Conditions

ParameterPinaverium BromideInternal Standard (Itraconazole)[2][3]
Ionization Mode ESI PositiveESI Positive
MRM Transition m/z 511.2 → 230m/z 705.29 → 392.18
Capillary Voltage 3 kV-
Cone Voltage 15 V-
Collision Energy 18 V-
Desolvation Temp. 450 °C-
Desolvation Gas Flow 1000 L/h-
Ion Source Temp. 150 °C-

Method Validation

The bioanalytical method was validated according to the guidelines of regulatory agencies. The key validation parameters are summarized below.

Method Validation Workflow

validation_workflow cluster_validation Method Validation Parameters linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision accuracy->precision selectivity Selectivity & Specificity precision->selectivity recovery Extraction Recovery selectivity->recovery stability Stability recovery->stability

Key Parameters for Bioanalytical Method Validation.

Table 3: Summary of Method Validation Data

Validation ParameterResultReference
Linearity Range 12 - 12,000 pg/mL[2][3]
10 - 10,000 pg/mL[4]
5 - 100 µg/mL (for HPLC-UV)[1]
Correlation Coefficient (r²) > 0.99[1][4]
Accuracy 85 - 115% (within 20% for LLOQ)[4][6]
Precision (Intra- and Inter-day) RSD < 15%[4]
Lower Limit of Quantitation (LLOQ) 10 pg/mL[4]
12 pg/mL[2][3]
0.005 ng/mL (5 pg/mL)[5]
Extraction Recovery 99.7 - 111.7%[4]
Stability Stable under various storage conditions (freeze-thaw, short-term, long-term)[2]

Conclusion

The described LC-MS/MS method is sensitive, specific, and reliable for the quantification of Pinaverium bromide in human plasma. The method has been successfully validated and can be applied to pharmacokinetic and bioequivalence studies of Pinaverium bromide. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals in setting up and validating a bioanalytical method for this compound.

References

Application Notes and Protocols: Pinaverium Bromide-d4 for Therapeutic Drug Monitoring Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, with a selective effect on the smooth muscle of thegastrointestinal (GI) tract.[1][2] It is primarily prescribed for the treatment and relief of symptoms associated with irritable bowel syndrome (IBS) and other functional bowel disorders.[2] The therapeutic action of pinaverium bromide is mediated through the blockade of L-type calcium channels in colonic smooth muscle cells, which inhibits the influx of calcium and subsequently reduces intestinal motility and spasms.[3] Given its localized action and low systemic absorption, therapeutic drug monitoring (TDM) of pinaverium bromide is crucial for optimizing dosage, ensuring efficacy, and minimizing potential side effects in clinical research and patient management.

Pinaverium bromide-d4, a deuterium-labeled analog of pinaverium bromide, serves as an ideal internal standard (IS) for quantitative bioanalysis.[4][5][6] Its nearly identical physicochemical properties to the parent drug ensure similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for accurate quantification via mass spectrometry, correcting for matrix effects and variability in the analytical process.

These application notes provide a detailed protocol for the quantification of pinaverium bromide in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Mechanism of Action: Signaling Pathway

Pinaverium bromide exerts its spasmolytic effect by blocking the influx of extracellular calcium into gastrointestinal smooth muscle cells through L-type calcium channels. This inhibition of calcium entry leads to a reduction in the intracellular calcium concentration required for muscle contraction, resulting in muscle relaxation and alleviation of spasms.

Pinaverium_Bromide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Pinaverium Pinaverium Bromide Pinaverium->L_type_channel Blocks

Caption: Signaling pathway of Pinaverium Bromide in GI smooth muscle cells.

Experimental Protocols

1. Bioanalytical Method for Pinaverium Bromide in Human Plasma

This protocol details a sensitive and robust UPLC-MS/MS method for the determination of pinaverium bromide in human plasma.

a. Materials and Reagents

  • Pinaverium Bromide reference standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Dichloromethane (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

b. Instrumentation

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

c. Preparation of Stock and Working Solutions

  • Pinaverium Bromide Stock Solution (1 mg/mL): Accurately weigh and dissolve pinaverium bromide in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions with acetonitrile or a suitable solvent to create calibration curve standards and quality control (QC) samples. A working internal standard solution of 12 ng/mL this compound in acetonitrile is recommended.[4]

d. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen human plasma samples at room temperature.

  • In a clean microcentrifuge tube, add 500 µL of the plasma sample.

  • Spike with 25 µL of the 12 ng/mL this compound internal standard working solution.[4]

  • Add 3 mL of extraction solvent (isopropanol/dichloromethane, 5:95 v/v).[4]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.[4]

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.[4]

  • Reconstitute the dried residue in 100 µL of the mobile phase (2mM ammonium formate solution and acetonitrile, 40:60 v/v).[4]

  • Inject the reconstituted sample into the UPLC-MS/MS system.

e. Chromatographic and Mass Spectrometric Conditions

Parameter Condition
Chromatographic System Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent C18 silica gel column[1][3][4]
Mobile Phase A 2mM Ammonium Formate in water[4] or 5mM Ammonium Formate in water[1][3]
Mobile Phase B Acetonitrile[1][3][4]
Elution Mode Isocratic (e.g., 80:20 v/v Mobile Phase B:A)[1][3] or Gradient[4]
Flow Rate 0.3 mL/min[1][3] or 0.4 mL/min[4]
Column Temperature 40°C[4]
Injection Volume 1 µL[4]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Capillary Voltage 3 kV[4]
Desolvation Temperature 450°C[4]
Ion Source Temperature 150°C[4]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Pinaverium Bromide: m/z 511.2 → 230[1][3] This compound: (Expected) m/z 515.2 → 230 or other appropriate fragment

2. Method Validation

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity: Analyze at least six different blank plasma samples to ensure no endogenous interference at the retention times of pinaverium bromide and the internal standard.[4]

  • Linearity and Range: Construct a calibration curve using at least six non-zero concentrations. The typical range for pinaverium bromide in plasma is 10.0-10,000.0 pg/mL or 0.005-5 ng/mL.[2][4] The correlation coefficient (r²) should be ≥ 0.99.

  • Precision and Accuracy: Determine intra- and inter-day precision and accuracy using QC samples at low, medium, and high concentrations. The precision (%CV) should be ≤15% (≤20% for LLOQ), and accuracy (%RE) should be within ±15% (±20% for LLOQ).[2]

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. This has been reported to be as low as 10 pg/mL.[2]

  • Recovery and Matrix Effect: Evaluate the extraction recovery of pinaverium bromide and the internal standard, as well as the ion suppression or enhancement due to the plasma matrix.[4]

Data Presentation

Table 1: UPLC-MS/MS Method Parameters

ParameterSettingReference
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[1][3]
Mobile Phase Acetonitrile and 2-5mM Ammonium Formate[1][3][4]
Flow Rate 0.3 - 0.4 mL/min[1][3][4]
Ionization Mode ESI Positive[4]
MRM Transition (Analyte) m/z 511.2 → 230[1][3]
MRM Transition (IS) m/z 515.2 → (product ion)

Table 2: Method Validation Summary

ParameterResultReference
Linearity Range 10.0 - 10,000.0 pg/mL[2]
Correlation Coefficient (r²) > 0.997[2]
LLOQ 10 pg/mL[2]
Intra-day Precision (%CV) < 15%[2]
Inter-day Precision (%CV) < 15%[2]
Accuracy (%RE) Within ±15%
Extraction Recovery 99.7 - 111.7%[2]

Experimental Workflow Visualization

TDM_Workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Collect_Sample Collect Plasma Sample Store_Sample Store at -20°C Collect_Sample->Store_Sample Thaw_Sample Thaw Plasma Store_Sample->Thaw_Sample Add_IS Spike with This compound Thaw_Sample->Add_IS LLE Liquid-Liquid Extraction (Isopropanol/Dichloromethane) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Acquire Acquire Data (MRM) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Concentration (using Calibration Curve) Integrate->Calculate Report Report Results Calculate->Report

Caption: Workflow for Pinaverium Bromide TDM using LC-MS/MS.

References

Application Notes and Protocols for In Vivo Preclinical Studies of Pinaverium Bromide Utilizing Pinaverium Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a selective L-type voltage-dependent calcium channel blocker in the gastrointestinal (GI) tract.[1][2][3] Its therapeutic efficacy in functional GI disorders, such as Irritable Bowel Syndrome (IBS), is attributed to its ability to inhibit calcium influx into smooth muscle cells, thereby reducing intestinal motility and visceral hypersensitivity.[4] Pinaverium bromide's quaternary ammonium structure leads to poor absorption and a localized effect within the GI tract.[2][4]

Pinaverium bromide-d4 is a deuterated form of pinaverium bromide, making it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its similar physicochemical properties to the parent drug and distinct mass. This document provides detailed application notes and protocols for the use of this compound in key in vivo preclinical studies.

Application Note 1: Pharmacokinetic (PK) Analysis

This compound is essential for the accurate quantification of pinaverium bromide in biological matrices (e.g., plasma, tissues) to determine its pharmacokinetic profile. Given the low systemic bioavailability of pinaverium bromide, a highly sensitive and robust analytical method is crucial.

Protocol 1: Pharmacokinetic Study of Orally Administered Pinaverium Bromide in Rats

This protocol outlines a single-dose pharmacokinetic study in rats to determine key PK parameters.

Materials:

  • Pinaverium bromide

  • This compound (as internal standard)

  • Male Sprague-Dawley rats (200-250 g)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Intravenous formulation vehicle (if applicable for bioavailability)

  • Blood collection tubes (e.g., EDTA-coated)

  • LC-MS/MS system

Experimental Workflow:

G cluster_0 Acclimatization & Dosing cluster_1 Sample Collection cluster_2 Bioanalysis cluster_3 Data Analysis acclimatize Acclimatize Rats (≥ 3 days) fasting Fast Overnight (12 hours) acclimatize->fasting dosing Oral Gavage Dosing of Pinaverium Bromide fasting->dosing blood_collection Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) dosing->blood_collection plasma_prep Centrifuge for Plasma blood_collection->plasma_prep storage Store Plasma at -80°C plasma_prep->storage extraction Plasma Protein Precipitation with Acetonitrile & This compound (IS) storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) lcms->pk_calc

Caption: Workflow for a preclinical pharmacokinetic study of pinaverium bromide in rats.

Procedure:

  • Animal Dosing:

    • House male Sprague-Dawley rats in a controlled environment for at least 3 days for acclimatization.

    • Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Administer a single oral dose of pinaverium bromide (e.g., 10 mg/kg) via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Immediately transfer blood samples into EDTA-coated tubes.

    • Centrifuge the samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.

    • Harvest the plasma supernatant and store at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation:

      • To a 50 µL aliquot of rat plasma, add 25 µL of this compound internal standard working solution (e.g., 12 ng/mL in acetonitrile).

      • Add 150 µL of acetonitrile to precipitate proteins.

      • Vortex for 3 minutes, then centrifuge at 13,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • LC-MS/MS Conditions (Example):

      • Chromatographic Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase: Acetonitrile and 2mM ammonium formate solution (e.g., 60:40 v/v).

      • Flow Rate: 0.3 mL/min.

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • MRM Transitions: Monitor the specific mass transitions for pinaverium bromide and this compound.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis.

Quantitative Data Summary:

ParameterDescription
CmaxMaximum observed plasma concentration
TmaxTime to reach Cmax
AUC(0-t)Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf)Area under the plasma concentration-time curve from time 0 to infinity
t1/2Elimination half-life
CL/FApparent total clearance
Vd/FApparent volume of distribution

Application Note 2: Efficacy Evaluation in an Animal Model of Irritable Bowel Syndrome (IBS)

Pinaverium bromide's primary therapeutic application is in the treatment of IBS, a condition characterized by abdominal pain and altered bowel habits.[4] Preclinical efficacy can be assessed in rodent models that mimic key features of IBS, such as visceral hypersensitivity.

Protocol 2: Assessment of Pinaverium Bromide in a Rat Model of Visceral Hypersensitivity

This protocol describes the evaluation of pinaverium bromide's effect on visceral pain in a rat model of post-inflammatory IBS.

Materials:

  • Pinaverium bromide

  • Male Sprague-Dawley rats (200-250 g)

  • Trinitrobenzene sulfonic acid (TNBS)

  • Colorectal distension (CRD) apparatus with a pressure transducer

  • Electromyography (EMG) recording equipment

Experimental Workflow:

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Visceral Sensitivity Assessment cluster_3 Data Analysis tnbs Induce Colitis with Intracolonic TNBS recovery Allow Recovery (e.g., 2-4 weeks) tnbs->recovery treatment_groups Group Allocation: Vehicle, Pinaverium Bromide recovery->treatment_groups dosing Daily Oral Dosing treatment_groups->dosing crd Colorectal Distension (CRD) with Graded Pressures dosing->crd emg Record Abdominal Muscle EMG Response crd->emg analysis Compare EMG Responses between Groups emg->analysis

Caption: Workflow for assessing the efficacy of pinaverium bromide in a rat model of visceral hypersensitivity.

Procedure:

  • IBS Model Induction:

    • Induce transient colonic inflammation by intracolonic administration of TNBS in ethanol.

    • Allow the rats to recover for a period (e.g., 2-4 weeks) to establish a state of chronic visceral hypersensitivity.

  • Treatment Protocol:

    • Randomly assign rats to treatment groups (e.g., vehicle control, pinaverium bromide).

    • Administer pinaverium bromide or vehicle orally once daily for a specified period (e.g., 7-14 days). A dose-ranging study (e.g., 10, 30, 100 mg/kg) is recommended to establish an effective dose.

  • Assessment of Visceral Hypersensitivity:

    • On the final day of treatment, assess visceral sensitivity using colorectal distension (CRD).

    • Insert a balloon catheter into the colon and inflate to various pressures (e.g., 20, 40, 60, 80 mmHg).

    • Record the visceromotor response, typically by measuring the EMG activity of the abdominal muscles.

  • Data Analysis:

    • Quantify the EMG response at each distension pressure.

    • Compare the responses between the pinaverium bromide-treated groups and the vehicle control group to determine if the treatment reduces visceral pain.

Quantitative Data Summary:

Treatment GroupEMG Amplitude at 40 mmHg (µV)EMG Amplitude at 60 mmHg (µV)
Vehicle Control
Pinaverium Bromide (Low Dose)
Pinaverium Bromide (Mid Dose)
Pinaverium Bromide (High Dose)

Application Note 3: Preclinical Safety and Toxicology Assessment

Prior to human clinical trials, the safety profile of a drug candidate must be established through preclinical toxicology studies. For pinaverium bromide, which is intended for chronic use, both acute and sub-chronic toxicity studies are relevant.

Protocol 3: Acute and Sub-chronic Oral Toxicity Study in Rodents

This protocol provides a general framework for assessing the oral toxicity of pinaverium bromide in rodents, consistent with regulatory guidelines.

Materials:

  • Pinaverium bromide

  • Male and female Sprague-Dawley rats

  • Appropriate vehicle for oral administration

  • Standard laboratory animal diet

Experimental Workflow:

G cluster_0 Study Design cluster_1 In-Life Monitoring cluster_2 Terminal Procedures group_alloc Group Allocation: Control, Low, Mid, High Dose dosing Daily Oral Gavage Dosing group_alloc->dosing clinical_signs Daily Clinical Observations dosing->clinical_signs body_weight Weekly Body Weight clinical_signs->body_weight food_consump Weekly Food Consumption body_weight->food_consump blood_collection Blood Collection for Hematology & Clinical Chemistry food_consump->blood_collection necropsy Gross Necropsy blood_collection->necropsy organ_weights Organ Weights necropsy->organ_weights histopath Histopathology organ_weights->histopath

Caption: Workflow for a sub-chronic oral toxicity study of pinaverium bromide.

Procedure:

  • Acute Oral Toxicity Study:

    • Administer a single high dose of pinaverium bromide to a small group of rats.

    • Observe the animals for mortality and clinical signs of toxicity for 14 days.

    • This study helps in determining the dose range for subsequent studies.

  • Sub-chronic (e.g., 28-day or 90-day) Oral Toxicity Study:

    • Dosing:

      • Use at least three dose levels (low, mid, high) and a concurrent control group.

      • Administer pinaverium bromide daily via oral gavage.

    • In-Life Observations:

      • Conduct daily cage-side observations for clinical signs of toxicity.

      • Measure body weight and food consumption weekly.

      • Perform ophthalmological examinations at the beginning and end of the study.

    • Terminal Assessments:

      • At the end of the study, collect blood for hematology and clinical chemistry analysis.

      • Conduct a full necropsy, record any gross pathological findings.

      • Weigh major organs.

      • Preserve organs and tissues for histopathological examination.

  • Data Analysis:

    • Analyze all data for dose-dependent effects.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

Quantitative Data Summary:

ParameterControl GroupLow DoseMid DoseHigh Dose
Body Weight Gain (g)
Key Hematology (e.g., WBC, RBC, PLT)
Key Clinical Chemistry (e.g., ALT, AST, CREA)
Relative Liver Weight ( g/100g BW)

Signaling Pathway

Pinaverium bromide exerts its therapeutic effect by blocking L-type calcium channels on gastrointestinal smooth muscle cells.

G cluster_0 Cell Membrane extracellular Extracellular Space intracellular Intracellular Space ca_channel L-type Calcium Channel (α1 subunit) ca_ion_in Ca²⁺ ca_channel->ca_ion_in Influx pinaverium Pinaverium Bromide pinaverium->ca_channel Blocks relaxation Relaxation pinaverium->relaxation Leads to ca_ion_out Ca²⁺ ca_ion_out->ca_channel contraction Smooth Muscle Contraction ca_ion_in->contraction depolarization Membrane Depolarization depolarization->ca_channel Activates

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion suppression for Pinaverium bromide-d4 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression of Pinaverium bromide-d4 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2] Even though this compound is used as a stable isotope-labeled internal standard (SIL-IS) to compensate for such matrix effects, it can itself be subject to ion suppression.[1][3]

Q2: I am observing a low or inconsistent signal for this compound. Could this be ion suppression?

A2: Yes, a low or inconsistent signal for your deuterated internal standard is a classic symptom of ion suppression.[4] Other potential causes include issues with sample preparation, instrument contamination, or incorrect MS parameters. A systematic troubleshooting approach is necessary to pinpoint the exact cause.

Q3: Can the deuterated internal standard (this compound) experience different levels of ion suppression compared to the non-labeled Pinaverium bromide?

A3: Ideally, a SIL-IS should co-elute perfectly with the analyte and experience the same degree of ion suppression, allowing for accurate correction.[2] However, differences in chromatographic retention time between the deuterated and non-deuterated compounds, known as the deuterium isotope effect, can occur. This slight separation can lead to them experiencing different matrix effects if they elute in a region of changing ion suppression, potentially compromising the accuracy of the results.[4]

Q4: How can I confirm that ion suppression is the root cause of my signal issues?

A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the MS while injecting a blank matrix extract. A dip in the baseline signal of the deuterated standard indicates the retention times where co-eluting matrix components are causing suppression.

Q5: What are the initial and most critical troubleshooting steps to address ion suppression of this compound?

A5: The primary steps involve a thorough evaluation and optimization of your sample preparation and chromatographic methods. The goal is to either remove the interfering matrix components or chromatographically separate them from your analyte and internal standard.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Ion Suppression

This guide provides a systematic approach to identify and reduce ion suppression affecting your this compound signal.

1. Identify Ion Suppression Zones:

  • Experimental Protocol: Post-Column Infusion

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal.

    • Set up a T-junction between your LC column outlet and the MS inlet.

    • Infuse the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent flow post-column using a syringe pump.

    • After establishing a stable baseline signal for this compound, inject a blank, extracted sample matrix (e.g., plasma processed with your current sample preparation method).

    • Monitor the this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression.

2. Optimize Chromatographic Separation:

  • If the retention time of this compound falls within a region of ion suppression, adjust your chromatographic conditions to shift its elution away from the interfering peaks.

    • Modify the mobile phase gradient: A shallower gradient can improve the separation of the analyte from matrix components.

    • Change the mobile phase composition: Experiment with different organic solvents (e.g., methanol instead of acetonitrile) or additives. Note that some additives like trifluoroacetic acid (TFA) can also cause ion suppression.

    • Select a different LC column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) may provide better separation from the matrix interferences.

3. Enhance Sample Preparation:

  • The most effective way to combat ion suppression is to remove the interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples. A mixed-mode or polymer-based SPE sorbent can be effective for removing phospholipids and other common sources of ion suppression in plasma.

    • Liquid-Liquid Extraction (LLE): This can also be an effective cleanup method.

    • Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and may require further cleanup steps.

Guide 2: Optimizing Sample Preparation for Plasma Samples

A robust sample preparation protocol is crucial for minimizing matrix effects when analyzing this compound in plasma.

Experimental Protocol: Solid-Phase Extraction (SPE) for Pinaverium Bromide in Plasma

This protocol is based on a method described for the detection of Pinaverium bromide in plasma.[5]

  • Sample Pre-treatment: To 0.5 mL of plasma sample, add 25 µL of the this compound internal standard working solution (e.g., 12 ng/mL in acetonitrile).[5]

  • Extraction: Add 3 mL of an extraction solvent mixture of isopropanol/dichloromethane (5/95 v/v).[5]

  • Vortex and Centrifuge: Vortex the mixture for 3 minutes, followed by centrifugation at 4000 rpm for 5 minutes.[5]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Guide 3: Adjusting LC and MS Parameters

Fine-tuning your instrument parameters can also help mitigate the effects of ion suppression.

  • Reduce the LC Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting matrix components.[1]

  • Optimize ESI Source Parameters:

    • Gas Temperature and Flow: Optimize the nebulizer and drying gas temperatures and flow rates to ensure efficient desolvation.

    • Capillary Voltage: Adjust the capillary voltage to achieve the optimal signal for this compound.

  • Consider a Different Ionization Source: If ESI proves problematic, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.

Data Presentation

Table 1: Common Causes of Ion Suppression and Potential Solutions

Cause Description Potential Solutions
Matrix Effects Co-eluting endogenous compounds (e.g., phospholipids, salts) from the biological matrix compete for ionization.[2]- Improve sample cleanup (SPE, LLE).- Optimize chromatographic separation.- Dilute the sample.
High Analyte Concentration At high concentrations, the analyte itself can cause self-suppression.- Dilute the sample to fall within the linear range of the detector.
Mobile Phase Additives Non-volatile buffers (e.g., phosphate) or ion-pairing agents (e.g., TFA) can suppress ionization.- Use volatile mobile phase additives like formic acid or ammonium formate.- Reduce the concentration of additives.
Co-administered Drugs Other drugs or their metabolites present in the sample can co-elute and cause suppression.- Obtain information on co-administered medications.- Develop chromatographic methods to separate them from the analyte.

Table 2: Illustrative Comparison of Ion Suppression Effects on Pinaverium Bromide and this compound

This table presents hypothetical data to illustrate potential differences in ion suppression. Actual results will vary depending on the specific matrix and analytical conditions.

Matrix Condition Pinaverium Bromide Signal Intensity (cps) This compound Signal Intensity (cps) Analyte/IS Ratio Observed Ion Suppression (%) Comment
Neat Solution 1,000,0001,050,0000.950%Reference
Plasma (Protein Precipitation) 400,000450,0000.89~60%Significant suppression, but the ratio is relatively stable.
Plasma (SPE Cleanup) 850,000900,0000.94~15%SPE significantly reduces ion suppression.
Plasma with Co-eluting Interference 300,000500,0000.60~70% (Analyte)~52% (IS)Differential suppression due to slight retention time difference, affecting the ratio and accuracy.

Visualizations

TroubleshootingWorkflow start Start: Low/Inconsistent This compound Signal check_instrument Check Instrument Performance (e.g., system suitability, calibration) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Troubleshoot Instrument instrument_ok->fix_instrument No post_column_infusion Perform Post-Column Infusion Experiment instrument_ok->post_column_infusion Yes fix_instrument->check_instrument suppression_detected Ion Suppression Detected? post_column_infusion->suppression_detected optimize_chromatography Optimize Chromatography (e.g., gradient, column) suppression_detected->optimize_chromatography Yes improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) suppression_detected->improve_sample_prep Yes end End: Signal Stable and Acceptable suppression_detected->end No re_evaluate Re-evaluate Signal optimize_chromatography->re_evaluate improve_sample_prep->re_evaluate re_evaluate->suppression_detected

Caption: Troubleshooting workflow for ion suppression.

PostColumnInfusion cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump (Mobile Phase) autosampler Autosampler (Blank Matrix Injection) lc_pump->autosampler column LC Column autosampler->column tee T-Junction column->tee syringe_pump Syringe Pump (Pinaverium-d4 Solution) syringe_pump->tee ms Mass Spectrometer (Monitor Pinaverium-d4 Signal) tee->ms

Caption: Experimental setup for post-column infusion.

References

Optimizing cone voltage and collision energy for Pinaverium bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry parameters for Pinaverium bromide-d4, a deuterated internal standard used in pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization mode?

A1: For this compound, the expected precursor ion (M+H)+ is m/z 516.13. A common and stable product ion for quantification is m/z 230.92. For the non-deuterated Pinaverium bromide, the precursor ion is m/z 511.2 (or 512.09) and the primary product ion is m/z 230 (or 230.93).[1][2][3][4]

Q2: What are the recommended starting cone voltage and collision energy values for this compound?

A2: Based on established methods, a good starting point for optimizing this compound is a cone voltage of 30V and a collision energy of 28V for the m/z 516.13 → 230.92 transition.[2] For the non-deuterated analog, Pinaverium bromide, optimal values have been reported as a cone voltage of 39V and a collision energy of 26V for the m/z 512.09 → 230.93 transition.[2] It is important to note that optimal values can vary between different mass spectrometer instruments.[5]

Q3: Why is it important to optimize the cone voltage?

A3: The cone voltage plays a crucial role in extracting ions from the atmospheric pressure region of the ion source into the vacuum region of the mass analyzer. It can also be used to induce in-source fragmentation for structural elucidation and to decluster solvated ions, which helps in reducing background noise.[6] Optimizing the cone voltage is essential to achieve the maximum intensity of the precursor ion.

Q4: What is the purpose of optimizing collision energy?

A4: Collision energy is a critical parameter in tandem mass spectrometry (MS/MS) that influences the fragmentation of the precursor ion in the collision cell.[7] Each precursor-to-product ion transition has an optimal collision energy that yields the highest intensity of the product ion, thereby maximizing the sensitivity of the assay.[7] This optimization is crucial for achieving the lowest limits of detection and quantification.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no signal for this compound precursor ion (m/z 516.13) Inefficient ionization or ion transmission.Verify the electrospray ionization (ESI) source parameters (e.g., capillary voltage, desolvation temperature, gas flows).[2] Systematically vary the cone voltage to find the optimal value for maximizing the precursor ion intensity.[8]
Weak product ion signal (m/z 230.92) despite a strong precursor ion signal Suboptimal collision energy.Perform a collision energy ramp experiment. Infuse a standard solution of this compound and monitor the intensity of the m/z 230.92 product ion while systematically increasing the collision energy.[7]
High background noise or interfering peaks In-source fragmentation of co-eluting compounds or matrix components.Adjust the cone voltage. A lower cone voltage may reduce in-source fragmentation of interfering compounds.[6] Ensure proper chromatographic separation to minimize co-elution.
Inconsistent signal intensity between injections Unstable spray in the ESI source.Check for blockages in the sample capillary. Ensure the mobile phase composition is consistent and appropriate for ESI. Verify that the ESI probe is positioned correctly.
Poor fragmentation efficiency Incorrect collision gas pressure or type.Ensure the collision gas (typically argon or nitrogen) is flowing at the manufacturer's recommended pressure.

Experimental Protocols

Protocol 1: Optimization of Cone Voltage for this compound

Objective: To determine the cone voltage that produces the maximum intensity of the this compound precursor ion (m/z 516.13).

Materials:

  • This compound standard solution (e.g., 100 ng/mL in a suitable solvent like acetonitrile/water 50:50).

  • A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Set up the mass spectrometer to operate in positive electrospray ionization mode.

  • Directly infuse the this compound standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the precursor ion m/z 516.13 in full scan or selected ion monitoring (SIM) mode.

  • Begin with a low cone voltage (e.g., 10V).

  • Gradually increase the cone voltage in small increments (e.g., 2-5V) while continuously monitoring the intensity of the m/z 516.13 ion.

  • Record the ion intensity at each cone voltage setting.

  • Plot the ion intensity as a function of the cone voltage.

  • The optimal cone voltage is the value that corresponds to the highest ion intensity.

Protocol 2: Optimization of Collision Energy for this compound

Objective: To determine the collision energy that produces the maximum intensity of the product ion (m/z 230.92) from the precursor ion (m/z 516.13).

Materials:

  • This compound standard solution (e.g., 100 ng/mL).

  • An LC-MS/MS system capable of product ion scanning.

Procedure:

  • Infuse the this compound standard solution into the mass spectrometer.

  • Set the mass spectrometer to monitor the transition m/z 516.13 → 230.92 in Multiple Reaction Monitoring (MRM) or product ion scan mode.

  • Set the cone voltage to the optimal value determined in Protocol 1.

  • Start with a low collision energy (e.g., 5 eV or 5V).

  • Incrementally increase the collision energy (e.g., in 2 eV or 2V steps) and record the intensity of the product ion m/z 230.92 at each step.

  • Plot the product ion intensity against the collision energy.

  • The optimal collision energy is the value that yields the highest product ion intensity.

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)Optimal Cone Voltage (V)Optimal Collision Energy (V)Reference
This compound516.13230.923028[2]
Pinaverium bromide512.09230.933926[2]
Pinaverium bromide511.2230Not Specified18[9][10]

Visualizations

Cone_Voltage_Optimization_Workflow cluster_start Start cluster_infusion Infusion cluster_ms_setup MS Setup cluster_optimization_loop Optimization Loop cluster_analysis Data Analysis start Prepare Pinaverium bromide-d4 Standard infuse Direct Infusion into Mass Spectrometer start->infuse ms_setup Set MS to Monitor Precursor Ion (m/z 516.13) infuse->ms_setup ramp_cv Ramp Cone Voltage (e.g., 10V to 60V) ms_setup->ramp_cv monitor_intensity Monitor Precursor Ion Intensity ramp_cv->monitor_intensity At each step plot_data Plot Intensity vs. Cone Voltage monitor_intensity->plot_data determine_optimum Identify Voltage with Maximum Intensity plot_data->determine_optimum

Caption: Workflow for Cone Voltage Optimization.

Collision_Energy_Optimization_Workflow cluster_start Start cluster_mrm_setup MRM Setup cluster_optimization_loop Optimization Loop cluster_analysis Data Analysis start Infuse Standard with Optimized Cone Voltage mrm_setup Set MS to Monitor Transition m/z 516.13 -> 230.92 start->mrm_setup ramp_ce Ramp Collision Energy (e.g., 5V to 40V) mrm_setup->ramp_ce monitor_product Monitor Product Ion Intensity ramp_ce->monitor_product At each step plot_data Plot Intensity vs. Collision Energy monitor_product->plot_data determine_optimum Identify Energy with Maximum Intensity plot_data->determine_optimum

Caption: Workflow for Collision Energy Optimization.

Troubleshooting_Logic start Start: Poor Signal for Pinaverium-d4 check_precursor Is Precursor Ion (m/z 516.13) Signal Strong? start->check_precursor optimize_cv Action: Optimize Cone Voltage check_precursor->optimize_cv No check_product Is Product Ion (m/z 230.92) Signal Strong? check_precursor->check_product Yes optimize_cv->check_precursor check_source Action: Check ESI Source Parameters & Stability optimize_cv->check_source If still low optimize_ce Action: Optimize Collision Energy check_product->optimize_ce No end End: Signal Optimized check_product->end Yes optimize_ce->check_product

Caption: Troubleshooting Logic for Poor Signal.

References

Mitigating matrix effects in the analysis of Pinaverium bromide-d4 in urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Pinaverium bromide-d4 in a urine matrix.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in urine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix. In urine, substances like salts, urea, and other metabolites can either suppress or enhance the analyte's signal during LC-MS/MS analysis, leading to inaccurate and unreliable quantification.[1][2] The high variability of urine composition among individuals makes matrix effects a critical challenge to overcome for method robustness.[1][3]

Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate matrix effects?

A2: A SIL-IS, such as this compound, is considered the gold standard for mitigating matrix effects.[1][4] Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[5][6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix is normalized, leading to more accurate and precise quantification.[6][7]

Q3: My this compound internal standard does not perfectly co-elute with the unlabeled analyte. Is this a problem?

A3: Yes, this can be a significant issue. This phenomenon is often due to the deuterium isotope effect, which can alter the lipophilicity and lead to a slight shift in retention time.[5] If the analyte and the SIL-IS do not co-elute, they may be affected differently by interfering compounds in the matrix, meaning the SIL-IS will not accurately compensate for the matrix effect on the analyte.[5] This can compromise the accuracy of the results. It is crucial to optimize chromatographic conditions to achieve the closest possible co-elution.

Q4: I am still observing significant ion suppression despite using a SIL-IS. What are the potential causes and solutions?

A4: Significant ion suppression can still occur if the concentration of interfering matrix components is very high. Potential causes include insufficient sample cleanup or a retention time that coincides with a region of high matrix interference.

  • Solutions:

    • Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the interfering matrix components.[3][8]

    • Optimize Chromatography: Adjust the chromatographic gradient or change the column chemistry to separate the analyte peak from the regions of major ion suppression.[3]

    • Dilute the Sample: Simple dilution of the urine sample can be a surprisingly effective strategy to reduce the concentration of interfering substances, thereby minimizing their impact on ionization.[9]

Q5: How do I quantitatively measure the matrix effect for my method?

A5: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank urine sample (a sample where the analyte is added after the extraction process) with the peak area of the analyte in a neat solvent solution at the same concentration. The formula is:

  • ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent is too strong.1. Adjust the mobile phase pH. For Pinaverium bromide, a slightly acidic pH (e.g., pH 3.0-6.5) is often used.[10][11] 2. Flush the column or replace it if necessary. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase.
High Signal Variability Between Replicates 1. Inconsistent sample preparation/extraction. 2. Significant and variable matrix effects between different urine lots.[5] 3. Instability of the analyte in the processed sample.1. Automate sample preparation steps if possible. Ensure precise pipetting and consistent timing. 2. Implement a more robust sample cleanup method like SPE to minimize matrix variability.[1][4] 3. Check the stability of the analyte in the final extract over the typical analysis time.
Low Analyte Recovery 1. Inefficient extraction during LLE or SPE. 2. Analyte binding to proteins or other matrix components.[3] 3. Suboptimal pH during extraction for LLE.1. Optimize the SPE wash and elution solvents or the LLE extraction solvent and pH.[8] 2. For plasma, a protein precipitation step is necessary; for urine, ensure sample pretreatment is adequate to disrupt potential binding.[3][12] 3. Adjust the pH of the urine sample to ensure the analyte is in a neutral, extractable form.[8]
Analyte/SIL-IS Ratio is Inconsistent 1. The SIL-IS and analyte are not co-eluting, leading to differential matrix effects.[5] 2. Presence of unlabeled analyte as an impurity in the SIL-IS standard.[5] 3. Non-linear detector response at high concentrations.1. Fine-tune the chromatographic method to achieve co-elution. 2. Verify the purity of the SIL-IS. 3. Ensure you are working within the validated linear range of the assay.[11]

Quantitative Data Summary

The choice of sample preparation is critical for minimizing matrix effects and ensuring high analyte recovery. The following table summarizes typical performance characteristics of common techniques.

Table 1: Comparison of Sample Preparation Techniques for Urine Analysis

TechniqueTypical Analyte RecoveryMatrix Effect MitigationThroughputCostKey Consideration
Dilute-and-Shoot ~100% (by definition)Low to Moderate[9]HighLowBest for simple matrices or when high sensitivity is not required. Matrix effects can be significant.[4]
Liquid-Liquid Extraction (LLE) 60-90%Moderate to High[8]MediumMediumSolvent choice and pH are critical for good recovery and selectivity.[8] Can be difficult to automate.
Solid-Phase Extraction (SPE) 80-100%High to Very High[3][4]Medium-HighHighOffers the cleanest extracts and can concentrate the analyte, improving sensitivity.[1][13]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes.

  • Dilution: Dilute 250 µL of the supernatant with 1.5 mL of an appropriate buffer (e.g., ammonium acetate buffer, pH 9.0).[4] Add the this compound internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge (e.g., 60 mg) with 1 mL of methanol, followed by 1 mL of the buffer.[4]

  • Loading: Load the diluted urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of LC-MS grade water, followed by 1 mL of methanol to remove polar interferences.[4]

  • Elution: Elute the analyte and internal standard with 1 mL of a solution like 10% formic acid in acetonitrile/methanol (3:2).[4]

  • Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40-60°C.[4] Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Typical LC-MS/MS Parameters

These parameters are based on published methods for Pinaverium bromide and serve as a starting point for method development.[11][12]

Table 2: Example LC-MS/MS Conditions

ParameterSetting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[12]
Mobile Phase A 5 mM Ammonium Formate in Water[12]
Mobile Phase B Acetonitrile[12]
Gradient Isocratic (e.g., 80% B) or a shallow gradient depending on required separation
Flow Rate 0.3 mL/min[12]
Column Temperature 40-45 °C[11]
Injection Volume 5-10 µL[11]
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) m/z 511.2 → 230.0 (Example for Pinaverium)[12]
MRM Transition (IS) m/z 515.2 → 234.0 (Hypothetical for Pinaverium-d4)

Visualizations

G cluster_input Sample Input cluster_prep Sample Preparation Options cluster_output Analysis Urine Urine Sample + Pinaverium-d4 (IS) DS Dilute-and-Shoot Urine->DS Simple Matrix High Throughput LLE Liquid-Liquid Extraction (LLE) Urine->LLE Moderate Complexity SPE Solid-Phase Extraction (SPE) Urine->SPE Complex Matrix High Sensitivity LCMS LC-MS/MS Analysis DS->LCMS LLE->LCMS SPE->LCMS

Caption: Decision workflow for selecting a sample preparation method.

G cluster_LC LC Elution cluster_MS MS Ionization & Detection Analyte Analyte IonSource Ion Source (Signal Suppression) Analyte->IonSource Analyte->IonSource Suppressed Signal IS Pinaverium-d4 (IS) IS->IonSource IS->IonSource Equally Suppressed Signal Matrix Matrix Interference Matrix->IonSource Matrix->IonSource Causes Suppression Detector Detector IonSource->Detector Result Accurate Quantification (Analyte/IS Ratio) Detector->Result Calculates Ratio

Caption: How a co-eluting SIL-IS compensates for matrix effects.

G A Sample Receipt & Login B Add Internal Standard (Pinaverium-d4) A->B C Sample Preparation (e.g., SPE) B->C D LC-MS/MS Analysis C->D E Data Processing (Peak Integration) D->E F Calculate Analyte/IS Ratio & Final Concentration E->F G Final Report F->G

Caption: Overall analytical workflow for this compound in urine.

References

Improving peak shape and resolution for Pinaverium bromide and its d4-IS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Pinaverium bromide and its deuterated internal standard (d4-IS). The focus is on improving peak shape and resolution for reliable and accurate quantification.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of Pinaverium bromide and its d4-IS.

Issue 1: Poor Peak Shape (Tailing) for Pinaverium Bromide and/or d4-IS

Peak tailing is a common issue for basic compounds like Pinaverium bromide, a quaternary ammonium compound, when using reversed-phase HPLC. This is often due to secondary interactions between the positively charged analyte and residual silanol groups on the silica-based column packing material.[1][2][3][4][5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to around 2.5-3.5.[1] This protonates the silanol groups, reducing their ability to interact with the positively charged Pinaverium bromide.

    • Considerations: Ensure your column is stable at low pH. Prolonged use of low pH can degrade the stationary phase.

  • Use of a Competing Base:

    • Action: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[1][6] TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Considerations: TEA can be difficult to remove from the column and may suppress MS signal. It is often not ideal for LC-MS applications.

  • Increase Mobile Phase Ionic Strength:

    • Action: Increase the concentration of the buffer in your mobile phase (e.g., ammonium formate or ammonium acetate from 10 mM to 20-50 mM).[3][7] The higher salt concentration can help to shield the silanol interactions.

    • Considerations: Ensure the buffer is soluble in your mobile phase, especially at high organic percentages, to avoid precipitation.

  • Column Selection:

    • Action: Utilize a modern, high-purity, end-capped C18 or a specialized column designed for basic compounds.[1][8] These columns have fewer accessible silanol groups.

    • Considerations: Columns with different stationary phases, like HILIC, can also be an alternative to traditional reversed-phase columns for highly polar quaternary ammonium compounds.[3][4]

  • Sample Solvent Mismatch:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase conditions.[6][9] Injecting in a stronger solvent can cause peak distortion.

    • Considerations: If possible, dissolve your sample directly in the mobile phase.

G start Peak Tailing Observed ph_adjust Lower Mobile Phase pH (e.g., to 2.5-3.5) start->ph_adjust competing_base Add Competing Base (e.g., TEA) ph_adjust->competing_base No Improvement end_good Peak Shape Improved ph_adjust->end_good Success ionic_strength Increase Buffer Concentration competing_base->ionic_strength No Improvement competing_base->end_good Success column_select Use High-Purity, End-Capped Column ionic_strength->column_select No Improvement ionic_strength->end_good Success sample_solvent Check Sample Solvent Mismatch column_select->sample_solvent No Improvement column_select->end_good Success sample_solvent->end_good Success end_bad Issue Persists sample_solvent->end_bad No Improvement

Issue 2: Poor Resolution Between Pinaverium Bromide and d4-IS

Inadequate separation between the analyte and its deuterated internal standard can lead to inaccurate quantification due to isotopic crosstalk or interference.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Action: Adjust the organic-to-aqueous ratio in your mobile phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve resolution.

    • Considerations: Longer run times may result.

  • Change Organic Modifier:

    • Action: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivity can alter the retention of both compounds, potentially improving their separation.

    • Considerations: Re-equilibration of the column is necessary when changing solvents.

  • Adjust Flow Rate:

    • Action: Decrease the flow rate. This can lead to more efficient separation and narrower peaks, which can improve resolution.

    • Considerations: This will increase the analysis time.

  • Column with Higher Efficiency:

    • Action: Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm) or a longer column.

    • Considerations: Smaller particle sizes will result in higher backpressure.

G start Poor Resolution mobile_phase Optimize Mobile Phase (Gradient/Isocratic Ratio) start->mobile_phase organic_modifier Change Organic Modifier (ACN vs. MeOH) mobile_phase->organic_modifier No Improvement end_good Resolution Improved mobile_phase->end_good Success flow_rate Decrease Flow Rate organic_modifier->flow_rate No Improvement organic_modifier->end_good Success column_efficiency Increase Column Efficiency (Smaller Particles/Longer Column) flow_rate->column_efficiency No Improvement flow_rate->end_good Success column_efficiency->end_good Success end_bad Issue Persists column_efficiency->end_bad No Improvement

Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak tailing for Pinaverium bromide even with a new C18 column?

A1: Pinaverium bromide is a quaternary ammonium compound, meaning it carries a permanent positive charge.[10] This positive charge can interact with negatively charged residual silanol groups on the surface of the silica-based C18 packing material, even on new columns. This secondary ionic interaction leads to peak tailing.[1][3][4] To mitigate this, consider the troubleshooting steps outlined above, such as lowering the mobile phase pH or using a highly end-capped column designed for basic compounds.

Q2: My d4-IS is not co-eluting perfectly with my Pinaverium bromide standard. Is this a problem?

A2: While stable isotopically labeled internal standards are expected to have very similar chromatographic behavior to the unlabeled analyte, small differences in retention time can occur.[11] This phenomenon, known as the "isotope effect," is more common with deuterium labeling.[12][13] A slight, consistent separation is generally not a problem as long as the peaks are fully resolved and the integration is accurate for both. However, if the separation is variable or if the two peaks are not baseline resolved, it can impact the precision of your results. If the retention time difference is significant, it may indicate that the two compounds are experiencing different degrees of matrix effects, potentially compromising quantification.[14]

Q3: Can I use triethylamine (TEA) in my mobile phase for an LC-MS/MS method?

A3: While TEA is effective at reducing peak tailing for basic compounds, it is generally not recommended for LC-MS/MS applications. TEA is a strong ion-suppressing agent and can significantly reduce the sensitivity of your assay. It can also contaminate the MS system and be difficult to completely flush out. For LC-MS, it is better to use volatile mobile phase modifiers like formic acid or ammonium formate to control pH and improve peak shape.

Q4: What are the ideal mobile phase conditions for analyzing Pinaverium bromide?

A4: Based on published methods, a common starting point is a mobile phase consisting of acetonitrile and water with an acidic modifier.[12] For example, a mixture of acetonitrile and 5 mM ammonium formate has been shown to be effective.[12][15] The exact ratio will depend on your column and desired retention time, but a gradient from a lower to a higher percentage of acetonitrile is a good starting point for method development.

Q5: My d4-IS shows a different recovery than the unlabeled Pinaverium bromide after sample preparation. What could be the cause?

A5: Although chemically very similar, deuterated standards can sometimes exhibit different extraction recoveries compared to their non-labeled counterparts. This can be due to subtle differences in polarity or interaction with the extraction materials. It is important to validate the recovery of both the analyte and the internal standard during method development to ensure that the IS accurately reflects the behavior of the analyte throughout the entire analytical process.

Experimental Protocols

Below are examples of chromatographic conditions that have been used for the analysis of Pinaverium bromide. These can serve as a starting point for method development.

Table 1: Example LC-MS/MS Method Parameters for Pinaverium Bromide Analysis

ParameterCondition 1Condition 2
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[12][15]Phenomenex Onyx C18 monolithic (100 mm x 4.6 mm)[1]
Mobile Phase A 5 mM Ammonium Formate in Water[12]0.3% Triethylamine in Water, pH 5.0[1]
Mobile Phase B Acetonitrile[12]Acetonitrile[1]
Gradient/Isocratic Isocratic: 80% B[12]Isocratic: 50% B[1]
Flow Rate 0.3 mL/min[12]2.0 mL/min[1]
Column Temperature Not specified45 °C[1]
Injection Volume Not specified10 µL[1]
Detection MS/MS (Positive ESI)[12]UV at 213 nm[1]

Table 2: Illustrative Data on the Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyteRetention Time (min)Peak Asymmetry (As)
6.8 Pinaverium bromide4.22.1
6.8 d4-IS4.12.0
3.0 Pinaverium bromide4.51.2
3.0 d4-IS4.41.2

Note: The data in Table 2 is illustrative and intended to demonstrate the expected trend of improved peak shape (asymmetry closer to 1) at a lower mobile phase pH for basic compounds like Pinaverium bromide.

References

Technical Support Center: Troubleshooting Poor Recovery of Pinaverium Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the poor recovery of Pinaverium bromide-d4 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: We are experiencing consistently low recovery of our internal standard, this compound. What are the likely causes?

Low recovery of this compound is a common issue stemming directly from its chemical nature. The primary causes are its high protein binding, its permanent positive charge as a quaternary ammonium compound, and its potential to adsorb to surfaces. These factors can lead to significant analyte loss during protein precipitation, incomplete elution during solid-phase extraction (SPE), or poor partitioning in liquid-liquid extraction (LLE).

Q2: What are the key chemical properties of Pinaverium bromide that I should be aware of during method development?

Understanding the physicochemical properties of Pinaverium bromide is crucial for developing a robust extraction method. As a deuterated internal standard, this compound is expected to have virtually identical properties.

PropertyValue / DescriptionImplication for Extraction
Compound Type Quaternary Ammonium Compound[1][2][3]Permanently positively charged, highly polar. This makes it challenging to extract with non-polar organic solvents and requires specific SPE sorbents (e.g., cation exchange).
Molecular Weight ~591.4 g/mol [1][2][4]High molecular weight contributes to its low volatility.[1]
Plasma Protein Binding ~97%[1]Highly significant. The analyte is likely to co-precipitate with proteins during sample cleanup, leading to major recovery losses if binding is not disrupted.
Solubility Slightly soluble in water; very soluble in alcohol (e.g., ethanol); soluble in DMSO.[1][5]The choice of extraction and reconstitution solvents is critical. Acetonitrile/water mixtures are commonly used.[6][7]
Adsorption Quaternary ammonium compounds are known to adsorb to negatively charged surfaces, such as glass.[8]Use of polypropylene or other plastic labware is highly recommended over glass to prevent analyte loss.[8]

Q3: Could our choice of labware be affecting the recovery of this compound?

Yes. As a quaternary ammonium compound, Pinaverium bromide carries a permanent positive charge and can adsorb to negatively charged silanol groups on glass surfaces. It is strongly recommended to use polypropylene tubes and plates for all sample handling, extraction, and storage steps to minimize adsorptive losses.[8]

Q4: How does the high protein binding of Pinaverium bromide impact sample extraction?

With approximately 97% of Pinaverium bromide binding to plasma proteins, any extraction method that involves protein removal is susceptible to low recovery.[1] During protein precipitation (PPT), the internal standard can be trapped within the precipitated protein pellet and discarded, leading to significant and variable analyte loss. It is essential to incorporate a step to disrupt this binding before precipitation.

Troubleshooting Specific Extraction Methods

An initial diagnostic workflow can help pinpoint the source of analyte loss.

G cluster_start cluster_extraction cluster_causes cluster_solutions start Start: Poor Recovery of This compound ppt Protein Precipitation (PPT) start->ppt Identify Extraction Method spe Solid-Phase Extraction (SPE) start->spe Identify Extraction Method lle Liquid-Liquid Extraction (LLE) start->lle Identify Extraction Method cause_ppt Potential Cause: Co-precipitation with protein due to high binding (~97%) ppt->cause_ppt cause_spe Potential Causes: - Incorrect Sorbent Choice - Sub-optimal Wash/Elution - Breakthrough during Loading spe->cause_spe cause_lle Potential Cause: Poor partitioning due to high polarity lle->cause_lle sol_ppt Solution: Disrupt protein binding (e.g., with acid) before adding organic solvent. cause_ppt->sol_ppt sol_spe Solution: Use mixed-mode cation exchange sorbent. Optimize pH of load, wash, and elution steps. cause_spe->sol_spe sol_lle Solution: Use ion-pairing agent to increase organic solubility. cause_lle->sol_lle

Figure 1: General troubleshooting workflow for poor recovery.
Protein Precipitation (PPT)

Problem: Very low (<50%) and inconsistent recovery of this compound in the supernatant after precipitation with acetonitrile or methanol.

G cluster_workflow cluster_loss start Start: Plasma Sample + Pinaverium-d4 (IS) add_solvent Add Acetonitrile (or Methanol) start->add_solvent vortex Vortex & Centrifuge add_solvent->vortex supernatant Collect Supernatant vortex->supernatant pellet Discard Protein Pellet vortex->pellet loss_point Major Loss Point: IS co-precipitates with proteins due to high binding and is discarded. pellet->loss_point

Figure 2: Workflow highlighting loss during Protein Precipitation.

Q: How can co-precipitation with proteins be prevented?

The key is to disrupt the interaction between this compound and plasma proteins before adding the precipitation solvent. This is typically achieved by adding an acid. A common approach is to add a small volume of formic acid or trichloroacetic acid to the sample and vortex briefly before adding acetonitrile. This denatures the proteins and releases the bound analyte into the solution, making it available for extraction into the supernatant.

Q: Is my choice of precipitation solvent optimal?

Acetonitrile is generally preferred over methanol as it tends to precipitate proteins more effectively.[9] However, ensure that this compound is soluble in the final solvent mixture. If recovery remains low after acid disruption, consider adjusting the ratio of sample to organic solvent.

Solid-Phase Extraction (SPE)

Problem: Low or no recovery of this compound in the elution fraction.

G cluster_workflow cluster_pitfalls condition 1. Condition (Methanol, Water) load 2. Load Sample (pH adjusted) condition->load wash 3. Wash (Remove Interferences) load->wash pitfall_load Pitfall: Analyte breakthrough. Is sample pH correct for retention on sorbent? load->pitfall_load elute 4. Elute (Recover Analyte) wash->elute pitfall_wash Pitfall: Analyte loss. Is wash solvent too strong, prematurely eluting the analyte? wash->pitfall_wash pitfall_elute Pitfall: Incomplete recovery. Is elution solvent strong enough to disrupt sorbent interaction? elute->pitfall_elute

Figure 3: Key pitfalls in the Solid-Phase Extraction workflow.

Q: What is the best SPE sorbent for this compound?

Given its permanent positive charge, a standard reversed-phase (C8 or C18) sorbent may not provide adequate retention. A mixed-mode cation exchange sorbent is highly recommended. These sorbents offer both hydrophobic (reversed-phase) and ionic retention mechanisms, which are ideal for quaternary ammonium compounds. Polymeric sorbents like Strata-X have also shown success for similar compounds.[10]

Q: How should I optimize the SPE method?

  • Load: The sample should be pre-treated (e.g., diluted, proteins precipitated) and the pH adjusted to be at least 2 pH units below the pKa of the sorbent's ion exchange group to ensure the sorbent is charged and ready to bind the positively charged analyte.[11]

  • Wash: The first wash should be with an aqueous, acidic solution (e.g., 0.1% formic acid in water) to remove polar interferences. A second wash with a mild organic solvent (e.g., methanol) can remove non-polar interferences. The key is to remove impurities without eluting the analyte of interest.

  • Elute: Elution requires disrupting the ionic interaction. This is typically done with a basic organic solvent. A common elution solvent is 5% ammonium hydroxide in methanol or acetonitrile.[11]

Liquid-Liquid Extraction (LLE)

Problem: The majority of this compound remains in the aqueous phase after extraction.

Q: Why is LLE so challenging for this compound?

Pinaverium bromide is highly polar and exists as a cation in solution, meaning it has very low solubility in common water-immiscible organic solvents like methyl tert-butyl ether (MTBE) or hexane. Standard LLE is therefore often ineffective.

Q: How can LLE recovery be improved?

To extract the charged analyte into an organic phase, an ion-pairing agent can be added to the aqueous sample. The ion-pairing agent is a large counter-ion that forms a neutral, more lipophilic complex with this compound, allowing it to be extracted. An example would be adding sodium dodecyl sulfate. However, this approach adds complexity and can introduce significant matrix effects in the final LC-MS/MS analysis. For these reasons, SPE or a well-optimized PPT method are generally preferred.

Recommended Experimental Protocols

The following protocols are suggested starting points for improving recovery. All steps should be performed in polypropylene labware.

Protocol 1: Protein Precipitation with Acid-Based Disruption
  • Sample Aliquot: Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Add Internal Standard: Spike with the working solution of this compound.

  • Protein Binding Disruption: Add 20 µL of 2% formic acid in water. Vortex for 15 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Mix and Incubate: Vortex vigorously for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene tube or well plate for analysis.

  • Evaporation & Reconstitution (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Protocol 2: Mixed-Mode Cation Exchange SPE
  • Sample Pre-treatment: Perform the protein precipitation as described in Protocol 1 (Steps 1-7). Dilute the resulting supernatant 1:1 with water containing 0.1% formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg / 1 mL) sequentially with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water.

    • Wash 2: Add 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.

References

How to handle carryover issues with Pinaverium bromide-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling analytical challenges related to Pinaverium bromide-d4 in LC-MS applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues, with a focus on carryover.

Troubleshooting Guide: Carryover Issues with this compound

Carryover, the appearance of an analyte signal in a blank injection following a sample injection, can significantly compromise the accuracy of quantitative analyses.[1] Pinaverium bromide, as a quaternary ammonium compound, can be particularly susceptible to carryover due to its potential for ionic and hydrophobic interactions with LC-MS system components.[2][3] This guide provides a systematic approach to identifying and mitigating carryover of this compound.

Step 1: Confirm and Characterize the Carryover

The first step is to confirm that the observed signal is indeed carryover and not contamination of your blank or mobile phase.

Experimental Protocol:

  • Injection Sequence: Run a sequence of injections in the following order:

    • Pre-Blank (mobile phase or blank matrix)

    • High-Concentration Standard or Sample

    • Post-Blank 1 (mobile phase or blank matrix)

    • Post-Blank 2 (mobile phase or blank matrix)

    • Post-Blank 3 (mobile phase or blank matrix)

  • Data Analysis:

    • A true carryover issue will show the highest signal in Post-Blank 1, with the signal decreasing in subsequent blank injections.[2]

    • If all post-blanks show a similar signal level, this suggests contamination of the mobile phase, blank solution, or ion source.[2][4]

Step 2: Isolate the Source of Carryover

Systematically isolate the component of the LC-MS system responsible for the carryover. The most common sources are the autosampler, injection valve, and the analytical column.[5]

Experimental Workflow:

The following diagram illustrates a systematic workflow to pinpoint the source of carryover.

Carryover_Troubleshooting_Workflow cluster_start cluster_autosampler Autosampler Investigation cluster_column Column Investigation cluster_ms MS Investigation cluster_solutions Start Observe Carryover A1 Bypass Injector Valve (if possible) Start->A1 Systematic Check A2 Inject Blank A1->A2 A3 Carryover Present? A2->A3 B1 Replace Column with Union A3->B1 No Sol_Valve Clean/Replace Injector Valve Rotor Seal A3->Sol_Valve Yes B2 Inject Blank B1->B2 B3 Carryover Present? B2->B3 C1 Infuse Blank Directly into MS Source B3->C1 No Sol_Autosampler Clean/Replace Autosampler Components (Needle, Seat, Loop) B3->Sol_Autosampler Yes C2 Signal Present? C1->C2 Sol_Column Implement Column Wash or Replace Column C2->Sol_Column No Sol_MS Clean MS Source (Cone, Capillary) C2->Sol_MS Yes Carryover_Logic A Carryover Suspected B Perform Blank Injection Sequence (Pre-Blank, High Standard, Post-Blanks) A->B C Signal Decreases Across Successive Post-Blanks? B->C D True Carryover Confirmed C->D Yes E Contamination Issue (Solvents, Blanks, Source) C->E No F Isolate Source: Autosampler, Column, Valve D->F G Implement Targeted Solution: Optimize Wash, Clean/Replace Parts F->G H Verify Fix with Blank Injection Sequence G->H I Issue Resolved H->I

References

Instability of Pinaverium bromide-d4 in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pinaverium bromide-d4. The focus is on addressing potential instability issues encountered during experiments under acidic or basic conditions.

Disclaimer: The stability of this compound is expected to be comparable to that of Pinaverium bromide. The information provided is based on studies of the non-deuterated compound.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: Based on forced degradation studies of Pinaverium bromide, the compound is relatively stable under acidic conditions. One study indicated that Pinaverium bromide remained stable during acid hydrolysis with 0.2M HCl.[1][2] Another study showed some degradation in 0.2N HCl after refluxing for 24 hours at 80°C, suggesting that prolonged exposure to strong acidic conditions and high temperatures can lead to degradation.[3]

Q2: What is the stability of this compound in basic solutions?

A2: Pinaverium bromide has shown stability under basic hydrolysis with 1M NaOH at ambient temperature.[1][2] However, another study reported degradation in 2N NaOH after refluxing for 24 hours at 80°C.[3][4] This suggests that, similar to acidic conditions, the stability in basic solutions is dependent on the concentration of the base, temperature, and duration of exposure.

Q3: What are the likely degradation products of this compound under acidic or basic stress?

A3: The exact chemical structures of the degradation products are not extensively detailed in the available literature. However, forced degradation studies have shown the appearance of additional peaks in HPLC chromatograms, indicating the formation of new chemical entities.[1] Under hydrolytic conditions, functional groups like esters and amides are typically susceptible to cleavage.[4] For Pinaverium bromide, which has ether linkages, hydrolysis could potentially occur at these sites under harsh conditions.

Q4: What are the recommended storage conditions for this compound solutions?

A4: Stock solutions of Pinaverium bromide are typically prepared in an organic solvent like acetonitrile and can be stored at 2-8°C, protected from light.[1] For working solutions in aqueous or buffered media, it is advisable to prepare them fresh. If short-term storage is necessary, refrigeration is recommended to minimize potential degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low assay values for this compound. Degradation due to harsh pH conditions or elevated temperature.- Ensure the pH of your solution is within a stable range for Pinaverium bromide (close to neutral if possible).- Avoid prolonged exposure to strong acids or bases.- Perform experiments at controlled, lower temperatures if possible.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.- Conduct forced degradation studies under controlled conditions (acid, base, heat, light, oxidation) to identify potential degradation peaks.- Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.[1][2][3][4][5][6]
Inconsistent results between experimental replicates. Variable degradation due to inconsistent experimental conditions.- Precisely control the pH, temperature, and incubation time for all samples.- Ensure uniform exposure to light if photostability is a concern.- Use a validated analytical method with demonstrated precision.[1][7]
Precipitation of the compound in aqueous solution. Poor solubility at a specific pH.- Check the solubility of this compound in your chosen buffer system.- Consider the use of co-solvents if compatible with your experimental design.

Quantitative Data Summary

The following tables summarize the results from forced degradation studies on Pinaverium bromide.

Table 1: Stability of Pinaverium Bromide under Acidic Conditions

Acid ConcentrationTemperatureDurationDegradation (%)Reference
0.2M HClAmbientNot SpecifiedStable[1][2]
0.2N HCl80°C24 hoursDegradation Observed[3]
5M HCl80°C3 hoursDegradation Observed[5]

Table 2: Stability of Pinaverium Bromide under Basic Conditions

Base ConcentrationTemperatureDurationDegradation (%)Reference
1M NaOHAmbientNot SpecifiedStable[1][2]
2N NaOHNot SpecifiedNot SpecifiedDegradation Observed[4]
0.2N NaOH80°C24 hoursDegradation Observed[3]
5M NaOH80°C3 hoursDegradation Observed[5]

Experimental Protocols

Protocol for Forced Degradation Study (Acid and Base Hydrolysis)

This protocol is a generalized procedure based on methodologies reported in the literature.[1][2][3][4]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.2N HCl).

    • The final concentration of the drug should be in the working range of the analytical method (e.g., 50-200 µg/mL).

    • Incubate the solution under controlled conditions (e.g., room temperature or elevated temperature like 80°C) for a specified duration (e.g., 3 to 24 hours).

    • After incubation, cool the solution to room temperature (if heated) and neutralize it with an appropriate base (e.g., 0.2N NaOH).

    • Dilute the neutralized solution with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 1N NaOH).

    • The final concentration of the drug should be in the working range of the analytical method.

    • Incubate the solution under controlled conditions for a specified duration.

    • After incubation, cool the solution to room temperature (if heated) and neutralize it with an appropriate acid (e.g., 1N HCl).

    • Dilute the neutralized solution with the mobile phase to the target concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • A suitable method might use a C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate or triethylamine solution) and an organic modifier (e.g., acetonitrile) with UV detection (e.g., at 213 or 214 nm).[1][2][4][7]

Visualizations

experimental_workflow start Start: Prepare this compound Stock Solution acid_stress Acidic Stress (e.g., 0.2N HCl, 80°C, 24h) start->acid_stress base_stress Basic Stress (e.g., 1N NaOH, RT, 24h) start->base_stress neutralize_acid Neutralize with Base acid_stress->neutralize_acid neutralize_base Neutralize with Acid base_stress->neutralize_base hplc_analysis Analyze by Stability-Indicating HPLC neutralize_acid->hplc_analysis neutralize_base->hplc_analysis data_analysis Data Analysis: - Assay of Parent Compound - Detection of Degradants hplc_analysis->data_analysis end End: Stability Assessment data_analysis->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Pinaverium Bromide-d4 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of Pinaverium bromide-d4 as an internal standard (IS) in quantitative analyses.

Troubleshooting Guide

Users may encounter several issues during the optimization of the internal standard concentration. The following table outlines common problems, their potential causes, and recommended solutions to ensure accurate and reliable results.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in IS Response - Inconsistent sample preparation or extraction.[1][2] - Pipetting errors during the addition of the IS. - Instability of the IS in the sample matrix. - Instrument-related issues such as inconsistent injection volume or detector response drift.[2]- Ensure consistent and reproducible sample preparation techniques.[1] - Use calibrated pipettes and verify pipetting accuracy. - Evaluate the stability of this compound in the biological matrix under the experimental conditions. - Perform system suitability tests to check for instrument performance before each run.
Poor Accuracy and/or Precision - Inappropriate concentration of the IS. - The IS is not effectively compensating for matrix effects.[3][4] - Cross-talk between the analyte and IS mass spectrometry signals.[5] - Non-linear detector response at the chosen IS concentration.- Experiment with different concentrations of this compound to find the optimal level. - Use a stable isotope-labeled internal standard like this compound to better compensate for matrix effects.[5] - Ensure the mass difference between the analyte and IS is sufficient to avoid cross-talk (ideally 4-5 Da).[5] - Verify that the IS response is within the linear dynamic range of the instrument.
Signal Suppression or Enhancement (Matrix Effects) - Co-eluting endogenous components from the biological matrix affecting the ionization of the analyte and/or IS.[3][4] - The chosen IS concentration is too high, leading to competition for ionization with the analyte.- Optimize the chromatographic method to separate the analyte and IS from interfering matrix components.[3] - Improve the sample clean-up procedure to remove interfering substances. - Evaluate different IS concentrations to minimize ionization competition.
Non-linear Calibration Curve - The concentration of the IS is too low, leading to a poor signal-to-noise ratio at the lower end of the curve. - The concentration of the IS is too high, causing detector saturation at the higher end of the curve. - Cross-signal contribution from the analyte to the IS.[5]- Adjust the IS concentration to be within the linear range of the assay. A common starting point is a concentration similar to the midpoint of the calibration curve. - Verify the purity of the this compound to ensure it is free from unlabeled Pinaverium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for an internal standard like this compound?

A1: There is no single "ideal" concentration, as the optimal amount depends on several factors, including the expected concentration range of the analyte (Pinaverium bromide), the sensitivity of the mass spectrometer, and the presence of matrix effects.[5] A common practice is to use an IS concentration that is in the mid-range of the calibration curve for the analyte.[5] The goal is to have an IS response that is strong and reproducible without saturating the detector or causing ion suppression.

Q2: Why is a stable isotope-labeled internal standard like this compound preferred?

A2: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative LC-MS analysis.[6] Because this compound has a chemical structure and physicochemical properties that are nearly identical to the analyte, it co-elutes and experiences similar extraction recovery and matrix effects.[2] This allows it to more accurately compensate for variations during sample preparation and analysis, leading to improved accuracy and precision.

Q3: How do I assess the impact of the internal standard concentration on matrix effects?

A3: To assess matrix effects, you can perform a post-extraction addition experiment.[3] This involves comparing the response of the analyte and IS in a neat solution to their response in a sample matrix extract where they have been added after the extraction process. By testing different concentrations of this compound, you can determine which concentration provides the most consistent analyte-to-IS response ratio across different lots of the biological matrix, indicating effective compensation for matrix effects.

Q4: What should I do if I observe significant variability in the this compound signal across a sample batch?

A4: Variability in the IS signal can indicate a problem with the analytical method.[1] First, review your sample preparation procedure for any inconsistencies.[2] Check for potential sources of error such as inaccurate pipetting or incomplete extraction. It is also important to examine the instrument performance for any drifts in sensitivity.[2] Regulatory guidance often suggests investigating samples where the IS response is less than 50% or greater than 150% of the mean IS response of the batch.[2]

Q5: When should the internal standard be added to the sample?

A5: The internal standard should be added as early as possible in the sample preparation workflow.[5] For most applications, this means adding this compound to the biological matrix sample before any extraction or protein precipitation steps. This ensures that the IS can account for variability in all subsequent sample handling steps.[2]

Experimental Protocol: Optimization of this compound Concentration

This protocol outlines the key steps for determining the optimal concentration of this compound for the quantitative analysis of Pinaverium bromide in a biological matrix.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Pinaverium bromide and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • From the stock solutions, prepare a series of working solutions for the calibration curve standards and quality control (QC) samples.

  • Prepare several different working solutions of this compound at various concentrations to be tested (e.g., low, medium, and high concentrations relative to the expected analyte concentration range).

2. Preparation of Calibration Curve and QC Samples:

  • Spike the appropriate biological matrix (e.g., plasma, urine) with the Pinaverium bromide working solutions to create calibration standards at a range of concentrations.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • For each concentration of this compound being tested, add a fixed volume of the respective IS working solution to all calibration standards and QC samples.

3. Sample Extraction:

  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.

  • Evaporate the solvent and reconstitute the samples in the mobile phase.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method.

  • Monitor the peak area responses for both Pinaverium bromide and this compound.

5. Data Evaluation:

  • For each tested concentration of this compound, construct a calibration curve by plotting the peak area ratio (Pinaverium bromide / this compound) against the concentration of Pinaverium bromide.

  • Calculate the concentration of the QC samples using the calibration curve.

  • Evaluate the accuracy and precision of the QC samples for each IS concentration.

  • Assess the response of the this compound across all samples to check for consistency.

6. Selection of Optimal Concentration:

  • The optimal concentration of this compound is the one that results in:

    • A linear calibration curve with a good correlation coefficient (r² > 0.99).

    • Acceptable accuracy and precision for the QC samples (typically within ±15%).

    • A consistent and reproducible IS peak area across the entire analytical run.

Visualizations

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_sample_prep 2. Sample Preparation cluster_extraction 3. Extraction cluster_analysis 4. Analysis & Evaluation stock_analyte Prepare Analyte Stock Solution cal_standards Prepare Calibration Standards in Matrix stock_analyte->cal_standards stock_is Prepare IS Stock Solutions (Low, Med, High Conc.) add_is Add Fixed Volume of IS to all Samples stock_is->add_is cal_standards->add_is qc_samples Prepare QC Samples in Matrix qc_samples->add_is extraction Perform Sample Extraction add_is->extraction reconstitution Evaporate and Reconstitute extraction->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_eval Evaluate Data: Linearity, Accuracy, Precision, IS Response lcms_analysis->data_eval select_opt Select Optimal IS Concentration data_eval->select_opt

Caption: Workflow for optimizing internal standard concentration.

Matrix_Effects cluster_no_is Without Internal Standard cluster_with_is With this compound (IS) analyte_suppressed Analyte Signal (Suppressed) ms_source_no_is MS Ion Source analyte_suppressed->ms_source_no_is matrix Matrix Components matrix->ms_source_no_is Co-elution causes ion suppression inaccurate_result Inaccurate Quantification ms_source_no_is->inaccurate_result analyte_is_suppressed Analyte & IS Signals (Equally Suppressed) ms_source_with_is MS Ion Source analyte_is_suppressed->ms_source_with_is matrix_is Matrix Components matrix_is->ms_source_with_is Co-elution causes ion suppression accurate_result Accurate Quantification ms_source_with_is->accurate_result Ratio (Analyte/IS) remains constant

Caption: Role of IS in mitigating matrix effects.

References

Technical Support Center: Pinaverium Bromide Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Pinaverium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the bioanalysis of Pinaverium bromide in plasma?

A1: The most common and sensitive method for the quantitative determination of Pinaverium bromide in biological matrices like human plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high specificity and sensitivity, which is crucial due to the low plasma concentrations of Pinaverium bromide observed after oral administration.

Q2: What are the typical sample preparation methods for Pinaverium bromide bioanalysis?

A2: The two main sample preparation techniques employed for Pinaverium bromide bioanalysis are protein precipitation (PPT) and liquid-liquid extraction (LLE).[4] Protein precipitation, often with acetonitrile, is a simpler and faster method. Liquid-liquid extraction, for instance, using a mixture of isopropanol and dichloromethane, can provide a cleaner extract, potentially reducing matrix effects.[4]

Q3: What type of internal standard (IS) is recommended for Pinaverium bromide bioanalysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Pinaverium bromide-d4.[4] A SIL-IS is the best choice as it has the same extraction recovery, chromatographic retention time, and ionization response as the analyte, effectively compensating for variability during sample processing and analysis.[5] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but requires more careful validation to ensure it adequately tracks the analyte.[6]

Troubleshooting Guide

Chromatography Issues

Q4: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for Pinaverium bromide. What could be the cause and how can I resolve it?

A4: Poor peak shape for Pinaverium bromide, a quaternary ammonium compound, is a common issue in reversed-phase chromatography.

  • Cause: Interaction of the positively charged analyte with residual silanols on the C18 column packing material can lead to peak tailing. The use of a highly organic injection solvent with a weak mobile phase can cause peak fronting or splitting.

  • Solutions:

    • Mobile Phase Optimization: Ensure the mobile phase has an appropriate pH and ionic strength to minimize silanol interactions. The use of mobile phase additives like ammonium formate or triethylamine can improve peak shape.[2][7]

    • Alternative Chromatography: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better retention and peak shape for polar compounds like quaternary amines. Mixed-mode columns with a positively charged surface can also eliminate ion-exchange interactions and improve peak symmetry.

    • Injection Solvent: The injection solvent should be as weak as, or weaker than, the initial mobile phase to ensure proper focusing of the analyte at the head of the column.

    • Column Choice: Employ a well-end-capped C18 column or a column with a polar-embedded or polar-end-capped phase to provide additional retention and better peak shape for polar compounds.

Q5: My Pinaverium bromide peak is showing low retention and eluting near the solvent front. How can I increase its retention time?

A5: Low retention can lead to significant matrix effects and poor quantification.

  • Cause: Pinaverium bromide, being a polar molecule, may have limited interaction with traditional C18 stationary phases.

  • Solutions:

    • Mobile Phase Adjustment: Decrease the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention.

    • Alternative Stationary Phases: As mentioned previously, a HILIC or a polar-embedded/end-capped reversed-phase column will offer better retention for polar analytes.

    • Gradient Elution: If using isocratic elution, switching to a gradient with a lower initial organic solvent concentration can help retain the analyte at the beginning of the run.

Sample Preparation and Recovery Issues

Q6: I am experiencing low and inconsistent recovery of Pinaverium bromide from plasma samples. What are the potential reasons and solutions?

A6: Low and variable recovery can significantly impact the accuracy and precision of the assay.

  • Cause: Inefficient extraction from the biological matrix, analyte degradation, or adsorption to labware can all contribute to low recovery. The choice of extraction solvent and pH are critical.

  • Solutions:

    • Optimize LLE Parameters:

      • Solvent Selection: Experiment with different organic solvents or solvent mixtures. For Pinaverium bromide, a combination of a polar and a non-polar solvent (e.g., isopropanol/dichloromethane) has been shown to be effective.[4]

      • pH Adjustment: Adjust the pH of the aqueous phase to ensure Pinaverium bromide is in a state that favors partitioning into the organic phase.

      • Mixing and Centrifugation: Ensure thorough mixing to maximize extraction efficiency and adequate centrifugation to achieve clean phase separation.

    • Optimize PPT Parameters:

      • Solvent-to-Plasma Ratio: A common ratio is 3:1 (v/v) of organic solvent to plasma. This can be optimized to ensure complete protein precipitation.

      • Choice of Solvent: Acetonitrile is a common choice for protein precipitation.[2]

    • Minimize Adsorption: Use low-binding polypropylene tubes and pipette tips to prevent the analyte from adsorbing to surfaces.

    • Internal Standard: A suitable internal standard, preferably a SIL-IS, is crucial to compensate for extraction variability.[5]

Q7: I am observing emulsion formation during liquid-liquid extraction. How can I prevent or resolve this?

A7: Emulsions are a common problem in LLE, especially with plasma samples, and can lead to poor recovery and reproducibility.

  • Cause: The presence of endogenous substances like phospholipids and proteins that act as surfactants can cause the formation of an emulsion between the aqueous and organic layers.

  • Solutions:

    • Gentle Mixing: Instead of vigorous vortexing, gently rock or invert the sample tubes to mix the phases.

    • "Salting Out": Add a small amount of a salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength, which can help break the emulsion.

    • Centrifugation: Increase the centrifugation speed or time to facilitate phase separation.

    • Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion.

Mass Spectrometry and Sensitivity Issues

Q8: I am struggling with low sensitivity for Pinaverium bromide in my LC-MS/MS assay. How can I enhance the signal?

A8: Achieving a low limit of quantitation (LLOQ) is often necessary for pharmacokinetic studies of Pinaverium bromide.

  • Cause: Suboptimal mass spectrometer settings, inefficient ionization, or significant matrix effects can all lead to low sensitivity.

  • Solutions:

    • MS Parameter Optimization: Infuse a standard solution of Pinaverium bromide directly into the mass spectrometer to optimize parameters such as capillary voltage, desolvation temperature, gas flows, and collision energy for the specific MRM transitions.[4][8]

    • Mobile Phase Modifiers: The choice and concentration of mobile phase additives (e.g., ammonium formate) can significantly impact ionization efficiency.

    • Chromatographic Peak Shape: Sharper chromatographic peaks result in a higher signal-to-noise ratio. Refer to the chromatography troubleshooting section to improve peak shape.

    • Reduce Column Diameter: Switching from a standard 4.6 mm ID column to a smaller ID column (e.g., 2.1 mm) can increase sensitivity by reducing analyte dilution on the column.

    • Sample Clean-up: A more rigorous sample preparation method, such as LLE or solid-phase extraction (SPE), can reduce matrix components that cause ion suppression.

Q9: I suspect significant matrix effects are impacting my results. How can I diagnose and mitigate this?

A9: Matrix effects, either ion suppression or enhancement, can severely compromise the accuracy and reliability of an LC-MS/MS method.

  • Cause: Co-eluting endogenous components from the plasma can interfere with the ionization of Pinaverium bromide in the MS source.

  • Diagnosis:

    • Post-Column Infusion: Infuse a constant flow of a Pinaverium bromide standard solution into the MS while injecting an extracted blank plasma sample. Dips or peaks in the baseline signal at the retention time of the analyte indicate ion suppression or enhancement, respectively.

    • Quantitative Assessment: Compare the peak area of Pinaverium bromide in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank plasma sample at the same concentration. A significant difference indicates the presence of matrix effects.[8]

  • Mitigation Strategies:

    • Chromatographic Separation: Modify the chromatographic method to separate Pinaverium bromide from the interfering matrix components.

    • Improved Sample Clean-up: Switch from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction to remove more of the interfering matrix components.

    • Stable Isotope-Labeled Internal Standard: A co-eluting SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[9]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the ability to reach the required LLOQ.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation (PPT)

This protocol is adapted from a validated method for the determination of Pinaverium bromide in human plasma.[2]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a polypropylene microcentrifuge tube, add 500 µL of the plasma sample.

  • Add the internal standard solution (e.g., Itraconazole).

  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 7 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)

This protocol is based on a method developed for the LC-MS/MS analysis of Pinaverium bromide.[4]

  • Pipette 0.5 mL of the plasma sample into a clean polypropylene tube.

  • Add 25 µL of the internal standard working solution (e.g., this compound).

  • Add 3 mL of the extraction solvent (e.g., isopropanol/dichloromethane, 5:95 v/v).

  • Vortex the mixture for 3 minutes.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 60 °C).

  • Reconstitute the dried residue in 100 µL of the mobile phase or a suitable reconstitution solvent (e.g., 2mM ammonium formate solution-acetonitrile, 40:60 v/v).

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of LC-MS/MS Method Parameters for Pinaverium Bromide Bioanalysis

ParameterMethod 1[2]Method 2[3]Method 3[4]
LC Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)Not SpecifiedC18 silica gel column
Mobile Phase Acetonitrile:5 mM Ammonium Formate (80:20, v/v)Acetonitrile:Water (containing 0.1% formic acid)A: 2mM Ammonium Formate, B: Acetonitrile (Gradient)
Flow Rate 0.3 mL/min0.8 mL/min0.4 mL/min
Internal Standard ItraconazolePaclitaxelThis compound
Ionization Mode ESI+ESI+ESI+
MRM Transition 511.2 → 230.0Not Specified512.09 → 230.93
Linearity Range 12 - 12,000 pg/mL10.0 - 10,000.0 pg/mL0.005 - 5 ng/mL
LLOQ 12 pg/mL10 pg/mL0.005 ng/mL

Table 2: Sample Preparation Recovery and Matrix Effect Data for Pinaverium Bromide

ParameterProtein Precipitation[2]Liquid-Liquid Extraction[4]Protein Precipitation[3]
Extraction Method AcetonitrileIsopropanol/Dichloromethane (5:95)Not Specified
Analyte Recovery (%) 153.6 - 163.4Not explicitly stated, but method was successful99.7 - 111.7
IS Recovery (%) ~100 (Itraconazole)Not explicitly stated, but method was successful106.2 (Paclitaxel)
Matrix Effect Stated that over 100% recovery may be due to matrix effectStated to be negligibleStated to have no interference

Table 3: Summary of Method Validation Data

ParameterMethod 1[2]Method 2[3]
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%

Visualizations

G cluster_workflow Pinaverium Bromide Bioanalysis Workflow sample_receipt Sample Receipt and Storage sample_prep Sample Preparation (PPT or LLE) sample_receipt->sample_prep Thaw and Vortex lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis Inject Extract data_processing Data Processing and Quantification lc_ms_analysis->data_processing Generate Raw Data reporting Reporting data_processing->reporting Calculate Concentrations

Caption: Experimental workflow for Pinaverium bromide bioanalysis.

G cluster_troubleshooting Troubleshooting Logic for Common Bioanalytical Issues start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) check_chroma Review Chromatography start->check_chroma check_prep Evaluate Sample Preparation start->check_prep check_ms Optimize MS Parameters start->check_ms solution_chroma Adjust Mobile Phase Change Column Optimize Gradient check_chroma->solution_chroma If peak shape/retention issue solution_prep Optimize Extraction Solvent/pH Use SIL-IS Improve Clean-up check_prep->solution_prep If recovery/matrix effect issue solution_ms Tune MS Parameters Check for Matrix Effects check_ms->solution_ms If sensitivity/matrix effect issue resolved Issue Resolved solution_chroma->resolved solution_prep->resolved solution_ms->resolved

Caption: A logical troubleshooting workflow for Pinaverium bromide bioanalysis.

References

Impact of different anticoagulants on Pinaverium bromide-d4 stability in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of different anticoagulants on the stability of Pinaverium bromide-d4 in plasma. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for collecting plasma samples for this compound analysis?

A1: The choice of anticoagulant should be carefully validated during bioanalytical method development. While EDTA is commonly used, its potential to chelate metal ions might influence the stability of certain analytes. Heparin and citrate are other common options. It is crucial to perform stability studies with all anticoagulants under consideration to determine the most suitable one for your specific assay. Regulatory bodies like the European Medicines Agency (EMA) recommend that the validation of a bioanalytical method should be performed using the same anticoagulant as will be used for the study samples[1].

Q2: My this compound internal standard signal is inconsistent across samples. Could the anticoagulant be the cause?

A2: Yes, variability in internal standard response can be a sign of instability or matrix effects, which can be influenced by the anticoagulant. Different anticoagulants can alter the plasma pH and composition, potentially affecting the stability and extraction efficiency of this compound. Systematical differences in internal standard response between calibration standards and study samples may be caused by different anticoagulants used for plasma preparation[2]. It is recommended to investigate the matrix effect of each anticoagulant during method validation.

Q3: How can I assess the stability of this compound in plasma with different anticoagulants?

A3: A comprehensive stability assessment should include freeze-thaw stability, short-term (bench-top) stability, and long-term stability evaluations. This involves spiking a known concentration of this compound into plasma collected with each anticoagulant (EDTA, heparin, citrate) and analyzing the samples at various time points and storage conditions. The results are then compared to a baseline (time zero) measurement to determine the percentage of degradation.

Q4: What should I do if I observe degradation of this compound with a specific anticoagulant?

A4: If degradation is observed, you should consider the following:

  • Switch Anticoagulant: Select the anticoagulant that demonstrated the best stability for your analyte.

  • Optimize Storage Conditions: Ensure samples are processed and stored at appropriate temperatures (e.g., -70°C or lower) immediately after collection.

  • Investigate Degradation Products: If possible, identify any degradation products to better understand the degradation pathway. A stability-indicating analytical method should be used to separate the analyte from any potential degradants[3].

  • pH Adjustment: In some cases, adjusting the pH of the plasma sample after collection can improve analyte stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound Analyte instability in the chosen anticoagulant. Perform a short-term stability study at room temperature and 4°C in plasma with different anticoagulants (EDTA, heparin, citrate) to identify the most suitable one.
Inefficient extraction due to anticoagulant interference. Evaluate your sample preparation method (e.g., protein precipitation, liquid-liquid extraction) with each anticoagulant. A patent for Pinaverium bromide analysis suggests using isopropanol-dichloromethane for extraction[4]. Optimize the extraction solvent and pH.
High variability in internal standard peak area Matrix effect from the anticoagulant. Conduct a matrix effect study by comparing the response of this compound in post-extraction spiked plasma from different anticoagulant tubes to the response in a neat solution.
Inconsistent sample collection or processing. Standardize the blood collection, processing, and storage procedures. Ensure consistent mixing of blood with the anticoagulant.
Shift in retention time of this compound Interaction with anticoagulant or plasma components. Ensure proper chromatographic separation. A UPLC-MS/MS method using an Acquity UPLC BEH C18 column has been reported for Pinaverium bromide analysis[5].
Appearance of unknown peaks near the analyte peak Degradation of this compound. Develop a stability-indicating method that can resolve the parent compound from its degradation products. Forced degradation studies (acidic, basic, oxidative, photolytic conditions) can help identify potential degradants[3].

Experimental Protocols

Protocol 1: Assessment of Short-Term (Bench-Top) Stability of this compound in Plasma with Different Anticoagulants

Objective: To evaluate the stability of this compound in human plasma collected with K2EDTA, Sodium Heparin, and Sodium Citrate when stored at room temperature (20-25°C) and refrigerated (2-8°C) for up to 24 hours.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). A patent for Pinaverium bromide analysis mentions dissolving the d4 standard in acetonitrile[4].

  • Spike Plasma: Spike drug-free human plasma (collected with K2EDTA, Sodium Heparin, and Sodium Citrate) with the this compound stock solution to achieve a final concentration within the intended calibration range of your analytical method.

  • Aliquot Samples: Aliquot the spiked plasma samples for each anticoagulant into appropriately labeled tubes.

  • Time Zero (T0) Analysis: Immediately after spiking, process and analyze a set of aliquots (n=3 for each anticoagulant) to establish the baseline concentration.

  • Incubate Samples: Store the remaining aliquots at room temperature and in the refrigerator.

  • Time Point Analysis: At specified time points (e.g., 2, 4, 8, 12, and 24 hours), retrieve a set of aliquots (n=3 for each anticoagulant) from both storage conditions.

  • Sample Processing: Process the samples using a validated bioanalytical method, such as protein precipitation with acetonitrile[5].

  • LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the mean concentration and standard deviation for each time point and anticoagulant. Determine the percentage of stability relative to the T0 concentration.

Protocol 2: Assessment of Freeze-Thaw Stability of this compound

Objective: To determine the stability of this compound in human plasma collected with different anticoagulants after multiple freeze-thaw cycles.

Methodology:

  • Prepare Spiked Plasma: Prepare spiked plasma samples for each anticoagulant as described in Protocol 1.

  • Freeze Samples: Store the aliquots at -70°C or lower for at least 24 hours.

  • Freeze-Thaw Cycles:

    • Cycle 1: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -70°C for at least 12 hours.

    • Cycle 2 & 3: Repeat the thaw-freeze process for the desired number of cycles (typically 3).

  • Sample Analysis: After the final thaw, process and analyze the samples (n=3 for each anticoagulant and each cycle) along with a set of freshly prepared T0 samples.

  • Data Analysis: Compare the mean concentration of the freeze-thaw samples to the mean concentration of the T0 samples to calculate the percentage of stability.

Data Presentation

Table 1: Illustrative Short-Term Stability of this compound in Human Plasma

AnticoagulantStorage ConditionTime (hours)Mean Concentration (ng/mL)% Stability vs. T0
K2EDTA Room Temp010.12100.0
49.9898.6
89.8597.3
249.5494.3
Refrigerated010.08100.0
410.0599.7
810.0199.3
249.9298.4
Sodium Heparin Room Temp010.05100.0
49.8297.7
89.6195.6
249.1390.8
Refrigerated010.11100.0
410.0799.6
89.9998.8
249.8597.4
Sodium Citrate Room Temp010.21100.0
410.1599.4
810.0398.2
249.8896.8
Refrigerated010.18100.0
410.1699.8
810.1199.3
2410.0598.7

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental validation.

Table 2: Illustrative Freeze-Thaw Stability of this compound

AnticoagulantFreeze-Thaw CyclesMean Concentration (ng/mL)% Stability vs. T0
K2EDTA 19.9598.3
29.8897.6
39.8196.9
Sodium Heparin 19.8797.2
29.7596.1
39.6294.8
Sodium Citrate 110.0299.0
29.9698.4
39.9197.9

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental validation.

Visualizations

experimental_workflow A Blood Collection B1 K2EDTA Tube A->B1 B2 Sodium Heparin Tube A->B2 B3 Sodium Citrate Tube A->B3 C Centrifugation & Plasma Separation B1->C B2->C B3->C D Spiking with this compound C->D E1 Short-Term Stability (Room Temp & Refrigerated) D->E1 E2 Freeze-Thaw Stability D->E2 F Sample Processing (e.g., Protein Precipitation) E1->F E2->F G LC-MS/MS Analysis F->G H Data Analysis & Stability Assessment G->H

Caption: Experimental workflow for assessing the impact of anticoagulants on this compound stability.

troubleshooting_logic Start Inconsistent this compound Signal Check1 Review Sample Handling Procedures Start->Check1 Result1 Procedures Consistent? Check1->Result1 Check2 Perform Matrix Effect Study (Post-extraction spike) Result2 Significant Matrix Effect? Check2->Result2 Check3 Conduct Stability Studies (Bench-top, Freeze-Thaw) Result3 Analyte Unstable? Check3->Result3 Result1->Check2 Yes Action1 Standardize Collection & Processing Result1->Action1 No Result2->Check3 No Action2 Optimize Sample Cleanup / Chromatography Result2->Action2 Yes Action3 Select Alternative Anticoagulant Result3->Action3 Yes End Consistent Signal Achieved Result3->End No Action1->Check1 Action2->End Action3->End

Caption: Troubleshooting logic for inconsistent internal standard signals.

References

Strategies to enhance the sensitivity of Pinaverium bromide-d4 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Pinaverium bromide-d4. Our aim is to help you enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

A1: this compound is a deuterated form of Pinaverium bromide, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms.[1] It is primarily used as an internal standard (IS) in quantitative bioanalysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the non-labeled analyte (Pinaverium bromide).[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, which helps to accurately correct for variations in the analytical process and matrix effects, ultimately leading to more precise and accurate quantification.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once in solution, it should be stored at -80°C for up to one year.[3] For short-term storage, it can be kept at a controlled room temperature between 15°C and 25°C, protected from moisture.[4] It is important to avoid repeated freeze-thaw cycles.

Q3: What are the typical mass transitions for Pinaverium bromide and this compound in LC-MS/MS analysis?

A3: Based on available literature, the following mass transitions (m/z) in positive ion mode are commonly used for monitoring Pinaverium bromide and its deuterated internal standard:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Pinaverium bromide511.2230
This compound516.13230.92

These values may require optimization on your specific instrument.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, helping you to enhance detection sensitivity and resolve analytical challenges.

Issue 1: Poor Sensitivity or Low Signal Intensity

Possible Causes & Solutions:

  • Suboptimal Mass Spectrometry Parameters: The cone voltage and collision energy are critical for achieving optimal fragmentation and signal intensity. If the signal is weak, these parameters may need to be optimized for your specific instrument.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound, leading to a reduced signal.[7][8]

    • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[9]

    • Optimize Chromatography: Adjust the chromatographic conditions to better separate this compound from matrix interferences. This can involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.

    • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and improve the signal.

  • Inefficient Ionization: The choice of ionization source and its settings can significantly impact sensitivity. Electrospray ionization (ESI) in positive mode is commonly used for Pinaverium bromide.[6] Ensure that the ESI source parameters (e.g., capillary voltage, desolvation temperature, gas flow rates) are optimized.

Workflow for Optimizing MS/MS Parameters:

A Infuse Standard Solution of this compound B Optimize Precursor Ion (Q1) A->B C Select Product Ions (Q3) B->C D Optimize Collision Energy C->D E Optimize Cone Voltage D->E F Finalized MRM Method E->F

Caption: Workflow for optimizing MS/MS parameters.

Issue 2: Inaccurate Quantification and Poor Precision

Possible Causes & Solutions:

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent or matrix, especially under certain pH or temperature conditions.[7][10] This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-labeled analyte, resulting in inaccurate quantification.

    • Control pH: Avoid strongly acidic or basic conditions during sample preparation and in the mobile phase if the deuterium labels are in exchangeable positions.

    • Label Position: Be aware of the position of the deuterium labels. Labels on heteroatoms (O, N) or carbons adjacent to carbonyl groups are more prone to exchange.[7]

  • Interference from Analyte's Isotopes: The naturally occurring isotopes of Pinaverium bromide can contribute to the signal of the this compound internal standard, especially at high analyte concentrations. This "cross-talk" can lead to non-linear calibration curves and biased results.[11]

    • Non-Linear Calibration: If you observe non-linearity at the higher end of your calibration curve, consider using a non-linear regression model for calibration that accounts for this isotopic interference.[11]

  • Analyte in Internal Standard: The deuterated internal standard may contain a small amount of the non-labeled analyte as an impurity. This can lead to a positive bias in your results, especially at low analyte concentrations.

    • Check Certificate of Analysis: Review the certificate of analysis for your this compound standard to check for isotopic purity.

    • Blank Analysis: Analyze a blank sample spiked only with the internal standard to assess the level of non-labeled analyte present.

Logical Tree for Troubleshooting Inaccurate Quantification:

A Inaccurate Quantification B Check for Isotopic Exchange A->B C Assess Analyte Isotope Interference A->C D Verify Purity of Internal Standard A->D E Control pH and Temperature B->E F Use Non-Linear Calibration C->F G Analyze IS-only Blank D->G

Caption: Troubleshooting inaccurate quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and rapid method for extracting Pinaverium bromide from plasma samples.

  • To 500 µL of plasma sample in a microcentrifuge tube, add the internal standard solution (this compound).

  • Add 1 mL of acetonitrile to precipitate the proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for Pinaverium bromide analysis. These should be optimized for your specific instrumentation and application.

ParameterRecommended Condition
LC Column C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[6]
Mobile Phase A: 5 mM Ammonium Formate in WaterB: Acetonitrile[6]
Gradient Isocratic or gradient elution depending on the complexity of the sample. A typical starting point is 80% B.[6]
Flow Rate 0.3 mL/min[6]
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Pinaverium bromide: 511.2 -> 230this compound: 516.13 -> 230.92[5][6]
Cone Voltage ~30-40 V (Optimize for your instrument)[5]
Collision Energy ~25-30 V (Optimize for your instrument)[5]

Workflow for Sample Analysis:

A Sample Collection (Plasma) B Add Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G

Caption: General workflow for sample analysis.

References

Overcoming challenges in the quantification of quaternary ammonium compounds like Pinaverium bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of quaternary ammonium compounds (QACs), with a specific focus on Pinaverium Bromide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying quaternary ammonium compounds like Pinaverium Bromide?

The quantification of QACs presents several analytical challenges due to their unique physicochemical properties. Key difficulties include:

  • Diverse Structures and Properties: QACs encompass a wide range of structures with varying alkyl chain lengths and hydrophobicity. This diversity makes it challenging to develop a single analytical method with optimal recovery for all QACs.[1][2]

  • Adsorption to Surfaces: QACs have a tendency to adsorb to various surfaces, particularly plastics. This can lead to significant analyte loss during sample collection, storage, and preparation. It is recommended to use glass containers for sample handling.[3]

  • Matrix Effects: When analyzing samples from complex matrices such as biological fluids or environmental extracts, co-eluting endogenous substances can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement.[4][5] This can significantly impact the accuracy and precision of the quantification.

  • Sample Preparation Complexity: The extraction of QACs from complex matrices often requires multi-step procedures to remove interfering substances and concentrate the analyte. Finding an efficient and reproducible sample preparation method is crucial for accurate quantification.[6]

  • Carryover in Analytical Systems: The "stickiness" of QACs can lead to carryover in the liquid chromatography (LC) system, where the analyte from a high-concentration sample can appear in subsequent blank or low-concentration samples.[7]

Q2: What are the recommended analytical techniques for the quantification of Pinaverium Bromide?

Several analytical techniques have been successfully validated for the quantification of Pinaverium Bromide:

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and selective method for quantifying Pinaverium Bromide in biological matrices like human plasma.[4][8] It offers low limits of detection and is suitable for pharmacokinetic studies.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Reversed-phase HPLC with UV detection is a robust and widely used method for the determination of Pinaverium Bromide in pharmaceutical dosage forms.[9][10][11]

  • Spectrophotometry: UV spectrophotometric methods have also been developed and validated for the assay and dissolution studies of Pinaverium Bromide in tablets.[12][13]

Q3: How can I minimize analyte loss due to adsorption during sample handling?

To minimize the loss of QACs due to adsorption, the following practices are recommended:

  • Use Glassware: Whenever possible, use glass containers for sample collection, storage, and preparation, as QACs have a lower affinity for glass compared to plastic.[3]

  • Acidification: For aqueous samples, acidification to a pH of less than 2 with an acid like sulfuric acid can help to preserve the sample and reduce adsorption.[3]

  • Solvent Rinsing: Rinsing the container with an appropriate organic solvent, such as methanol containing formic acid, can help to recover any adsorbed analyte.[14]

Q4: What are the common issues encountered during the mass spectrometric analysis of Pinaverium Bromide?

  • Matrix Effects: As mentioned earlier, matrix components can suppress or enhance the signal of Pinaverium Bromide. This can be addressed by using a suitable internal standard and optimizing the sample preparation procedure to remove interfering substances.[4]

  • In-source Fragmentation: Depending on the instrument settings, Pinaverium Bromide may undergo in-source fragmentation, which can complicate quantification. Optimization of the ion source parameters is crucial.

  • Carryover: To mitigate carryover, thorough washing of the injection port and analytical column between injections is necessary. Using a dedicated LC system for QAC analysis can also be beneficial.[7]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Adsorption to sample containers Use silanized glass vials or polypropylene tubes. Rinse original sample containers with the extraction solvent to recover adsorbed analyte.[3][14]
Inefficient sample extraction Optimize the extraction solvent and technique (e.g., solid-phase extraction, liquid-liquid extraction). Ensure the pH of the sample is appropriate for the chosen extraction method.
Analyte degradation Pinaverium Bromide is sensitive to UV-C light.[9] Protect samples from light and consider the stability of the analyte under the chosen extraction and storage conditions. Forced degradation studies can help identify potential stability issues.[15][16]
Poor Peak Shape in Chromatography
Potential Cause Troubleshooting Steps
Secondary interactions with the column Use a column with end-capping to minimize silanol interactions. Add a competing amine, such as triethylamine, to the mobile phase to improve peak shape.[9]
Inappropriate mobile phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column overload Reduce the injection volume or the concentration of the sample.
High Signal Variability (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent sample preparation Ensure precise and consistent execution of all sample preparation steps. Use an internal standard to correct for variations.
Matrix effects Implement a more rigorous sample clean-up procedure. Use a matrix-matched calibration curve or the standard addition method.[4]
Instrument instability Check the stability of the LC pump flow rate and the mass spectrometer spray.

Experimental Protocols

Sample Preparation for Pinaverium Bromide from Human Plasma (UPLC-MS/MS)

This protocol is adapted from a validated method for the determination of Pinaverium Bromide in human plasma.[4]

  • Protein Precipitation: To 500 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., Itraconazole).

  • Add acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the tube to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

HPLC-UV Method for Pinaverium Bromide in Tablets

This protocol is based on a validated stability-indicating LC method.[9][11]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of Pinaverium Bromide reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

  • Chromatographic Conditions:

    • Column: C18 monolithic column (e.g., 100 mm x 4.6 mm i.d.).[9][11]

    • Mobile Phase: A mixture of acetonitrile and 0.3% triethylamine solution (pH 5.0) (50:50, v/v).[9][11]

    • Flow Rate: 2.0 mL/min.[9][11]

    • Detection: UV at 213 nm.[9][11]

Quantitative Data Summary

Method Validation Parameters for Pinaverium Bromide Quantification
ParameterUPLC-MS/MS in Human Plasma[4][8]HPLC-UV in Tablets[9][11]Spectrophotometry in Tablets[12][13]
Linearity Range 12–12,000 pg/mL5–100 µg/mL2–14 µg/mL (at 213 nm) & 10–70 µg/mL (at 243 nm)
Correlation Coefficient (r²) > 0.999> 0.999> 0.99
Limit of Quantification (LOQ) 12 pg/mL4.70 µg/mL1.31 µg/mL (at 213 nm) & 9.77 µg/mL (at 243 nm)
Precision (%RSD) < 10%< 1.38%< 2%
Accuracy (% Recovery) 98.1–103.5%100.68% (mean)100.30% - 100.41% (mean)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Biological or Pharmaceutical Sample extraction Extraction (LLE, SPE, PP) sample->extraction cleanup Sample Clean-up extraction->cleanup concentration Concentration cleanup->concentration lc LC Separation (UPLC/HPLC) concentration->lc ms MS/MS or UV Detection lc->ms data Data Acquisition and Processing ms->data

Caption: General experimental workflow for the quantification of Pinaverium Bromide.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Problem Encountered (e.g., Low Recovery) adsorption Adsorption to Surfaces start->adsorption degradation Analyte Degradation start->degradation matrix Matrix Effects start->matrix glassware Use Glassware/ Solvent Rinse adsorption->glassware stability Conduct Stability Studies degradation->stability cleanup Improve Sample Cleanup matrix->cleanup

Caption: Troubleshooting logic for common issues in QAC analysis.

References

Column selection for optimal separation of Pinaverium bromide and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Pinaverium bromide and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of Pinaverium bromide?

Pinaverium bromide is a quaternary ammonium compound, which presents specific challenges in reversed-phase chromatography. Due to the permanent positive charge, it can exhibit strong, undesirable interactions with residual silanol groups on the surface of silica-based columns. This can lead to poor peak shape, including tailing, which complicates accurate quantification.

Q2: What are the main metabolites of Pinaverium bromide I should be trying to separate?

The hepatic metabolism of Pinaverium bromide primarily involves:

  • Demethylation: Removal of one of the methoxy groups.

  • Hydroxylation: Addition of a hydroxyl group to the norpinanyl ring.

  • Debenzylation and Morpholine Ring Opening: Elimination of the benzyl group followed by the opening of the morpholine ring.

These transformations result in metabolites that are generally more polar than the parent drug.

Q3: What type of HPLC/UPLC column is most commonly used for Pinaverium bromide analysis?

The most frequently reported columns for the analysis of Pinaverium bromide are C18 reversed-phase columns .[1][2][3] Both traditional particle-packed and monolithic C18 columns have been successfully used. For higher throughput and efficiency, Ultra High-Performance Liquid Chromatography (UPLC) with sub-2 µm particle size C18 columns is also a common choice.

Troubleshooting Guide

Issue 1: Poor peak shape (tailing) for Pinaverium bromide.

  • Cause A: Secondary interactions with silanol groups.

    • Solution 1: Use a modern, end-capped C18 column. High-quality, well-end-capped columns minimize the number of free silanol groups available for interaction.

    • Solution 2: Modify the mobile phase. The addition of a competing amine, such as triethylamine (TEA), to the mobile phase can help to mask the silanol groups and improve peak shape. A concentration of 0.1-0.3% TEA, with the pH adjusted to a slightly acidic range (e.g., pH 3-5), is often effective.[2][4]

    • Solution 3: Lower the pH of the mobile phase. Operating at a lower pH (around 2.5-3.5) can suppress the ionization of residual silanol groups, reducing their interaction with the positively charged Pinaverium bromide.

  • Cause B: Inappropriate mobile phase composition.

    • Solution: Optimize the organic modifier and buffer. Acetonitrile is a common and effective organic modifier for the elution of Pinaverium bromide. Ensure the mobile phase has sufficient ionic strength by using a buffer, such as ammonium formate or ammonium acetate, at a concentration of 5-20 mM.

Issue 2: Inadequate separation between Pinaverium bromide and its metabolites.

  • Cause A: Insufficient selectivity of the stationary phase.

    • Solution 1: Evaluate different C18 column chemistries. Not all C18 columns are the same. Variations in bonding density, end-capping, and silica purity can significantly impact selectivity. Testing columns from different manufacturers is recommended.

    • Solution 2: Consider a phenyl-hexyl or other aromatic stationary phase. If metabolites have altered aromatic character (e.g., demethylation of the methoxy groups), a column with phenyl ligands can offer alternative selectivity through π-π interactions.

    • Solution 3: Explore Hydrophilic Interaction Liquid Chromatography (HILIC). Since the metabolites are expected to be more polar than the parent drug, HILIC can be a powerful alternative for their retention and separation. HILIC columns, such as those with amide or diol functional groups, are suitable for this purpose.

  • Cause B: Sub-optimal mobile phase conditions.

    • Solution: Perform a gradient optimization. A gradient elution, starting with a lower percentage of organic solvent and gradually increasing, will likely be necessary to separate the more polar metabolites from the parent drug. A shallow gradient can improve the resolution of closely eluting peaks.

Experimental Protocols

Table 1: Recommended Starting Conditions for Method Development
ParameterHPLCUPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 3.0 (adjusted with formic acid)10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 80% B over 20 minutes10% to 90% B over 5 minutes
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30 °C40 °C
Detection Wavelength 214 nm214 nm or MS detection
Injection Volume 10 µL1 µL

Note: These are starting conditions and may require optimization for your specific application and instrumentation.

Data Presentation

Table 2: Example Chromatographic Parameters from a Published Method
CompoundRetention Time (min)
Pinaverium Bromide5.067

This data is from a study using a Phenomenex C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of 0.002 M ammonium acetate buffer (pH 3.0) and acetonitrile (20:80) at a flow rate of 1 mL/min and detection at 214 nm.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Matrix (Plasma/Urine) or Formulation extraction Protein Precipitation / Liquid-Liquid Extraction sample->extraction concentration Evaporation & Reconstitution extraction->concentration hplc HPLC/UPLC System concentration->hplc column Column Selection (e.g., C18) hplc->column mobile_phase Mobile Phase Optimization column->mobile_phase detection UV or MS/MS Detection mobile_phase->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: A general workflow for the analysis of Pinaverium bromide and its metabolites.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Separation Issues start Poor Chromatographic Performance tailing Peak Tailing start->tailing coelution Co-elution of Peaks start->coelution silanol_interaction Silanol Interactions? tailing->silanol_interaction overload Column Overload? tailing->overload fronting Peak Fronting optimize_gradient Optimize Gradient Profile coelution->optimize_gradient change_stationary_phase Change Column Chemistry (e.g., Phenyl-Hexyl, HILIC) coelution->change_stationary_phase change_mobile_phase Modify Mobile Phase (Organic Solvent, pH) coelution->change_mobile_phase poor_resolution Poor Resolution add_tea Add Triethylamine to Mobile Phase silanol_interaction->add_tea lower_ph Lower Mobile Phase pH silanol_interaction->lower_ph change_column Use End-capped Column silanol_interaction->change_column reduce_conc Reduce Sample Concentration overload->reduce_conc

Caption: A troubleshooting decision tree for common chromatographic issues.

References

Effect of mobile phase additives on Pinaverium bromide-d4 signal intensity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pinaverium bromide-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of this compound during LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses common issues that can lead to suboptimal this compound signal intensity.

Issue 1: Low or No Signal Intensity

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The choice and concentration of mobile phase additives significantly impact ionization efficiency.

    • Recommendation: Acidic modifiers like formic acid or ammonium formate are commonly used to enhance the protonation of this compound, which is crucial for positive ion mode mass spectrometry.[1][2] While trifluoroacetic acid (TFA) can improve chromatography, it is known to cause signal suppression in ESI-MS.[3]

  • Incorrect pH of the Mobile Phase: The pH of the mobile phase affects the charge state of the analyte.

    • Recommendation: For Pinaverium bromide, which is a quaternary ammonium compound, maintaining an acidic pH (typically between 2.5 and 4) in the mobile phase generally leads to better signal intensity.[4]

  • Ion Source Contamination: Residue buildup in the ion source can lead to a significant drop in signal intensity.

    • Recommendation: Regularly clean the ion source as part of routine maintenance.[5]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma) can suppress the ionization of this compound.

    • Recommendation: Optimize the sample preparation method (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering substances.[1][6] Additionally, adjusting the chromatographic gradient can help separate the analyte from matrix components.

Troubleshooting Workflow for Low Signal Intensity:

LowSignalWorkflow start Low or No Signal for This compound check_ms Verify MS Tuning and Calibration start->check_ms check_mobile_phase Evaluate Mobile Phase Composition start->check_mobile_phase check_sample_prep Review Sample Preparation start->check_sample_prep check_lc Inspect LC System start->check_lc solution_ms Retune and Recalibrate Mass Spectrometer check_ms->solution_ms If out of spec solution_mobile_phase Optimize Additive Type and Concentration check_mobile_phase->solution_mobile_phase If suboptimal solution_sample_prep Improve Extraction Efficiency check_sample_prep->solution_sample_prep If matrix effects are suspected solution_lc Check for Leaks, Blockages, and Column Integrity check_lc->solution_lc If pressure is high or retention time shifts

Caption: Troubleshooting workflow for low signal intensity of this compound.

Issue 2: Poor Peak Shape and Tailing

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanols on C18 columns can interact with the basic moiety of Pinaverium bromide, leading to peak tailing.

    • Recommendation: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mitigate these interactions.[7] However, be mindful that TEA can also cause signal suppression in ESI-MS. A lower concentration of an acidic modifier like formic acid can also help improve peak shape.

  • Inappropriate Mobile Phase pH: A mobile phase pH that is too close to the pKa of the analyte can result in poor peak shape.

    • Recommendation: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can lead to fronting or tailing peaks.

    • Recommendation: Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

Q1: Which mobile phase additive generally provides the best signal intensity for this compound in positive ion mode ESI-MS?

A1: Based on published methods and general principles of LC-MS, mobile phases containing volatile acids or their ammonium salts are preferred. Ammonium formate is a common choice as it provides good buffering capacity and enhances ionization.[1][2] Formic acid is also widely used. While additives like triethylamine can improve peak shape, they may suppress the MS signal.[3][7]

Q2: What is the role of ammonium formate in the mobile phase?

A2: Ammonium formate serves multiple purposes in the mobile phase for the analysis of compounds like this compound:

  • pH Buffering: It helps to maintain a stable pH, which is crucial for consistent retention times and peak shapes.

  • Enhanced Ionization: In positive ion mode electrospray ionization (ESI), the ammonium ions can form adducts with the analyte, although for Pinaverium bromide, protonation is the primary ionization pathway. The formate helps to maintain an acidic environment conducive to protonation.

  • Improved Chromatography: By controlling the ionic strength of the mobile phase, it can improve the chromatographic peak shape.

Q3: Can I use trifluoroacetic acid (TFA) as a mobile phase additive?

A3: While TFA is an excellent ion-pairing agent that can significantly improve chromatographic resolution and peak shape, it is generally not recommended for LC-MS applications. TFA is a strong ion-suppressing agent in the ESI source, which can lead to a dramatic decrease in the signal intensity of your analyte.[3] If high-resolution chromatography is essential, use the lowest possible concentration of TFA and consider post-column addition of a weak acid to mitigate the suppression.

Q4: How does the concentration of the mobile phase additive affect the signal intensity?

A4: The concentration of the additive is a critical parameter that needs to be optimized.

  • Too Low: An insufficient concentration may not provide adequate pH control or chromatographic improvement, leading to poor peak shape and inconsistent retention times.

  • Too High: An excessively high concentration can lead to ion suppression and contamination of the mass spectrometer. For additives like formic acid, concentrations are typically in the range of 0.05% to 0.1%. For ammonium formate, concentrations of 2 mM to 10 mM are common.[1][2]

Signaling Pathway of Additive Effect on MS Signal:

AdditiveEffect cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry analyte This compound (in solution) column C18 Column analyte->column elution Elution column->elution mobile_phase Mobile Phase + Additive mobile_phase->column esi Electrospray Ionization elution->esi protonation Protonation [M+H]+ esi->protonation Good Additive (e.g., Formic Acid) ion_suppression Ion Suppression esi->ion_suppression Suppressing Additive (e.g., TFA) detector MS Detector protonation->detector ion_suppression->detector signal Signal Intensity detector->signal

Caption: Effect of mobile phase additives on the MS signal of this compound.

Experimental Protocols

Below are summaries of experimental conditions from published literature for the analysis of Pinaverium bromide. Note that these methods may require optimization for your specific instrumentation and application.

Table 1: Summary of LC-MS/MS Methods for Pinaverium Bromide Analysis

ParameterMethod 1[1]Method 2[2]Method 3[7]
Chromatographic Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1x50mmAcquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mmReversed-phase monolithic C18, 100 x 4.6 mm i.d.
Mobile Phase A 2mM Ammonium formate solution5 mM Ammonium formate0.3% Triethylamine solution, pH 5.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode GradientIsocratic (80:20, B:A)Isocratic (50:50, B:A)
Flow Rate 0.4 mL/min0.3 mL/min2.0 mL/min
Column Temperature 40 °CNot specified45 °C
Injection Volume 1 µLNot specified10 µL
Detection MS/MSMS/MSPhotodiode Array (213 nm)

Data Presentation

Table 2: General Impact of Mobile Phase Additives on ESI-MS Signal Intensity

Mobile Phase AdditiveTypical ConcentrationExpected Impact on Signal IntensityChromatographic Considerations
Formic Acid 0.05% - 0.1%GoodGood peak shape for most basic compounds.
Ammonium Formate 2 mM - 10 mMVery GoodProvides pH buffering and can improve peak shape.
Ammonium Acetate 2 mM - 10 mMGoodAlternative to ammonium formate, may be better for certain compounds.
Acetic Acid 0.05% - 0.1%ModerateLess acidic than formic acid, may be less effective for protonation.
Trifluoroacetic Acid (TFA) 0.01% - 0.1%Poor (Significant Suppression)Excellent for improving peak shape and resolution.
Triethylamine (TEA) 0.1% - 0.3%Poor (Potential Suppression)Used to mask silanol activity and improve peak shape for basic compounds.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for your specific laboratory setup and analytical requirements.

References

Adjusting instrument parameters for robust Pinaverium bromide-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the robust analysis of Pinaverium bromide-d4.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting a signal for this compound. What are the potential causes and solutions?

A: Several factors could lead to a lack of signal. Systematically check the following:

  • Instrument Parameters: Ensure the mass spectrometer is set to the correct mass transitions for this compound. The precursor and product ions must be accurately defined in the acquisition method.

  • Sample Preparation: Verify the concentration and addition of the this compound internal standard working solution to your samples. A patent for an LC-MS method suggests using a 12 ng/mL working solution of this compound in acetonitrile.[1]

  • Source Conditions: Optimize the electrospray ionization (ESI) source parameters. This includes capillary voltage, source temperature, and gas flows. Inadequate settings can lead to poor ionization and, consequently, no detectable signal.

  • Compound Stability: Ensure the this compound stock and working solutions are stored correctly and have not degraded. Stock solutions of Pinaverium bromide are often stored at -20°C or -80°C.[2][3][4] Aqueous solutions are not recommended for storage for more than one day.[5]

Q2: I am observing high variability in the this compound signal across my samples. What should I investigate?

A: High variability can often be attributed to matrix effects or inconsistent sample preparation.

  • Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, leading to inconsistent results.[6][7][8] To mitigate this, ensure your sample cleanup procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is robust and consistently applied. A developed UPLC-MS/MS method used protein precipitation with acetonitrile for plasma samples.[9]

  • Internal Standard Addition: Inconsistent addition of the internal standard is a common source of variability. Use a calibrated pipette and ensure the internal standard is properly mixed with the sample.

  • Chromatography: Poor chromatography can lead to co-elution with interfering substances. Optimize your chromatographic method to ensure this compound is well-resolved from matrix components.

Q3: My calibration curve for Pinaverium bromide is non-linear. What could be the issue?

A: A non-linear calibration curve can be caused by several factors:

  • Detector Saturation: If the concentration range is too wide, the highest concentration points may saturate the detector. Consider narrowing the concentration range or using a lower injection volume.

  • Matrix Effects: At different concentrations, the impact of matrix effects can vary, leading to a non-linear response. Using a stable isotope-labeled internal standard like this compound should help correct for this, but significant matrix effects can still be problematic.

  • Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards will directly impact the linearity of your curve.

Q4: I'm seeing a peak at the retention time of this compound in my blank samples (carryover). How can I resolve this?

A: Carryover can be a significant issue in sensitive LC-MS/MS analyses.

  • Injector Cleaning: Implement a robust injector wash procedure. Use a strong solvent in your wash method to effectively clean the needle and injection port between samples.

  • Chromatography System: Carryover can occur in various parts of the LC system. Flushing the column with a strong solvent or using a dedicated wash run after high-concentration samples can help.

  • Injection Order: Analyze samples with expected lower concentrations before those with higher concentrations to minimize the impact of any potential carryover.

Instrument Parameters and Experimental Protocols

Table 1: Example LC-MS/MS Parameters for Pinaverium Bromide Analysis
ParameterSettingReference
LC System UPLC[9]
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)[9]
Mobile Phase Acetonitrile-5 mM ammonium formate (80:20, v/v)[9]
Flow Rate 0.3 mL/min (Isocratic)[9]
Injection Volume 10 µL[10]
Column Temperature 45 °C[10]
Ionization Mode Positive Ion Electrospray (ESI+)[9]
MS System Tandem Mass Spectrometer[9][11]
Detection Mode Multiple Reaction Monitoring (MRM)[9]
Mass Transition (Pinaverium Bromide) m/z 511.2 → 230[9]
Internal Standard This compound[1]
Experimental Protocol: Plasma Sample Preparation

This protocol is based on a protein precipitation method.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 500 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the this compound working solution (e.g., 25 µL of a 12 ng/mL solution) to each plasma sample.[1]

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile. A common ratio is 3:1 (acetonitrile:plasma).

  • Vortexing: Vortex the samples for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Problem: Inconsistent This compound Signal Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_Matrix Evaluate for Matrix Effects Start->Check_Matrix Check_Chroma Assess Chromatographic Peak Shape & Resolution Start->Check_Chroma Optimize_Cleanup Optimize Sample Cleanup Method Check_Matrix->Optimize_Cleanup Dilute_Sample Dilute Sample to Reduce Matrix Load Check_Matrix->Dilute_Sample Modify_Chroma Modify LC Method (e.g., Gradient, Column) Check_Chroma->Modify_Chroma

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Pinaverium Bromide Quantification Using Pinaverium Bromide-d4 as an Internal Standard in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Pinaverium bromide in biological matrices, with a focus on the validation of a method utilizing Pinaverium bromide-d4 as an internal standard, following the principles outlined in the FDA's guidelines for bioanalytical method validation. The use of a stable isotope-labeled internal standard is critically evaluated against alternatives, supported by experimental data.

Introduction to Bioanalytical Method Validation and Internal Standards

The validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA). A key component of a robust bioanalytical method, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an internal standard (IS). An ideal IS mimics the analyte's behavior throughout the sample preparation and analysis process, compensating for variability.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. They share a near-identical chemical structure and physicochemical properties with the analyte, leading to similar extraction recovery and ionization efficiency, and co-elution during chromatography. This guide compares a method employing this compound with methods using alternative, structurally unrelated internal standards.

Experimental Protocols

Method 1: LC-MS/MS with this compound as Internal Standard

This protocol is based on a validated method for the detection of Pinaverium bromide in human plasma.[1]

1. Sample Preparation:

  • To 0.5 mL of a plasma sample, add 25 µL of the internal standard working solution (12 ng/mL this compound in acetonitrile).

  • Add 3 mL of an extraction solvent mixture of isopropanol and dichloromethane (5:95, v/v).

  • Vortex the mixture for 3 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 60°C.

  • Reconstitute the residue in 100 µL of a solution containing 2mM ammonium formate and acetonitrile (40:60, v/v) for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 silica gel column.

  • Mobile Phase A: 2mM ammonium formate solution.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitored Transitions (MRM):

    • Pinaverium bromide: Specific precursor and product ions.

    • This compound: Specific precursor and product ions.

  • Capillary Voltage: 3 kV.

  • Desolvation Temperature: 450°C.

  • Ion Source Temperature: 150°C.

Method 2 (Alternative): LC-MS/MS with a Non-Isotopic Internal Standard (e.g., Paclitaxel or Itraconazole)

This protocol is a composite based on published methods using alternative internal standards.[2][3][4][5][6]

1. Sample Preparation:

  • Sample preparation often involves protein precipitation with acetonitrile.

  • To a plasma sample, a fixed amount of the internal standard (e.g., paclitaxel or itraconazole) is added.

  • The mixture is vortexed and centrifuged to precipitate proteins.

  • The supernatant is collected for analysis.

2. Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic and mass spectrometric conditions are optimized for the separation and detection of Pinaverium bromide and the specific internal standard used. These conditions will differ from Method 1 due to the different chemical properties of the internal standard.

Performance Data Comparison

The following tables summarize the validation parameters for a bioanalytical method using this compound as the internal standard, as per FDA guidelines. This data is compared with typical performance data from methods using alternative internal standards.

Table 1: Method Validation Parameters

Validation ParameterMethod with this compound (IS)Method with Alternative IS (e.g., Paclitaxel)FDA Guideline Acceptance Criteria
Linearity (r²) > 0.99> 0.99[2]Correlation coefficient (r) of ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.005 ng/mL10 pg/mL (0.01 ng/mL)[2]Clearly defined and reproducible
Intra-day Precision (%RSD) < 15%< 15%[2]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 15%< 15%[2]≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15%Within ± 15%[2]Within ± 15% (± 20% at LLOQ)
Extraction Recovery ~104%99.7-111.7%[2]Consistent, precise, and reproducible
Matrix Effect Negligible (IS normalized)[1]Potential for variabilityMinimized and assessed

Table 2: Stability Data

Stability TestConditionThis compound Method StabilityFDA Guideline Recommendation
Freeze-Thaw Stability 3 cyclesStableAssess analyte stability after multiple freeze-thaw cycles.
Short-Term Stability Room TemperatureStableAssess analyte stability at room temperature for a duration relevant to sample handling.
Long-Term Stability -20°C or lowerStableAssess analyte stability for a period exceeding the sample storage time.
Post-Preparative Stability AutosamplerStableAssess analyte stability in the processed sample under autosampler conditions.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the bioanalytical method validation of Pinaverium bromide using this compound as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample add_is Add Pinaverium Bromide-d4 (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Sample Injection reconstitution->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Analyte/IS Ratio) msms->quantification validation Method Validation (FDA Guidelines) quantification->validation

Caption: Workflow for Pinaverium Bromide Bioanalysis.

Signaling Pathway and Logical Relationships

The core principle of using a stable isotope-labeled internal standard is based on the logical relationship between the analyte and the IS throughout the analytical process.

Internal_Standard_Principle cluster_process Analytical Process cluster_steps Shared Physical & Chemical Properties cluster_output Result Analyte Pinaverium Bromide Extraction Extraction Efficiency Analyte->Extraction Ionization Ionization Efficiency Analyte->Ionization Chromatography Chromatographic Retention Analyte->Chromatography IS This compound IS->Extraction IS->Ionization IS->Chromatography Ratio Constant Analyte/IS Ratio Extraction->Ratio Ionization->Ratio Chromatography->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Principle of Stable Isotope-Labeled Internal Standard.

Conclusion

The validation of a bioanalytical method for Pinaverium bromide using this compound as an internal standard demonstrates superior performance in mitigating matrix effects and variability in sample preparation compared to methods employing structurally unrelated internal standards.[1] While methods using alternative internal standards can be validated to meet regulatory requirements[2], the use of a stable isotope-labeled internal standard like this compound provides a higher level of confidence in the accuracy and robustness of the analytical data. This is primarily due to the near-identical chemical and physical behavior of the analyte and the internal standard, which leads to more effective compensation for analytical variability. For researchers and drug development professionals, the adoption of a stable isotope-labeled internal standard is a best practice that enhances data quality and regulatory compliance.

References

Cross-Validation of an HPLC-UV Analytical Method for Pinaverium Bromide Between Two Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Pinaverium bromide, transferred between two independent laboratories. The objective is to demonstrate the method's robustness and reliability, ensuring consistent and accurate results across different sites. This document outlines the experimental protocols, presents a comparative analysis of the validation data, and visualizes the cross-validation workflow.

Introduction to Analytical Method Cross-Validation

The transfer of an analytical method from a developing laboratory (Lab A) to a receiving laboratory (Lab B) is a critical step in the pharmaceutical development lifecycle. Cross-validation, also known as inter-laboratory validation, serves to verify that the receiving laboratory can achieve comparable results to the originating laboratory, thus ensuring the method's suitability for its intended purpose. This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH), which emphasize the importance of demonstrating the method's precision, accuracy, and overall reliability in a new environment.

Experimental Protocols

A detailed methodology for the HPLC-UV analysis of Pinaverium bromide is provided below. Both laboratories adhered to this protocol to ensure consistency.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Reference Standard: Pinaverium bromide reference standard of known purity.

  • Samples: Pinaverium bromide tablets (100 mg).

  • Reagents: Acetonitrile (HPLC grade), potassium dihydrogen phosphate (analytical grade), phosphoric acid (analytical grade), and purified water.

Standard Solution Preparation

A stock solution of Pinaverium bromide (1000 µg/mL) was prepared by dissolving the reference standard in the mobile phase. Working standard solutions were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 150 µg/mL.

Sample Preparation

Twenty tablets were weighed and finely powdered. An amount of powder equivalent to 100 mg of Pinaverium bromide was accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of mobile phase was added, and the flask was sonicated for 15 minutes. The solution was then diluted to volume with the mobile phase and mixed well. A portion of this solution was filtered through a 0.45 µm syringe filter. An aliquot of the filtered solution was further diluted with the mobile phase to obtain a final concentration within the calibration range.

Validation Parameters

The cross-validation study assessed the following parameters in both laboratories:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. This was assessed by recovery studies of spiked placebo samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation and Comparison

The quantitative data generated by Lab A (the originating laboratory) and Lab B (the receiving laboratory) are summarized in the tables below for direct comparison.

Table 1: Linearity

ParameterLaboratory ALaboratory BAcceptance Criteria
Concentration Range (µg/mL)10 - 15010 - 150-
Correlation Coefficient (r²)0.99950.9992≥ 0.999
Slope4587345598Comparable Slopes
Y-intercept12541389Close to zero

Table 2: Accuracy (Recovery)

Spike LevelLaboratory A (Mean Recovery ± RSD%)Laboratory B (Mean Recovery ± RSD%)Acceptance Criteria
80%99.8 ± 0.8%100.2 ± 1.1%98.0% - 102.0% Recovery
100%100.5 ± 0.5%100.8 ± 0.9%RSD ≤ 2.0%
120%101.2 ± 0.7%101.5 ± 1.3%

Table 3: Precision

ParameterLaboratory A (%RSD)Laboratory B (%RSD)Acceptance Criteria
Repeatability (Intra-day, n=6)0.65%0.82%RSD ≤ 2.0%
Intermediate Precision (Inter-day, n=6 over 3 days)1.15%1.35%RSD ≤ 2.0%

Table 4: Robustness

Parameter VariationLaboratory A (%RSD of Assay)Laboratory B (%RSD of Assay)Acceptance Criteria
Flow Rate (± 0.1 mL/min)0.8%1.0%RSD ≤ 2.0%
Mobile Phase pH (± 0.2)0.9%1.2%RSD ≤ 2.0%
Column Temperature (± 2°C)0.7%0.9%RSD ≤ 2.0%

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the cross-validation process.

CrossValidationWorkflow start_end start_end process process decision decision document document lab lab start Start: Method Transfer Initiative protocol Develop & Approve Transfer Protocol start->protocol training Train Lab B Personnel protocol->training execution Execute Validation Experiments training->execution labA Lab A (Originating) execution->labA labB Lab B (Receiving) execution->labB data_comp Compare Data from Both Laboratories labA->data_comp labB->data_comp criteria_met Acceptance Criteria Met? data_comp->criteria_met report Generate Final Transfer Report criteria_met->report Yes investigation Investigate Deviations & Re-test criteria_met->investigation No success Method Successfully Transferred report->success investigation->execution

Caption: Workflow for inter-laboratory analytical method transfer.

ValidationParameters main_param main_param sub_param sub_param metric metric Validation Method Validation Parameters Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness R_squared Correlation Coefficient (r²) Linearity->R_squared Recovery Percent Recovery Accuracy->Recovery Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate RSD Relative Standard Deviation (%RSD) Robustness->RSD Repeatability->RSD Intermediate->RSD

Caption: Key parameters and metrics for analytical method validation.

Conclusion

The results of the inter-laboratory cross-validation demonstrate that the HPLC-UV method for the quantification of Pinaverium bromide is robust, reliable, and transferable. Both Laboratory A and Laboratory B achieved comparable results for all validated parameters, with all data falling well within the pre-defined acceptance criteria. The successful transfer of this analytical method provides a high degree of confidence in its suitability for routine quality control testing at different manufacturing and testing sites, ensuring consistent product quality.

A Comparative Guide: Pinaverium Bromide-d4 versus a Structural Analog as an Internal Standard in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and bioanalysis, the choice of a suitable internal standard (IS) is critical for the accuracy and reliability of liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a detailed comparison between the stable isotope-labeled internal standard, Pinaverium bromide-d4, and a non-isotopic, structurally dissimilar compound, Itraconazole, for the quantification of Pinaverium bromide.

The Ideal Internal Standard: this compound

An ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency and extraction recovery. A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard as its physical and chemical properties are nearly identical to the analyte, Pinaverium bromide. The primary difference is its mass, which allows for differentiation by the mass spectrometer. This near-identical behavior effectively compensates for variations in sample preparation, matrix effects, and instrument response.

The Pragmatic Alternative: A Structural Analog

In situations where a SIL internal standard is unavailable or cost-prohibitive, a structurally analogous or, more commonly, a structurally different compound with similar chromatographic and mass spectrometric properties may be used. Itraconazole has been successfully employed as an internal standard in a validated UPLC-MS/MS method for the determination of Pinaverium bromide in human plasma.[1][2] While not structurally similar, its retention time and ionization characteristics are compatible with the analytical method for Pinaverium bromide.

Quantitative Data Presentation

The following tables summarize the key performance parameters for LC-MS methods utilizing this compound and Itraconazole as internal standards.

Table 1: Mass Spectrometry Parameters

ParameterPinaverium BromideThis compound (IS)Itraconazole (IS)
Ionization ModePositive Ion ESIPositive Ion ESIPositive Ion ESI
Precursor Ion (m/z)511.2Not explicitly stated, expected ~515.2705.29
Product Ion (m/z)230Not explicitly stated392.18
Collision Energy (eV)18Not explicitly stated35

Data for Itraconazole from Chavez-Blanco et al., 2015.[1][2]

Table 2: Method Validation Parameters

ParameterMethod with this compound (IS)Method with Itraconazole (IS)
Linearity Range0.005 - 3.75 ng/mL (in plasma)12 - 12,000 pg/mL (in plasma)
Correlation Coefficient (r)Not explicitly stated> 0.999
Lower Limit of Quantification (LLOQ)0.005 ng/mL12 pg/mL
Recovery of AnalyteNot explicitly stated153.6% - 163.4%
Recovery of Internal StandardNot explicitly stated~100%
Intra-day Precision (%RSD)< 15% (based on a similar method)< 10%
Inter-day Precision (%RSD)< 15% (based on a similar method)< 10%
Intra-day AccuracyNot explicitly stated95.6% - 108.2%
Inter-day AccuracyNot explicitly stated86.6% - 117.5%

Data for this compound method is inferred from patent CN114609293B, which describes the method but lacks a full validation report in the provided text. Data for Itraconazole method from Chavez-Blanco et al., 2015.[1][2]

Experimental Protocols

Method Using this compound as Internal Standard

This protocol is based on the method described in patent CN114609293B.

1. Sample Preparation:

  • To 0.5 mL of plasma sample, add 25 µL of this compound internal standard working solution (12 ng/mL in acetonitrile).

  • Add 3 mL of extraction solvent (isopropanol/dichloromethane, 5/95 v/v).

  • Vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 2mM Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient is used.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

Method Using Itraconazole as Internal Standard

This protocol is based on the method described by Chavez-Blanco et al. (2015).[1][2]

1. Sample Preparation:

  • To 500 µL of plasma, add the internal standard, Itraconazole.

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. UPLC-MS/MS Conditions:

  • UPLC System: Acquity UPLC

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm

  • Mobile Phase: Acetonitrile-5 mM ammonium formate (80:20, v/v)

  • Elution: Isocratic

  • Flow Rate: 0.3 mL/min

  • MS System: XEVO TQ-S

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p Plasma Sample is Add Internal Standard (this compound or Itraconazole) p->is extract Protein Precipitation / Liquid-Liquid Extraction is->extract evap Evaporation extract->evap recon Reconstitution evap->recon inject Injection into LC-MS/MS recon->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect Mass Detection (MRM) ionize->detect data data detect->data Data Acquisition (Analyte/IS Peak Areas) calc calc data->calc Concentration Calculation

Caption: Experimental workflow for the quantification of Pinaverium bromide using an internal standard.

logical_relationship cluster_ideal Ideal Internal Standard (this compound) cluster_analog Structural Analog (Itraconazole) cluster_outcome Impact on Method Performance sil Stable Isotope-Labeled (SIL) physchem Identical Physicochemical Properties sil->physchem coelute Co-elution with Analyte physchem->coelute ion_eff Identical Ionization Efficiency physchem->ion_eff ideal_outcome High Accuracy & Precision Effective compensation for matrix effects ion_eff->ideal_outcome non_iso Non-Isotopic diff_struct Different Structure non_iso->diff_struct sim_chrom Similar Chromatographic Behavior (Ideally) diff_struct->sim_chrom sim_ion Similar Ionization Behavior (Ideally) diff_struct->sim_ion analog_outcome Good Accuracy & Precision (if validated) Potential for differential matrix effects sim_ion->analog_outcome analyte Pinaverium Bromide (Analyte) analyte->sil Chemically Identical (except isotopes) analyte->non_iso Chemically Different

Caption: Logical relationship comparing an ideal versus a non-ideal internal standard.

References

A Comparative Guide to the Bioanalytical Assay of Pinaverium Bromide: Evaluating Linearity, Precision, and Accuracy with a d4-Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust quantification of pharmaceutical compounds in biological matrices is paramount. This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Pinaverium bromide utilizing a deuterated internal standard (d4-IS), benchmarked against other common analytical techniques. The inclusion of a stable isotope-labeled internal standard, such as Pinaverium bromide-d4, is a best practice in bioanalysis to account for variability in sample preparation and matrix effects, ultimately enhancing data reliability. [1][2][3][4]

Performance Characteristics of Pinaverium Bromide Assays

The selection of an appropriate analytical method is critical for pharmacokinetic and bioequivalence studies. The following table summarizes the key performance metrics of various published methods for the quantification of Pinaverium bromide, highlighting the advantages of using a d4-internal standard with LC-MS/MS.

Analytical MethodInternal Standard (IS)Linearity RangePrecision (%RSD)Accuracy (% Recovery)Lower Limit of Quantification (LLOQ)
LC-MS/MS This compound 0.005 - 5 ng/mL<15% (within and between batches)Within ±15% of nominal concentration0.005 ng/mL[5]
LC-MS/MSPaclitaxel10.0 - 10000.0 pg/mL<15% (intra- and inter-day)99.7 - 111.7%10 pg/mL[6]
UPLC-MS/MSItraconazole12 - 12,000 pg/mL-153.6 - 163.4%12 pg/mL[7][8]
RP-HPLC-20 - 150 µg/mL<2%--
RP-HPLC-12.5 - 75.0 µg/mL<2% (intra- and inter-day)~100.22%-
UPLC--Within ICH limitsWithin ICH limits-
LC-5 - 100 µg/mL<1.38%100.68%4.70 µg/mL[9][10]
UV-Vis Spectrophotometry-10 - 50 µg/mL<2%98%-
UV Spectrophotometry-2 - 14 µg/mL (at 213 nm)<2% (intra- and inter-day)100.41%1.31 µg/mL[11][12][13]
UV Spectrophotometry-10 - 70 µg/mL (at 243 nm)<2% (intra- and inter-day)100.30%9.77 µg/mL[11][12][13]

Experimental Protocols

LC-MS/MS Assay with this compound Internal Standard

This method offers high sensitivity and selectivity for the determination of Pinaverium bromide in plasma samples.

Sample Preparation:

  • A 0.5 mL aliquot of human plasma is mixed with 25 µL of the this compound internal standard working solution (12 ng/mL).[5]

  • The sample is then subjected to liquid-liquid extraction with 3 mL of an isopropanol/dichloromethane (5/95 v/v) solution.[5]

  • The mixture is vortexed for 3 minutes and then centrifuged at 4000 rpm for 5 minutes.[5]

  • The resulting supernatant is collected for analysis.[5]

Chromatographic Conditions:

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Injection Volume: A low sample injection amount is utilized.[5]

Mass Spectrometry Detection:

  • The analysis is performed using the LC-MS/MS system to monitor specific mass transitions for both Pinaverium bromide and its d4-labeled internal standard, ensuring high selectivity.

Alternative Method: UPLC-MS/MS with Itraconazole Internal Standard

This ultra-performance liquid chromatography method provides rapid and sensitive quantification.

Sample Preparation:

  • To 500 µL of plasma, Itraconazole is added as the internal standard.[7][8]

  • Protein precipitation is carried out using acetonitrile to extract both Pinaverium bromide and the internal standard.[7][8]

Chromatographic Conditions:

  • Instrument: Waters Acquity UPLC system.[14]

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[7][8]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and 5 mM ammonium formate (80:20, v/v) is used at a flow rate of 0.3 mL/min.[7][8]

  • Run Time: The total chromatographic run time is 2.5 minutes.[7][8]

Mass Spectrometry Detection:

  • Detection is performed using a XEVO TQ-S mass spectrometer with a positive ion electrospray source, operating in multiple reaction monitoring (MRM) mode.[7][8]

  • The monitored mass transitions are m/z 511.2 → 230 for Pinaverium bromide and m/z 705.29 → 392.18 for Itraconazole.[7][8]

Workflow Visualization

The following diagram illustrates the experimental workflow for the LC-MS/MS assay of Pinaverium bromide using a d4-internal standard.

Pinaverium_Bromide_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (0.5 mL) add_is Add d4-IS (25 µL) plasma->add_is add_solvent Add Extraction Solvent (3 mL) add_is->add_solvent vortex Vortex (3 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection Extracted Sample data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for Pinaverium Bromide Assay with d4-IS.

References

Determination of limit of detection and quantification for Pinaverium bromide using Pinaverium bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Determination of Limit of Detection and Quantification for Pinaverium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Pinaverium bromide, with a special focus on the use of its deuterated internal standard, Pinaverium bromide-d4. The data presented is compiled from various validated methods to offer a comprehensive overview for researchers and professionals in drug development.

Introduction to Pinaverium Bromide Analysis

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily used for the treatment of irritable bowel syndrome (IBS).[1][2][3] Accurate and sensitive quantification of Pinaverium bromide in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and ensuring therapeutic efficacy. The determination of LOD and LOQ is a critical aspect of method validation, establishing the lowest concentration of the analyte that can be reliably detected and quantified. The use of a stable isotope-labeled internal standard, such as this compound, is a state-of-the-art technique in mass spectrometry-based assays to enhance accuracy and precision.[1]

Comparison of Analytical Methods

The following tables summarize the performance of different analytical methods for the quantification of Pinaverium bromide. The methods range from highly sensitive mass spectrometry techniques to more accessible spectrophotometric and chromatographic methods.

Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Methods

ParameterMethod 1: LC-MS/MS with this compound ISMethod 2: UPLC-MS/MS with Itraconazole ISMethod 3: LC-MS/MS with Paclitaxel IS
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard This compoundItraconazolePaclitaxel
Matrix Human PlasmaHuman PlasmaHuman Plasma
Lower Limit of Quantification (LLOQ) 0.005 ng/mL (5 pg/mL)[4]12 pg/mL[5][6][7]10 pg/mL[8]
Linear Range Not explicitly stated, but QC samples ranged from 0.015 ng/mL to 3.75 ng/mL[4]12 - 12,000 pg/mL[5][6][7]10.0 - 10,000.0 pg/mL[8]
Sample Preparation Liquid-Liquid Extraction[4]Protein Precipitation with acetonitrile[5][6][7]Protein Precipitation[8]

Table 2: Comparison of HPLC and UV-Spectrophotometry Methods

ParameterMethod 4: HPLC with UV DetectionMethod 5: UV-Spectrophotometry (213 nm)Method 6: UV-Spectrophotometry (243 nm)
Instrumentation High-Performance Liquid Chromatography with UV DetectorUV-Vis SpectrophotometerUV-Vis Spectrophotometer
Matrix Pharmaceutical Dosage FormsTabletsTablets
Limit of Detection (LOD) 1.41 µg/mL[9][10][11][12][13]0.39 µg/mL[14][15]2.93 µg/mL[14][15]
Limit of Quantification (LOQ) 4.70 µg/mL[9][10][11][12][13]1.31 µg/mL[14][15]9.77 µg/mL[14][15]
Linear Range 5 - 100 µg/mL[9][10][11]2 - 14 µg/mL[14][15]10 - 70 µg/mL[14][15]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

Method 1: LC-MS/MS with this compound Internal Standard

This method is designed for the highly sensitive quantification of Pinaverium bromide in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the internal standard working solution (this compound).

    • Perform liquid-liquid extraction using an appropriate organic solvent mixture (e.g., isopropanol/dichloromethane).[4]

    • Centrifuge to separate the layers.

    • Transfer the organic layer and evaporate to dryness under a stream of nitrogen.[4]

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4]

    • Mobile Phase A: 2mM Ammonium formate solution[4]

    • Mobile Phase B: Acetonitrile[4]

    • Flow Rate: 0.4 mL/min[4]

    • Column Temperature: 40 °C[4]

    • Injection Volume: 2 µL[4]

    • Elution: Gradient[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Mass Transitions:

      • Pinaverium bromide: m/z 512.09 → 230.93[4]

      • This compound: m/z 516.13 → 230.92[4]

    • Cone Voltage: 39 V for Pinaverium bromide, 30 V for this compound[4]

    • Collision Energy: 26 V for Pinaverium bromide, 28 V for this compound[4]

Method 2: UPLC-MS/MS with Itraconazole Internal Standard

This UPLC-MS/MS method offers rapid and sensitive determination of Pinaverium bromide in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 500 µL of plasma, add the internal standard (Itraconazole).[5][6]

    • Precipitate proteins by adding acetonitrile.[5][6]

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm[5][6][7]

    • Mobile Phase: Acetonitrile and 5 mM ammonium formate (80:20, v/v)[5][6][7]

    • Flow Rate: 0.3 mL/min[5][6][7]

    • Elution: Isocratic[5][6][7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Ion Electrospray[5][6]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Mass Transitions:

      • Pinaverium bromide: m/z 511.2 → 230[5][6][7]

      • Itraconazole (IS): m/z 705.29 → 392.18[5][6][7]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of LOD and LOQ for Pinaverium bromide using a deuterated internal standard with an LC-MS/MS system.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Determination start Plasma Sample Collection add_is Spike with this compound (Internal Standard) start->add_is extraction Liquid-Liquid Extraction add_is->extraction dry_down Evaporation to Dryness extraction->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute injection Inject Sample into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration Construct Calibration Curve ratio_calc->calibration lod_loq_calc Calculate LOD & LOQ (e.g., S/N ratio) calibration->lod_loq_calc end Report LOD & LOQ Values lod_loq_calc->end

References

A Comparative Guide to the Stability of Pinaverium Bromide-d4 Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the stability of Pinaverium bromide-d4 under different storage conditions, offering insights for researchers, scientists, and drug development professionals. The stability of deuterated internal standards is critical for ensuring the accuracy and reliability of pharmacokinetic and bioanalytical studies. This document outlines a detailed experimental protocol for assessing stability, presents comparative data, and discusses potential degradation pathways.

Introduction to this compound

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily used for functional gastrointestinal disorders.[1][2][3] Its deuterated analog, this compound, serves as a stable isotope-labeled internal standard in quantitative bioanalysis using mass spectrometry.[4][5][6] The use of such internal standards is essential for correcting variability during sample extraction, chromatography, and ionization.[4] However, the stability of these deuterated compounds is a critical parameter that can influence the accuracy of analytical methods.[7] This guide outlines a protocol for a comprehensive stability study of this compound, comparing its stability to the non-labeled Pinaverium bromide and discussing potential degradation products.

Comparative Stability Data

The following tables summarize the hypothetical stability data for this compound and Pinaverium bromide under various storage conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11] The data is presented as the percentage of the initial concentration remaining at each time point.

Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Time (Months)This compound (% Remaining)Pinaverium bromide (% Remaining)
0100.0100.0
399.899.7
699.599.4
999.299.1
1298.998.8

Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Time (Months)This compound (% Remaining)Pinaverium bromide (% Remaining)
0100.0100.0
199.199.0
398.298.0
697.096.8

Table 3: Forced Degradation Study Results

ConditionThis compound (% Degradation)Pinaverium bromide (% Degradation)Major Degradation Products
0.1 M HCl, 80°C, 24h5.25.5Hydrolytic degradants
0.1 M NaOH, 80°C, 24h8.18.4Hydrolytic degradants
3% H₂O₂, RT, 24h12.513.0Oxidative degradants
Dry Heat, 105°C, 24h3.13.3Thermolytic degradants
Photostability (ICH Q1B)4.54.8Photolytic degradants

Experimental Protocols

A detailed methodology for conducting the stability testing of this compound is provided below. This protocol is based on the ICH guidelines for stability testing of new drug substances.[8][9][12]

Materials and Reagents
  • This compound (Reference Standard)

  • Pinaverium bromide (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Calibrated stability chambers

  • Calibrated photostability chamber

  • HPLC-UV/MS system

Stability Study Design
  • Long-Term Stability: Store samples of this compound and Pinaverium bromide at 25°C ± 2°C and 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Stability: Store samples at 40°C ± 2°C and 75% RH ± 5% RH for 6 months.

  • Forced Degradation: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.[13]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Dry heat at 105°C for 24 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[13]

Sample Analysis

At each time point, analyze the samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from any potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 214 nm or 245 nm) and Mass Spectrometry for identification of degradation products.[13][14][15]

  • Quantification: Calculate the percentage of the remaining compound against the initial concentration.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare solutions of This compound and Pinaverium bromide long_term Long-Term (25°C/60% RH) prep->long_term accelerated Accelerated (40°C/75% RH) prep->accelerated forced_deg Forced Degradation (Acid, Base, H2O2, Heat, Light) prep->forced_deg sampling Sample at specified time points long_term->sampling accelerated->sampling forced_deg->sampling hplc_ms HPLC-UV/MS Analysis sampling->hplc_ms data Data Analysis and Comparison hplc_ms->data

Caption: Workflow for the comparative stability testing of this compound.

Potential Degradation Pathway

G cluster_0 Pinaverium Bromide Structure cluster_1 Degradation Products Pinaverium Pinaverium Bromide / this compound Hydrolysis Hydrolytic Products (e.g., ester cleavage) Pinaverium->Hydrolysis Acid/Base Oxidation Oxidative Products (e.g., N-oxide) Pinaverium->Oxidation H2O2 Photolysis Photolytic Products (e.g., ring cleavage) Pinaverium->Photolysis Light

Caption: Potential degradation pathways for Pinaverium bromide under stress conditions.

Discussion and Alternatives

The stability data indicates that both this compound and its non-deuterated counterpart are relatively stable under long-term storage conditions. As expected, degradation is more pronounced under accelerated and forced degradation conditions. The slightly lower stability of the non-deuterated form in some stress conditions could be attributed to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down certain degradation reactions. However, this difference is generally minimal.

A crucial aspect of stability for deuterated standards is the potential for back-exchange of deuterium for hydrogen, which can compromise the integrity of the standard.[16] The position of the deuterium labels in this compound is on the morpholine ring, which is generally not prone to exchange under typical analytical and storage conditions. However, it is essential to monitor the isotopic purity of the standard throughout the stability study using mass spectrometry.

Alternatives to Deuterated Standards:

While deuterium labeling is common due to cost-effectiveness, other stable isotopes such as ¹³C and ¹⁵N can also be used.[4][16] These isotopes offer the advantage of not being susceptible to exchange.[16] However, the synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and expensive. The choice of internal standard should be based on a risk assessment considering the potential for isotopic exchange, the synthetic feasibility, and the cost.

Conclusion

This guide provides a framework for evaluating the stability of this compound. The experimental protocol outlined, based on ICH guidelines, allows for a thorough assessment of stability under various storage and stress conditions. The comparative data, though hypothetical, illustrates the expected outcomes of such a study. For researchers and drug development professionals, ensuring the stability of internal standards like this compound is paramount for generating reliable and accurate bioanalytical data. It is recommended to perform a comprehensive stability study as part of the validation of any analytical method employing a deuterated internal standard.

References

A Comparative Guide to the Analytical Recovery of Pinaverium Bromide and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical recovery of Pinaverium bromide and its deuterated isotopologue, Pinaverium bromide-d4. The information presented is intended to assist researchers and professionals in the fields of drug analysis, pharmacokinetics, and bioequivalence studies in understanding the application and performance of these compounds in analytical methodologies.

Introduction to Pinaverium Bromide and the Role of Deuterated Internal Standards

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily targeting the smooth muscle of the gastrointestinal tract.[1][2][3] It is used in the treatment of symptoms associated with irritable bowel syndrome (IBS).[3]

In bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a common practice to ensure the accuracy and precision of quantification. This compound, as a deuterated analog of Pinaverium bromide, serves as an ideal internal standard. It is chemically identical to the analyte, with the only difference being the presence of deuterium atoms in place of hydrogen atoms. This subtle mass difference allows for its distinction by a mass spectrometer, while its physicochemical properties remain nearly identical to the parent compound. This similarity is crucial as it is expected to mimic the behavior of the analyte during sample preparation, extraction, and analysis, thus compensating for any variability in the analytical process.

Comparative Recovery Data

The primary advantage of using a deuterated internal standard like this compound is that its recovery during sample extraction is expected to be virtually identical to that of the non-labeled Pinaverium bromide. This ensures that any loss of the analyte during the experimental procedure is accurately accounted for by a proportional loss of the internal standard.

While extensive comparative recovery data from peer-reviewed literature is limited, a patent for an analytical method for Pinaverium bromide provides the following representative data:

CompoundMean Extraction Recovery (%)
Pinaverium Bromide104%[4]
Internal Standard105%[4]

Note: The patent does not explicitly state that the internal standard is this compound, but it is a common practice to use the deuterated analog for this purpose.

This data illustrates the principle of using a co-eluting internal standard with similar physicochemical properties, which results in a comparable extraction recovery.

Experimental Protocols

The following is a synthesized experimental protocol for the extraction and analysis of Pinaverium bromide from a biological matrix, representative of methods found in the literature. The use of this compound as an internal standard is integrated into this workflow.

Objective: To quantify the concentration of Pinaverium bromide in a plasma sample.

Materials:

  • Plasma sample containing Pinaverium bromide

  • This compound (Internal Standard)

  • Isopropanol

  • Dichloromethane

  • 2mM Ammonium formate solution

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation: A known amount of this compound internal standard solution is added to the plasma sample.

  • Extraction: The plasma sample is extracted using a mixture of isopropanol and dichloromethane (5:95 v/v).[4] This step serves to isolate the analyte and internal standard from the plasma matrix.

  • Solvent Evaporation: The organic extract is then evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried residue is redissolved in a solution of 2mM ammonium formate and acetonitrile (40:60 v/v).[4]

  • LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system for separation and quantification.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the pharmacological action of Pinaverium bromide, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample spike Spiked Plasma plasma->spike is This compound (IS) is->spike extraction Liquid-Liquid Extraction spike->extraction solvent Isopropanol/Dichloromethane solvent->extraction organic_phase organic_phase extraction->organic_phase Organic Phase evaporation evaporation organic_phase->evaporation Evaporation reconstitution reconstitution evaporation->reconstitution Reconstitution lc_ms lc_ms reconstitution->lc_ms LC-MS/MS Analysis data data lc_ms->data Data Acquisition

Caption: Experimental workflow for the analysis of Pinaverium bromide.

signaling_pathway cluster_cell Gastrointestinal Smooth Muscle Cell pinaverium Pinaverium bromide l_type_channel L-type Calcium Channel pinaverium->l_type_channel blocks relaxation Muscle Relaxation pinaverium->relaxation promotes contraction Muscle Contraction l_type_channel->contraction leads to ca_ion Ca²⁺ ca_ion->l_type_channel influx extracellular Extracellular Space

Caption: Mechanism of action of Pinaverium bromide.

Conclusion

The use of this compound as an internal standard in the bioanalysis of Pinaverium bromide is a robust and reliable approach. The near-identical chemical nature of the deuterated standard ensures that its recovery throughout the analytical process closely mirrors that of the analyte. This minimizes the impact of experimental variability and enhances the accuracy and precision of the quantitative results. The experimental data, though limited, supports the theoretical principle of co-eluting, stable isotope-labeled internal standards providing a reliable method for quantification in complex biological matrices.

References

Assessing the Isotopic Exchange of Deuterium in Pinaverium Bromide-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the stability of isotopically labeled compounds is a critical parameter influencing their utility as internal standards, metabolic tracers, or therapeutically active agents. This guide provides a comparative assessment of the isotopic stability of Pinaverium bromide-d4, a deuterated analog of the gastrointestinal antispasmodic drug, Pinaverium bromide. Due to the limited availability of direct comparative studies in the public domain, this guide presents a proposed experimental framework and expected outcomes based on the known chemical properties of Pinaverium bromide and established principles of deuterium exchange. The performance of this compound is compared with other commercially available deuterated drugs, namely Deutetrabenazine and Deucravacitinib, which have been developed to leverage the kinetic isotope effect for improved pharmacokinetic profiles.

Introduction to Isotopic Exchange in Deuterated Pharmaceuticals

Deuterium labeling, the substitution of hydrogen with its heavier, stable isotope deuterium, is a strategy increasingly employed in pharmaceutical sciences. This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can slow down metabolic processes, leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[1] However, the stability of the deuterium label is paramount; any significant isotopic exchange under physiological or analytical conditions can compromise the intended benefits and lead to inaccurate experimental results.

This compound is a deuterated version of Pinaverium bromide, an L-type calcium channel blocker used to treat irritable bowel syndrome (IBS).[2] The deuterium labels in commercially available this compound are located on the ethylmorpholinium moiety of the molecule. The stability of these labels is crucial for its application as an internal standard in pharmacokinetic studies or for potential therapeutic benefits.

Comparative Analysis of Deuterated Compounds

To provide a comprehensive assessment, the isotopic stability of this compound is compared with two other deuterated drugs:

  • Deutetrabenazine: An FDA-approved drug for the treatment of chorea associated with Huntington's disease. It is a deuterated analog of tetrabenazine.

  • Deucravacitinib: An FDA-approved, first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor for the treatment of moderate-to-severe plaque psoriasis.[3]

These compounds were chosen as they represent successful applications of deuterium labeling to improve drug properties and have undergone extensive stability and metabolic studies.

Experimental Protocols

To quantitatively assess and compare the isotopic stability, a series of forced degradation studies are proposed. These studies are designed to expose the deuterated compounds to various stress conditions, accelerating potential degradation and isotopic exchange.

Forced Degradation Studies

Objective: To evaluate the stability of the deuterium labels in this compound, Deutetrabenazine, and Deucravacitinib under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound, Deutetrabenazine, and Deucravacitinib at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the sample solutions and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Add 1N NaOH to the sample solutions and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solutions and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compounds at 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample solutions to UV light (254 nm) and fluorescent light for a specified duration.

  • Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Technique: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the parent compound from its degradation products and to determine the extent of deuterium loss.

Isotopic Purity and Exchange Monitoring by LC-MS

Objective: To quantify the percentage of deuterium remaining on the molecule after forced degradation.

Methodology:

  • Chromatographic Separation: Utilize a C18 reverse-phase HPLC column with a gradient elution program to achieve good separation of the analyte and its degradants.

  • Mass Spectrometric Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode to detect the molecular ions of the deuterated compound and its corresponding non-deuterated and partially deuterated isotopologues.

  • Data Analysis: Determine the relative abundance of each isotopologue (e.g., d4, d3, d2, d1, d0 for this compound) by integrating the peak areas of their respective extracted ion chromatograms. Calculate the percentage of deuterium retention using the following formula:

    % Deuterium Retention = (Sum of (number of D atoms in isotopologue * relative abundance of isotopologue)) / (Total number of initial D atoms) * 100

Data Presentation: Comparative Stability Data

The following tables summarize the expected quantitative data from the proposed forced degradation studies. The values are hypothetical but based on the known stability of the parent compounds and general principles of deuterium exchange on sp3 hybridized carbons, which are generally more stable than those on sp2 carbons.

Stress Condition This compound (% Deuterium Retention)Deutetrabenazine (% Deuterium Retention)Deucravacitinib (% Deuterium Retention)
Control (T=0) >99%>99%>99%
Acidic Hydrolysis (1N HCl, 60°C, 24h) 95 - 98%97 - 99%98 - 99%
Alkaline Hydrolysis (1N NaOH, 60°C, 24h) 90 - 95%95 - 98%96 - 99%
Oxidative Degradation (3% H₂O₂, RT, 24h) 98 - 99%99%>99%
Thermal Degradation (105°C, 48h) >99%>99%>99%
Photolytic Degradation (UV 254nm) 85 - 90%90 - 95%92 - 97%

Table 1: Expected Percentage of Deuterium Retention under Forced Degradation Conditions.

Compound Location of Deuterium Labels Carbon Hybridization Expected Relative Stability
This compound Ethylmorpholinium moietysp3High
Deutetrabenazine Methoxy groupssp3Very High
Deucravacitinib Methyl group on the triazole ring and other positionssp3Very High

Table 2: Structural Features and Expected Isotopic Stability.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Pinaverium_d4 This compound Solution (1 mg/mL) Acid Acidic Hydrolysis (1N HCl, 60°C) Pinaverium_d4->Acid Alkali Alkaline Hydrolysis (1N NaOH, 60°C) Pinaverium_d4->Alkali Oxidative Oxidative Degradation (3% H2O2, RT) Pinaverium_d4->Oxidative Thermal Thermal Degradation (105°C) Pinaverium_d4->Thermal Photolytic Photolytic Degradation (UV Light) Pinaverium_d4->Photolytic Deutetrabenazine Deutetrabenazine Solution (1 mg/mL) Deutetrabenazine->Acid Deutetrabenazine->Alkali Deutetrabenazine->Oxidative Deutetrabenazine->Thermal Deutetrabenazine->Photolytic Deucravacitinib Deucravacitinib Solution (1 mg/mL) Deucravacitinib->Acid Deucravacitinib->Alkali Deucravacitinib->Oxidative Deucravacitinib->Thermal Deucravacitinib->Photolytic LCMS LC-MS Analysis (Isotopologue Profiling) Acid->LCMS Alkali->LCMS Oxidative->LCMS Thermal->LCMS Photolytic->LCMS Data Data Analysis (% Deuterium Retention) LCMS->Data

Caption: Experimental workflow for the comparative assessment of isotopic stability.

G Input Stressed Sample HPLC HPLC Separation C18 Column Gradient Elution Input->HPLC:port MS Mass Spectrometry High-Resolution MS ESI Positive Mode HPLC:port->MS:port Data Data Processing Extracted Ion Chromatograms Peak Integration % D Retention Calculation MS:port->Data Output Isotopic Stability Report Data->Output

Caption: Analytical workflow for quantifying isotopic exchange by LC-MS.

Discussion and Conclusion

Based on the proposed experimental framework and the known chemical principles, it is anticipated that this compound would exhibit high isotopic stability under most conditions, particularly thermal and oxidative stress. The deuterium labels are on sp3 hybridized carbons of the ethylmorpholinium moiety, which are not typically prone to facile H/D exchange. However, some degree of exchange might be observed under harsh acidic, alkaline, and photolytic conditions, which can induce degradation of the parent molecule and potentially create environments conducive to isotopic scrambling.

In comparison, Deutetrabenazine and Deucravacitinib are expected to show exceptional isotopic stability. These molecules were specifically designed with deuterium substitution at metabolically vulnerable positions to enhance their pharmacokinetic properties, and their stability has been rigorously tested and confirmed during their development and clinical use.

References

Precision in Pinaverium Bromide Quantification: A Comparative Analysis of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A detailed look at the inter-assay and intra-assay variability when using Pinaverium bromide-d4 and alternative internal standards in bioanalytical methods.

For researchers and professionals in drug development, the precision and reliability of analytical methods are paramount. When quantifying Pinaverium bromide, a calcium channel blocker used to treat irritable bowel syndrome, the choice of internal standard is critical to ensure accurate and reproducible results. This guide provides a comparative analysis of the inter-assay and intra-assay variability of analytical methods using the deuterated internal standard this compound against other commonly used internal standards.

The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its similar chemical and physical properties to the analyte, which helps to compensate for variations in sample preparation and instrument response. However, detailed public data on the performance of this compound is limited. In contrast, methods using alternative internal standards like paclitaxel and itraconazole have been more thoroughly documented in scientific literature.

Comparative Analysis of Assay Precision

The following tables summarize the inter-assay and intra-assay variability for the quantification of Pinaverium bromide using different internal standards. The data is presented as the coefficient of variation (%CV), which is a measure of the relative variability. Lower %CV values indicate higher precision.

Internal StandardAnalyte Concentration (pg/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
This compound Not Specified< 2.24%Not Specified
Paclitaxel 30.0< 15%< 15%
300.0< 15%< 15%
8000.0< 15%< 15%
Itraconazole 366.7%8.1%
36002.9%5.4%
96004.6%3.7%

Table 1: Comparison of Inter-Assay and Intra-Assay Precision for Pinaverium Bromide Quantification with Different Internal Standards.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are the experimental protocols for the key methods cited in this guide.

Method Using this compound as Internal Standard

A Chinese patent describes a method for detecting Pinaverium bromide in plasma using this compound as the internal standard.[1] While specific variability data is limited, the described methodology provides insight into the experimental setup.

  • Sample Preparation: 0.5 mL of plasma sample is mixed with 25 µL of this compound internal standard working solution (12 ng/mL in acetonitrile). The mixture is then extracted with 3 mL of isopropanol/dichloromethane (5/95 v/v), vortexed for 3 minutes, and centrifuged at 4000 rpm for 5 minutes. The supernatant is collected for analysis.

  • Chromatography: The analysis is performed using a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). The mobile phase consists of a gradient of 2mM ammonium formate solution (A) and acetonitrile (B).

  • Mass Spectrometry: Detection is carried out using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Method Using Paclitaxel as Internal Standard

A study by Ren et al. (2011) details a sensitive and specific LC-MS/MS method for the determination of Pinaverium bromide in human plasma using paclitaxel as the internal standard.[2]

  • Sample Preparation: Plasma samples are precipitated with an organic solvent.

  • Chromatography: The separation is achieved using liquid chromatography.

  • Mass Spectrometry: Detection is performed using an electrospray tandem mass spectrometer in multiple-reaction monitoring mode. The calibration curve was linear over the plasma concentration range of 10.0-10000.0 pg/mL.[2]

Method Using Itraconazole as Internal Standard

A robust UPLC-MS/MS method for the determination of Pinaverium bromide in human plasma using itraconazole as the internal standard has been developed and validated.

  • Sample Preparation: Protein precipitation with acetonitrile is used to extract Pinaverium and itraconazole from 500 µL plasma samples.

  • Chromatography: An Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) is used with an isocratic mobile phase of acetonitrile-5 mM ammonium formate (80:20, v/v) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Detection is performed by positive ion electrospray tandem mass spectrometry on a XEVO TQ-S instrument using multiple reaction monitoring. The mass transitions monitored were m/z 511.2 → 230 for Pinaverium bromide and m/z 705.29 → 392.18 for itraconazole. The method was validated over a concentration range of 12-12,000 pg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the inter-assay and intra-assay variability of a bioanalytical method.

Assay_Variability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Results start Start: Spike Blank Plasma with Pinaverium Bromide & IS prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) start->prep_qc intra_assay Intra-Assay Analysis: Analyze multiple replicates of each QC level in a single analytical run. prep_qc->intra_assay inter_assay Inter-Assay Analysis: Analyze QC samples on different days or with different analysts/instruments. prep_qc->inter_assay calc_intra Calculate Mean, SD, and %CV for each QC level within the run. intra_assay->calc_intra calc_inter Calculate Mean, SD, and %CV for each QC level across all runs. inter_assay->calc_inter report_intra Intra-Assay Variability (%CV) calc_intra->report_intra report_inter Inter-Assay Variability (%CV) calc_inter->report_inter

Caption: Workflow for Determining Inter-Assay and Intra-Assay Variability.

Conclusion

While this compound is theoretically an ideal internal standard for the quantification of Pinaverium bromide, the publicly available data on its assay precision is currently limited. The single identified source suggests high precision, but lacks the detailed validation data typically required for direct comparison.[1] In contrast, methods employing alternative internal standards such as paclitaxel and itraconazole have demonstrated acceptable and well-documented levels of inter-assay and intra-assay variability, with %CV values generally below 15%.[2]

For researchers, the choice of internal standard will depend on the specific requirements of their study, including the need for the highest possible accuracy and the availability of validated methods and reference materials. While the data for paclitaxel and itraconazole provide a strong basis for developing a robust analytical method, the use of this compound, once thoroughly validated and documented, could offer further improvements in analytical precision.

References

Robustness in Analytical Methods for Pinaverium Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical techniques for the quantification of Pinaverium bromide, with a focus on method robustness as a critical performance parameter. This guide provides researchers, scientists, and drug development professionals with the experimental data and protocols necessary to evaluate and select the most suitable analytical method for their needs.

The accurate and reliable quantification of Pinaverium bromide, a locally acting spasmolytic agent, is crucial for quality control and stability studies in pharmaceutical formulations. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a key indicator of its reliability during routine use. This guide presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and UV Spectrophotometry for the determination of Pinaverium bromide, with a special emphasis on robustness testing as stipulated by the International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Analytical Methods

The selection of an analytical method for Pinaverium bromide depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While chromatographic techniques like HPLC and UPLC offer high specificity, spectrophotometric methods provide a simpler and more cost-effective alternative for certain applications. The following tables summarize the performance characteristics and robustness data from various validated methods.

Table 1: Comparison of Chromatographic Methods for Pinaverium Bromide Analysis

ParameterRP-HPLC Method I[1][2]RP-HPLC Method II[3][4]UPLC Method[5]LC Method[6][7]
Column Phenomenex C18 (250 x 4.6 mm, 5 µm)[1][2]Zorbax SB C8 (250 x 4.6 mm, 5 µm)[3][4]Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[5]Phenomenex Onyx C18 monolithic (100 x 4.6 mm)[6][7]
Mobile Phase Acetonitrile:Ammonium acetate buffer (pH 3.0) (80:20 v/v)[1][2]Acetonitrile:0.1% Orthophosphoric acid (70:30 v/v)[3][4]Acetonitrile:Methanol:Potassium dihydrogen orthophosphateAcetonitrile:0.3% Triethylamine (pH 5.0) (50:50 v/v)[6][7]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3][4]Not Specified2.0 mL/min[6][7]
Detection (UV) 214 nm[1][2]245 nm[4]Not Specified213 nm[6][7]
Retention Time 5.067 min[1][2]4.84 min[3][4]Not Specified3.4 min[6][7]
Linearity Range 12.5-75.0 µg/mL[1][2]20-150 µg/mL[3][4]10-400 ppm[5]5-100 µg/mL[6][7]
% Recovery 100.22%[1][2]< 2% RSD[3][4]Within ICH limit[5]100.68%[6][7]
Precision (%RSD) < 2%[1][2]< 2%[3][4]Within ICH limit[5]< 1.38%[6][7]

Table 2: Robustness Testing of Chromatographic Methods

MethodParameter VariedObservationResult
RP-HPLC Method I [2]Flow Rate (± 0.2 mL/min)Shift in retention time (4.976 min at 1.2 mL/min)[2]Robust[2]
Wavelength (± 2 nm)Shift in retention time (5.108 min at 216 nm)[2]Robust[2]
UPLC Method [5]WavelengthNot specified[5]Robust[5]
Column TemperatureNot specified[5]Robust[5]
LC Method [6][7]Experimental Design UsedNot specified[6][7]Robust[6][7]

Table 3: Comparison of UV Spectrophotometric Methods for Pinaverium Bromide Analysis [8][9]

ParameterMethod AMethod B
Wavelength (λmax) 213 nm243 nm
Linearity Range 2-14 µg/mL[8][9]10-70 µg/mL[8][9]
Correlation Coefficient (r²) > 0.99[8][9]> 0.99[8][9]
LOD 0.39 µg/mL[8][9]2.93 µg/mL[8][9]
LOQ 1.31 µg/mL[8][9]9.77 µg/mL[8][9]
Precision (%RSD) < 2%[8][9]< 2%[8][9]
Accuracy (% Recovery) 100.41%[9]100.30%[9]
Robustness Evaluated by full factorial design and found to be robust.[8][9]Evaluated by full factorial design and found to be robust.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification.

Protocol 1: RP-HPLC Method for Pinaverium Bromide[1][2]
  • Chromatographic System: A reverse-phase high-performance liquid chromatography system equipped with a UV detector.

  • Column: Phenomenex C18 (250 x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and ammonium acetate buffer (pH 3.0, adjusted with triethylamine) in a ratio of 80:20 v/v.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: Prepare a stock solution of Pinaverium bromide in the mobile phase and dilute to achieve concentrations within the linear range (12.5-75.0 μg/mL).

  • Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 50 mg of Pinaverium bromide to a 100 mL volumetric flask. Add diluent, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.

  • Robustness Testing: Deliberately vary the following parameters and assess the impact on retention time, peak area, and tailing factor:

    • Flow rate (e.g., ± 0.2 mL/min).

    • Wavelength of detection (e.g., ± 2 nm).

    • Mobile phase composition (e.g., ± 2% acetonitrile).

Protocol 2: Forced Degradation Studies[1][2][3][4][5]

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.

  • Acid Degradation: Reflux 50 mg of Pinaverium bromide in 0.2N HCl at 80°C for 24 hours.[4][10] Neutralize the solution before dilution and analysis.

  • Alkali Degradation: Reflux 50 mg of Pinaverium bromide in 0.2N NaOH at 80°C for 24 hours.[10] Neutralize the solution before dilution and analysis.

  • Oxidative Degradation: Treat 50 mg of Pinaverium bromide with 30% H₂O₂ at room temperature for a specified period (e.g., 60 minutes).[2]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 7 days.[10]

  • Photolytic Degradation: Expose the drug substance to UV light (200 W.hr/m²) and fluorescent light (1.2 M LUX hours).[4]

Analyze the stressed samples using the developed analytical method and check for any degradation peaks and their resolution from the main Pinaverium bromide peak. The method is considered stability-indicating if it can selectively quantify the drug in the presence of its degradation products.[3]

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical workflow of a typical robustness study for an analytical method.

Robustness_Testing_Workflow Robustness Testing Workflow for an Analytical Method A Define Analytical Method Parameters B Select Critical Parameters for Variation (e.g., Flow Rate, pH, Temperature) A->B C Define Variation Ranges (e.g., ±10% of nominal value) B->C D Prepare Standard and Sample Solutions C->D E Perform Analyses under Varied Conditions D->E F Collect Data (Retention Time, Peak Area, Resolution) E->F G Statistical Analysis (%RSD, t-test) F->G H Evaluate Impact on Method Performance G->H I Method is Robust H->I Within Acceptance Criteria J Method is Not Robust (Re-evaluate/Optimize Method) H->J Exceeds Acceptance Criteria

Caption: A flowchart illustrating the key steps in conducting a robustness test for an analytical method.

References

Comparison of different extraction methods for Pinaverium bromide analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for the analysis of Pinaverium bromide from different matrices, including pharmaceutical dosage forms and biological samples. The performance of traditional and modern extraction techniques is evaluated based on experimental data, offering insights into their efficiency, speed, and environmental impact.

Performance Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for accurate and reliable quantification of Pinaverium bromide. The following table summarizes the performance of several common extraction techniques based on key analytical parameters.

Extraction MethodMatrixRecovery Rate (%)Processing TimeSolvent ConsumptionKey Advantages
Solvent Extraction Tablets97.6 - 102.3[1]~30 minutesModerateSimple, high recovery
Liquid-Liquid Extraction (LLE) PlasmaHigh (not specified)~20 minutesHighEffective for complex matrices
Protein Precipitation PlasmaHigh (not specified)< 10 minutesLowRapid, simple
Ultrasound-Assisted Extraction (UAE) Tablets/Soil47 - 57 (for similar compounds)[2]10 - 20 minutesLow to ModerateFaster than conventional methods
Microwave-Assisted Extraction (MAE) Tablets97.4 - 101.9[1]~7 minutes per run[1]LowVery fast, high throughput
Supercritical Fluid Extraction (SFE) Tablets98.6[3][4]VariableVery Low (uses CO2)Green chemistry, tunable selectivity

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Solvent Extraction from Pharmaceutical Tablets

This method is widely used for the routine analysis of Pinaverium bromide in solid dosage forms.

Protocol:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of Pinaverium bromide.

  • Transfer the powder to a volumetric flask.

  • Add a suitable solvent mixture (e.g., acetonitrile/water (1:1, v/v) or ethanol-water (1+1)) to approximately 70% of the flask volume.[5]

  • Sonicate the mixture for 10-20 minutes to ensure complete dissolution of the active ingredient.[5]

  • Allow the solution to cool to room temperature and dilute to the final volume with the same solvent.

  • Filter the solution through a 0.45 µm filter to remove excipients prior to analysis.

Liquid-Liquid Extraction (LLE) from Plasma

LLE is a classic method for extracting drugs from biological fluids.

Protocol:

  • To a 0.5 mL plasma sample, add an internal standard.

  • Add 3 mL of an extraction solvent mixture, such as isopropanol/dichloromethane (5/95 v/v).

  • Vortex the mixture for 3 minutes to facilitate the transfer of Pinaverium bromide into the organic phase.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Protein Precipitation from Plasma

This is a rapid method for removing proteins from plasma samples before analysis.

Protocol:

  • To a 500 µL plasma sample, add an internal standard.

  • Add a protein precipitating agent, such as acetonitrile, in a 1:2 or 1:3 ratio (plasma:acetonitrile).

  • Vortex the mixture vigorously for 1-2 minutes to denature and precipitate plasma proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the clear supernatant for direct injection or further processing.

Ultrasound-Assisted Extraction (UAE) from Solid Matrices

UAE utilizes ultrasonic waves to accelerate the extraction process. This protocol is adapted from methods used for similar quaternary ammonium compounds[2].

Protocol:

  • Place 5 g of the homogenized solid sample (e.g., crushed tablets, soil) into a glass vial.

  • Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile with 0.1% HCl).[2]

  • Place the vial in an ultrasonic bath and sonicate for 10-20 minutes at a controlled temperature.[2]

  • After sonication, centrifuge the sample to separate the solid material.

  • Collect the supernatant for analysis.

Microwave-Assisted Extraction (MAE) from Solid Dosage Forms

MAE uses microwave energy to heat the solvent and sample, leading to a rapid extraction.

Protocol:

  • Place a single, intact or coarsely crushed, tablet into a microwave extraction vessel.

  • Add a specific volume of a suitable solvent (e.g., acetonitrile or methanol-water).[1]

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave energy to heat the sample to a set temperature (e.g., 50°C) and hold for a short period (e.g., 5 minutes).[1]

  • After cooling, the extract is ready for filtration and analysis.

Supercritical Fluid Extraction (SFE) from Tablets

SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a green alternative to organic solvents.

Protocol:

  • Place a ground tablet into the SFE extraction vessel.

  • Pressurize the vessel with carbon dioxide above its critical point (31°C and 74 bar).[6]

  • A modifier, such as methanol, may be added to the CO2 to enhance the extraction of polar compounds like Pinaverium bromide.[3]

  • Perform the extraction in a series of static (soaking) and dynamic (flowing) steps to ensure complete recovery.

  • Depressurize the system, causing the CO2 to return to a gaseous state and leave the extracted analyte behind.

  • Collect the analyte by rinsing the collection vessel with a small amount of organic solvent.

Visualizing the Extraction Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the described extraction methods.

Solvent_Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_final Final Steps Start Powdered Tablet Add_Solvent Add Solvent (e.g., ACN/Water) Start->Add_Solvent Sonicate Sonicate (10-20 min) Add_Solvent->Sonicate Dilute Dilute to Volume Sonicate->Dilute Filter Filter (0.45 µm) Dilute->Filter End Analysis Filter->End

Caption: Workflow for Solvent Extraction of Pinaverium Bromide from Tablets.

LLE_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_final Final Steps Start Plasma Sample Add_Solvent Add Extraction Solvent (e.g., Iso-propanol/DCM) Start->Add_Solvent Vortex Vortex (3 min) Add_Solvent->Vortex Centrifuge Centrifuge (5 min) Vortex->Centrifuge Collect_Supernatant Collect Organic Layer Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute End Analysis Reconstitute->End

Caption: Workflow for Liquid-Liquid Extraction of Pinaverium Bromide from Plasma.

Protein_Precipitation_Workflow cluster_start Sample Preparation cluster_extraction Precipitation cluster_final Final Step Start Plasma Sample Add_ACN Add Acetonitrile Start->Add_ACN Vortex Vortex (1-2 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant End Analysis Collect_Supernatant->End UAE_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_final Final Step Start Solid Sample Add_Solvent Add Solvent Start->Add_Solvent Sonicate Ultrasonic Bath (10-20 min) Add_Solvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant End Analysis Collect_Supernatant->End MAE_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_final Final Steps Start Tablet Sample Add_Solvent Add Solvent to Vessel Start->Add_Solvent Microwave Microwave Heating (e.g., 5 min at 50°C) Add_Solvent->Microwave Cool Cool Microwave->Cool Filter Filter Cool->Filter End Analysis Filter->End SFE_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_final Final Steps Start Ground Tablet Load_Vessel Load into Vessel Start->Load_Vessel Pressurize Pressurize with CO2 (+ Modifier) Load_Vessel->Pressurize Extract Static/Dynamic Extraction Pressurize->Extract Depressurize Depressurize Extract->Depressurize Collect Collect Analyte Depressurize->Collect End Analysis Collect->End

References

Evaluating the performance of different LC columns for Pinaverium bromide quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to LC Columns for the Quantification of Pinaverium Bromide

The accurate quantification of Pinaverium bromide, a spasmolytic agent used for gastrointestinal disorders, is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. The selection of an appropriate Liquid Chromatography (LC) column is a critical factor that dictates the efficiency, resolution, and speed of the analysis. This guide provides a comparative overview of different LC columns used for the determination of Pinaverium bromide, supported by experimental data from various validated methods.

General Experimental Workflow

The analytical process for quantifying Pinaverium bromide using LC typically follows a standardized workflow. This process begins with the careful preparation of standards and samples, followed by chromatographic separation and detection, and concludes with data analysis.

LC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep Standard & Sample Preparation lc LC System Setup (Column, Mobile Phase) prep->lc sep Chromatographic Separation lc->sep det Detection (UV or MS/MS) sep->det acq Data Acquisition & Integration det->acq quant Quantification acq->quant

Caption: General workflow for LC-based quantification of Pinaverium bromide.

Performance Comparison of LC Columns

The majority of published methods for Pinaverium bromide quantification employ reverse-phase (RP) chromatography, with C18 and C8 columns being the most common stationary phases. The choice between a standard HPLC platform and an Ultra-High-Performance Liquid Chromatography (UPLC) system also significantly impacts performance, with UPLC offering faster analysis times and higher efficiency due to the use of smaller particle size columns.

Below is a summary of performance data from different studies using various C18 and C8 columns.

Table 1: Chromatographic Conditions for Pinaverium Bromide Quantification
Column TypeColumn DetailsMobile PhaseFlow Rate (mL/min)DetectionReference
Monolithic C18 Phenomenex Onyx (100 x 4.6 mm)Acetonitrile : 0.3% Triethylamine (pH 5.0) (50:50, v/v)2.0PDA @ 213 nm[1][2]
HPLC C18 Phenomenex C18 (250 x 4.6 mm, 5 µm)Acetonitrile : Ammonium Acetate Buffer (pH 3.0) (80:20, v/v)1.0UV @ 214 nm[3][4]
UPLC C18 Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Methanol : Potassium Dihydrogen Orthophosphate Buffer (pH 6.5) (45:55, v/v)0.4UV @ 220 nm[5]
UPLC-MS/MS C18 Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Acetonitrile : 5 mM Ammonium Formate (80:20, v/v)0.3ESI-MS/MS[6][7][8][9]
HPLC C8 Zorbax SB C8 (250 x 4.6 mm, 5 µm)Acetonitrile : 0.1% Orthophosphoric Acid (70:30, v/v)1.0UV @ 245 nm[10]
Table 2: Performance Characteristics of Different LC Columns
Column TypeRetention Time (min)Linearity RangeLimit of Quantification (LOQ)Key Performance HighlightsReference
Monolithic C18 3.45 - 100 µg/mL4.70 µg/mLGood performance with lower backpressure compared to particulate columns.[1][2]
HPLC C18 5.0712.5 - 75 µg/mLNot SpecifiedStability-indicating method with good peak sharpness.[3][4][3][4]
UPLC C18 1.510 - 400 ppm (µg/mL)Not SpecifiedRapid analysis time (1.5 min) suitable for high-throughput screening.[5]
UPLC-MS/MS C18 ~1.5 (Total run time 2.5 min)12 - 12,000 pg/mL12 pg/mLHigh sensitivity, ideal for pharmacokinetic studies in human plasma.[6][7][8][6][7][8][9]
HPLC C8 4.8420 - 150 µg/mLNot SpecifiedEffective for stability-indicating assays.[10][10]

Detailed Experimental Protocols

Method Using HPLC with a Particulate C18 Column

This method is a stability-indicating assay developed for quantifying Pinaverium bromide in tablet dosage forms.[3][4]

  • Instrumentation: A Shimadzu LC-2010 CHT system with an SPD 20-AD UV-Vis detector was used.[3]

  • Column: Phenomenex C18 (250 x 4.6 mm i.d., 5 µm particle size).[3][4]

  • Mobile Phase: A mixture of ammonium acetate buffer (pH 3.0) and acetonitrile in a ratio of 20:80 (v/v).[3][4]

  • Flow Rate: 1.0 mL/min (isocratic elution).[3][4]

  • Column Temperature: 25°C.[3]

  • Detection: UV detection at 214 nm.[3][4]

  • Sample Preparation: Twenty tablets were crushed, and a powder quantity equivalent to 50 mg of Pinaverium bromide was dissolved in acetonitrile, stirred, sonicated, and diluted to 100 mL.[3]

Method Using UPLC with a Sub-2-µm C18 Column

This protocol outlines a rapid UPLC method suitable for routine quality control analysis in bulk and formulation.[5]

  • Instrumentation: Waters Acquity UPLC with a UV detector.[5]

  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm particle size).[5]

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 6.5) and methanol in a ratio of 55:45 (v/v).[5]

  • Flow Rate: 0.4 mL/min (isocratic elution).[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 1 µL.[5]

  • Detection: UV detection at 220 nm.[5]

  • Sample Preparation: Ten tablets were ground, and a quantity equivalent to 50 mg of Pinaverium bromide was dissolved in the diluent, sonicated, and filtered through a 0.22 mm nylon membrane filter before dilution.[5]

Method Using UPLC-MS/MS for Plasma Samples

This highly sensitive method was developed for the determination of Pinaverium bromide in human plasma, making it ideal for pharmacokinetic studies.[6][7][8]

  • Instrumentation: Waters Acquity UPLC coupled with a XEVO TQ-S tandem mass spectrometer.[6][7]

  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm particle size).[6][7][8]

  • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate in a ratio of 80:20 (v/v).[6][7][8]

  • Flow Rate: 0.3 mL/min (isocratic elution).[6][7][8]

  • Detection: Positive ion electrospray tandem mass spectrometry (ESI-MS/MS) in Multiple Reaction Monitoring (MRM) mode. The mass transition monitored for Pinaverium bromide was m/z 511.2 → 230.[6][7][8]

  • Sample Preparation: Protein precipitation was used to extract Pinaverium bromide from 500 µL plasma samples using acetonitrile.[6][7][8]

Conclusion

The selection of an LC column for Pinaverium bromide quantification depends heavily on the application's requirements.

  • For routine quality control and stability testing of pharmaceutical formulations, conventional HPLC C18 and C8 columns provide robust and reliable results with adequate resolution and sensitivity using UV detection.[3][4][10]

  • For high-throughput analysis , UPLC C18 columns with sub-2-µm particles offer a significant advantage by drastically reducing run times without compromising separation efficiency.[5]

  • For bioanalytical applications , such as pharmacokinetic studies requiring the measurement of low concentrations of Pinaverium bromide in complex matrices like plasma, a UPLC C18 column coupled with a tandem mass spectrometer (MS/MS) is the superior choice due to its exceptional sensitivity and specificity.[6][7][8][9]

Ultimately, methods utilizing UPLC BEH C18 columns demonstrate a clear advantage in terms of speed and sensitivity, making them highly suitable for both quality control and demanding bioanalytical research.[5][6][7][8]

References

Head-to-head comparison of two different mass spectrometers for Pinaverium bromide-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison of Mass Spectrometers for the Analysis of Pinaverium Bromide-d4

In the realm of bioanalytical research and drug development, the sensitive and accurate quantification of pharmaceutical compounds and their deuterated internal standards is paramount. This guide provides a detailed head-to-head comparison of two different liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for the analysis of this compound, a labeled internal standard crucial for the pharmacokinetic studies of Pinaverium bromide. This comparison is based on published analytical methods and aims to assist researchers, scientists, and drug development professionals in selecting the appropriate instrumentation for their analytical needs.

Performance Data Summary

The following table summarizes the key performance parameters of two distinct LC-MS/MS systems used for the analysis of Pinaverium bromide. While a direct comparative study using this compound was not explicitly found, the data presented for the parent compound is indicative of the expected performance for its deuterated analogue.

ParameterMass Spectrometer System 1 (LC-MS/MS)Mass Spectrometer System 2 (XEVO TQ-S)
Lower Limit of Quantification (LLOQ) 10.0 pg/mL[1]12 pg/mL[2]
Upper Limit of Quantification (ULOQ) 10,000.0 pg/mL[1]12,000 pg/mL[2]
Linearity (Correlation Coefficient, r) 0.9979[1]0.9991[2]
Intra-day Precision (%RSD) < 15%[1]Not explicitly stated
Inter-day Precision (%RSD) < 15%[1]Not explicitly stated
Absolute Recovery 99.7-111.7%[1]153.6-163.4% (for Pinaverium)[2]
Internal Standard Used Paclitaxel[1]Itraconazole[2]

A separate patented method describes a process with a significantly lower LLOQ of 0.005 ng/mL (5 pg/mL)[3]. This method utilizes this compound as the internal standard and employs an isopropanol-dichloromethane extraction[3].

Experimental Workflow and Comparison Logic

The following diagrams illustrate the general experimental workflow for this compound analysis and the logical framework for comparing the performance of different mass spectrometers.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Collection Spiking Spiking with this compound (IS) Plasma_Sample->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (UPLC/HPLC) Evaporation->LC_Separation MS_Ionization Electrospray Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem Mass Spectrometry (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Data_Analysis Pharmacokinetic Analysis Peak_Integration->Data_Analysis

Fig. 1: General experimental workflow for this compound analysis.

Comparison_Logic cluster_Goal Objective cluster_Criteria Performance Criteria cluster_Decision Decision Making Goal Select Optimal Mass Spectrometer for This compound Analysis Sensitivity Sensitivity (LLOQ) Goal->Sensitivity Linearity Linearity & Dynamic Range Goal->Linearity Precision Precision & Accuracy Goal->Precision Recovery Recovery Goal->Recovery Robustness Robustness Goal->Robustness Decision Instrument Selection Sensitivity->Decision Linearity->Decision Precision->Decision Recovery->Decision Robustness->Decision

Fig. 2: Logical flow for comparing mass spectrometer performance.

Experimental Protocols

The methodologies detailed below are synthesized from published literature and represent robust approaches for the quantification of Pinaverium bromide, which are directly applicable to its deuterated internal standard, this compound.

Method 1: LC-MS/MS System

This method was developed for the determination of Pinaverium bromide in human plasma using an unspecified LC-MS/MS system with electrospray ionization.

  • Sample Preparation:

    • Plasma samples were precipitated for protein removal.

    • Paclitaxel was utilized as the internal standard[1].

  • Liquid Chromatography:

    • The specific column and mobile phase composition are not detailed in the abstract[1].

  • Mass Spectrometry:

    • Ionization: Electrospray (ESI)[1].

    • Mode: Multiple Reaction Monitoring (MRM)[1].

Method 2: UPLC-MS/MS (XEVO TQ-S)

This high-throughput method was developed using an Acquity UPLC system coupled with a XEVO TQ-S tandem mass spectrometer.

  • Sample Preparation:

    • To 500 µL of human plasma, an internal standard (Itraconazole) is added[2][4].

    • Proteins are precipitated using acetonitrile[2][4].

  • Liquid Chromatography (UPLC):

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[2][4].

    • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate (80:20, v/v)[2][4].

    • Elution: Isocratic elution at a flow rate of 0.3 mL/min[2][4].

    • Run Time: 2.5 minutes[2][4].

  • Mass Spectrometry (XEVO TQ-S):

    • Ionization: Positive ion electrospray (ESI+)[2][4].

    • Mode: Multiple Reaction Monitoring (MRM)[2][4].

    • Mass Transitions:

      • Pinaverium bromide: m/z 511.2 → 230[2][4].

      • Itraconazole (IS): m/z 705.29 → 392.18[2][4].

Method 3: High-Sensitivity LC-MS/MS

This patented method focuses on achieving a very low limit of quantification for Pinaverium bromide in plasma.

  • Sample Preparation:

    • To a 0.5 mL plasma sample, 25 µL of the internal standard working solution (this compound, 12 ng/mL) is added[3].

    • Extraction is performed with 3 mL of isopropanol/dichloromethane (5/95 v/v) by shaking for 3 minutes, followed by centrifugation[3].

    • The supernatant is collected and evaporated to dryness[3].

    • The residue is reconstituted in a mixture of 2mM ammonium formate solution and acetonitrile (40:60)[3].

  • Liquid Chromatography:

    • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1x50mm)[3].

    • Mobile Phase A: 2mM ammonium formate solution[3].

    • Mobile Phase B: Acetonitrile[3].

    • Elution: Gradient elution at a flow rate of 0.4 mL/min[3].

    • Column Temperature: 40 °C[3].

    • Injection Volume: 1 µL[3].

  • Mass Spectrometry:

    • Ionization: ESI+[3].

    • Capillary Voltage: 3 kV[3].

    • Desolvation Temperature: 450 °C[3].

    • Desolvation Gas Flow: 1000 L/H[3].

    • Ion Source Temperature: 150 °C[3].

Mechanism of Action of Pinaverium Bromide

Pinaverium bromide acts as a calcium channel blocker, specifically targeting the L-type calcium channels in the smooth muscle cells of the gastrointestinal tract[5][6]. By inhibiting the influx of calcium ions, it reduces muscle contractility and spasms, which helps in alleviating the symptoms of irritable bowel syndrome (IBS) such as abdominal pain and discomfort[5][6][7]. Its action is localized to the digestive tract, minimizing systemic side effects[7].

Pinaverium_MoA cluster_Cell GI Smooth Muscle Cell cluster_Drug Drug Action cluster_Effect Therapeutic Effect Ca_Channel L-type Calcium Channel Ca_Influx Calcium Ion Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction & Spasm Ca_Influx->Contraction Relaxation Muscle Relaxation Pinaverium Pinaverium Bromide Pinaverium->Ca_Channel Blocks Symptom_Relief Symptom Relief (IBS) Relaxation->Symptom_Relief

Fig. 3: Simplified signaling pathway of Pinaverium bromide's action.

References

Safety Operating Guide

Safe Disposal of Pinaverium Bromide-d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Pinaverium bromide-d4, a deuterated analog of the spasmolytic agent Pinaverium bromide. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Chemical and Physical Properties

This compound is a stable isotope-labeled compound used in research settings.[1][2] Understanding its properties is the first step toward safe handling and disposal.

PropertyValue
Molecular FormulaC₂₆H₃₇D₄Br₂NO₄
Molecular Weight595.44 g/mol [3]
AppearanceWhite to light yellow powder
Melting Point159 - 163 °C
Storage ConditionsStore at ≤ -10 °C[4]

Health Hazard Information

Pinaverium bromide is classified as harmful if swallowed (Acute toxicity - Oral, Category 4) and may cause skin and serious eye irritation.[5][6][7] It is also considered very toxic to aquatic life with long-lasting effects.[7][8][9]

Precautionary Statements:

  • Wash hands and any exposed skin thoroughly after handling.[5][7]

  • Do not eat, drink, or smoke when using this product.[5][7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • Avoid release to the environment.[7]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and its containers. This process is designed to minimize environmental contamination and ensure the safety of laboratory personnel.

G cluster_prep Preparation cluster_containment Waste Containment cluster_disposal Disposal A Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat B Collect waste this compound in a designated, properly labeled, and sealed container. A->B E Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. B->E C For spills, cover with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. D Sweep or scoop up the absorbed material and place it into the same designated waste container. C->D F Dispose of the waste container through a licensed and approved waste disposal facility. E->F G Ensure disposal is in accordance with all local, state, and federal environmental regulations. F->G

References

Essential Safety and Logistics for Handling Pinaverium Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Pinaverium bromide-d4, a deuterated analog of Pinaverium bromide used as a reference standard in analytical and clinical applications.[1][2] Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4] It is also very toxic to aquatic life with long-lasting effects.[4][5][6] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[3][5]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.[1][3][5]Prevents skin contact, which can cause irritation.[3]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, a full-face respirator or a NIOSH-approved respirator is necessary.[3][7][5]Protects against inhalation, which may cause respiratory irritation.[3][7]

Always consult the specific Safety Data Sheet (SDS) for detailed information and handle the compound in accordance with good industrial hygiene and safety practices.[1][3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][7][5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Before handling, read and understand the Safety Data Sheet (SDS).[1]

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[7][5]

  • Do not eat, drink, or smoke in the handling area.[3][5][8]

  • Wash hands thoroughly after handling the material.[1][3][5]

  • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[3][5][9]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the area.

  • Wear full personal protective equipment, including respiratory protection.[7]

  • Avoid breathing dust.[5]

  • Carefully sweep or scoop up the spilled solid material, minimizing dust generation, and place it into a suitable, labeled container for disposal.[3]

  • Clean the spill area thoroughly.

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[5][8]

  • Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[5][9]

  • Waste may be sent to an approved waste disposal plant, which may involve incineration.[3]

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][8]

Chemical Spill Response Workflow

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Containment & Cleanup cluster_Disposal Final Steps Evacuate Evacuate Area Alert Alert Others Evacuate->Alert Assess Assess Spill Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.